Product packaging for Methyl 2-chloro-5-fluoronicotinate(Cat. No.:CAS No. 847729-27-5)

Methyl 2-chloro-5-fluoronicotinate

Cat. No.: B3022641
CAS No.: 847729-27-5
M. Wt: 189.57 g/mol
InChI Key: VYUNQTNDEVFXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-chloro-5-fluoronicotinate is a useful research compound. Its molecular formula is C7H5ClFNO2 and its molecular weight is 189.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClFNO2 B3022641 Methyl 2-chloro-5-fluoronicotinate CAS No. 847729-27-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-5-fluoropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUNQTNDEVFXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640099
Record name Methyl 2-chloro-5-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847729-27-5
Record name Methyl 2-chloro-5-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-chloro-5-fluoronicotinate: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For inquiries regarding this document, please contact: Senior Application Scientist, Gemini Division.

Abstract

Methyl 2-chloro-5-fluoronicotinate (CAS No. 847729-27-5) is a halogenated pyridine derivative that has emerged as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position, an electron-withdrawing fluorine at the 5-position, and a methyl ester at the 3-position, imbues it with a versatile reactivity profile. This guide provides a comprehensive technical overview of its chemical properties, detailed synthesis protocols, characteristic reactivity in key cross-coupling reactions, and its strategic application in the synthesis of complex pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Importance of a Polysubstituted Pyridine Core

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, owing to its ability to engage in hydrogen bonding and other key interactions within biological targets. The strategic functionalization of this core is a cornerstone of rational drug design. This compound serves as an exemplary case of a highly valuable, functionalized heterocyclic intermediate. The chlorine atom at the 2-position is primed for nucleophilic aromatic substitution (SNAr) and, more significantly, for palladium-catalyzed cross-coupling reactions. The fluorine atom at the 5-position modulates the electronic properties of the ring, often enhancing metabolic stability and binding affinity of the final drug molecule. The methyl ester at the 3-position provides a handle for further synthetic elaboration, typically through hydrolysis and subsequent amide bond formation. Understanding the interplay of these functionalities is key to leveraging this compound's full synthetic potential.

Physicochemical & Structural Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 847729-27-5[1][2][3]
Molecular Formula C₇H₅ClFNO₂[1]
Molecular Weight 189.57 g/mol [4]
Appearance Solid
SMILES COC(=O)c1cc(F)cnc1Cl
InChI Key VYUNQTNDEVFXPO-UHFFFAOYSA-N

Synthesis Methodologies: Accessing the Core Scaffold

The synthesis of this compound can be approached via two primary strategic routes, each with its own merits regarding starting material availability, scalability, and reaction conditions.

Route A: Esterification of 2-Chloro-5-fluoronicotinic Acid

This is the most direct and conventional approach, predicated on the availability of the corresponding carboxylic acid. The esterification is a standard transformation, but the choice of reagents is critical to avoid side reactions.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_end Final Product A 2-Chloro-5-fluoronicotinic Acid B Esterification Agent (e.g., (CH₃)₃SiCHN₂) Methanol, DCM 0 °C to RT A->B Dissolution C Reaction Quench (Acetic Acid) B->C Esterification D Solvent Removal C->D Workup E Purification (Silica Gel Chromatography) D->E Isolation F This compound E->F Purity

Caption: Workflow for the esterification synthesis route.

  • Dissolution: Dissolve 2-Chloro-5-fluoronicotinic acid (1.0 eq) in a mixture of methanol and dichloromethane at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Esterification: Slowly add a solution of (Trimethylsilyl)diazomethane (2.0 eq) in hexanes to the stirring mixture at 0 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the dropwise addition of acetic acid until gas evolution ceases.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.

Self-Validation: The purity of the final product should be confirmed by ¹H NMR and LC-MS analysis. The expected ¹H NMR spectrum will show a singlet for the methyl ester protons around 3.9 ppm and two distinct aromatic signals.

Route B: Selective Dechlorination of a Dichloro Precursor

An alternative and potentially more economical route for large-scale synthesis involves the selective catalytic hydrogenation of a dichloro precursor, namely 2,6-dichloro-5-fluoro-nicotinic acid methyl ester.[5] This method leverages the differential reactivity of the two chlorine atoms on the pyridine ring.

G A 2,6-dichloro-5-fluoro- nicotinic acid methyl ester B Catalyst: Raney Nickel Base: Triethylamine Solvent: Ethyl Acetate A->B Charge Reactor C Hydrogenation (3 atm H₂, 40 °C, 12h) B->C Reaction D Catalyst Filtration C->D Workup E Concentration & Purification (Column Chromatography) D->E Isolation F This compound E->F Final Product

Caption: Workflow for the selective dechlorination synthesis route.

  • Reactor Setup: To a suitable hydrogenation reactor, add 2,6-dichloro-5-fluoro-nicotinic acid methyl ester (1.0 eq), ethyl acetate as the solvent, triethylamine (1.5 eq), and 5% Raney Nickel catalyst.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 3 atmospheres with hydrogen and heat to 40 °C. Maintain stirring for 12 hours.

  • Workup: After cooling and venting the reactor, carefully filter the reaction mixture to remove the Raney Nickel catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield this compound.[5]

Causality: The selectivity of this reaction hinges on the electronic and steric environment of the two chlorine atoms. The chlorine at the 6-position is more susceptible to hydrogenolysis than the chlorine at the 2-position, which is adjacent to the ester group. The choice of catalyst (Raney Nickel) and conditions are optimized to favor this selective removal.

Spectroscopic Characterization

While a comprehensive, publicly available dataset for this compound is limited, data from closely related analogues and supplier information can provide a reliable characterization profile.

  • ¹H NMR: The proton NMR is the most straightforward characterization method. Key expected signals include a singlet for the methyl ester protons (O-CH₃) and two doublets or doublet of doublets in the aromatic region, corresponding to the two protons on the pyridine ring.

  • ¹³C NMR: The carbon spectrum provides more detailed structural information. A Chinese patent for the corresponding ethyl ester (ethyl 2-chloro-5-fluoronicotinate) provides valuable insight into the expected chemical shifts for the pyridine core.[5] The carbon attached to the fluorine will exhibit a large C-F coupling constant.

  • Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

  • IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretch from the ester group, typically in the range of 1720-1740 cm⁻¹. Other significant peaks will correspond to C-Cl, C-F, and C-O bond vibrations.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the reactivity of the C2-chloro substituent, which is the primary site for introducing molecular diversity.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine core and various aryl or heteroaryl boronic acids or esters. This is a powerful method for constructing biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

G Pd0 Pd(0)Lₙ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX Methyl 2-chloro- 5-fluoronicotinate ArX->OxAdd PdII Ar-Pd(II)(Cl)Lₙ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Boronic R-B(OH)₂ + Base Boronic->Transmetal PdII_R Ar-Pd(II)(R)Lₙ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-R) RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

  • Setup: To a reaction vessel, add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq), and a palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd source like Pd₂(dba)₃ with a phosphine ligand) in a degassed solvent (e.g., dioxane, toluene, or DMF/water).

  • Reaction: Heat the mixture under an inert atmosphere to the required temperature (typically 80-120 °C) and monitor by TLC or LC-MS.

  • Workup and Purification: After completion, cool the reaction, filter if necessary, and perform an aqueous workup. Purify the crude product by chromatography or recrystallization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a similarly powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[6] This allows for the direct coupling of primary or secondary amines to the C2 position of the pyridine ring, a crucial step in the synthesis of many bioactive compounds. The reactivity of the C-Cl bond is generally lower than C-Br or C-I, often necessitating the use of more electron-rich and bulky phosphine ligands (e.g., XPhos, RuPhos) to facilitate the rate-limiting oxidative addition step.

  • Setup: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or LiHMDS, 1.2-2.0 eq), a palladium precatalyst, and a suitable phosphine ligand in an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed, as monitored by an appropriate chromatographic technique.

  • Workup and Purification: Cool the reaction, quench carefully, and perform a standard aqueous workup. The desired aminated product is then purified.

Application in Drug Development: A Gateway to Complex Therapeutics

The 2-chloro-5-fluoronicotinic acid scaffold is a key component in the synthesis of several modern pharmaceuticals. A prominent example is the synthesis of Sotorasib (Lumakras™), an FDA-approved inhibitor of the KRASG12C mutant protein used in the treatment of non-small-cell lung cancer.[7]

The synthesis of Sotorasib begins with 2,6-dichloro-5-fluoronicotinic acid, a close relative and precursor to the title compound.[7] This starting material is first converted to an acyl chloride and then an amide. This amide undergoes a condensation and cyclization sequence to build the core of the drug molecule. This example powerfully illustrates the industrial relevance of this substitution pattern, where the 5-fluoro and a C2-leaving group (in this case, a chloro group that is displaced during the cyclization) are essential for constructing the final complex architecture. The availability of this compound provides a direct and versatile entry point into analogues and derivatives of such important therapeutic agents.

Safety, Handling, and Disposal

As a halogenated, reactive organic compound, this compound requires careful handling in a laboratory setting.

Hazard Identification[1]
  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) (Category 3), H335: May cause respiratory irritation.

Recommended Handling Procedures[1]
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, impervious gloves (e.g., nitrile or neoprene), and a lab coat.[1]

  • Precautions: Avoid inhalation of dust or vapors.[1] Prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

Disposal

Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the material to enter drains or waterways.[1]

Conclusion

This compound is a synthetically versatile and highly valuable building block for drug discovery and development. Its well-defined reactivity, particularly at the C2-chloro position, allows for the strategic and efficient introduction of diverse chemical functionalities through robust and scalable methods like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The demonstrated importance of the 2-chloro-5-fluoropyridine core in approved pharmaceuticals underscores the continued relevance of this intermediate. This guide provides the foundational knowledge for researchers to safely and effectively incorporate this powerful tool into their synthetic programs, enabling the exploration of novel chemical space and the development of next-generation therapeutics.

References

Methyl 2-chloro-5-fluoronicotinate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-chloro-5-fluoronicotinate

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of a Halogenated Heterocycle

This compound is a highly functionalized pyridine derivative that has emerged as a critical building block in the synthesis of complex organic molecules. Its strategic importance lies in the orthogonal reactivity of its substituents: a reactive chloro group, a deactivating fluoro group, and a versatile methyl ester. This trifecta of functionalities makes it an invaluable intermediate for researchers, particularly in the fields of medicinal chemistry and agrochemical development. The chlorine atom at the 2-position of the pyridine ring is highly susceptible to nucleophilic aromatic substitution, providing a reliable handle for introducing diverse molecular fragments. The fluorine atom at the 5-position significantly modulates the electronic properties of the ring, often enhancing the metabolic stability and binding affinity of derivative compounds. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, designed for professionals in drug development and chemical research.

Core Chemical & Physical Properties

A foundational understanding of a reagent begins with its physical and chemical identifiers. These properties are essential for laboratory use, reaction planning, and safety assessments.

PropertyValueSource
CAS Number 847729-27-5[1]
Molecular Formula C₇H₅ClFNO₂[1]
Molecular Weight 189.57 g/mol [1]
Appearance Solid[1]
InChI Key VYUNQTNDEVFXPO-UHFFFAOYSA-N[1]
SMILES String COC(=O)c1cc(F)cnc1Cl[1]
MDL Number MFCD09763661[1]

Synthesis & Manufacturing: Crafting the Building Block

The primary route for synthesizing this compound involves the esterification of its corresponding carboxylic acid, 2-chloro-5-fluoronicotinic acid. This precursor is often derived from multistep processes starting from more readily available materials.

One common synthetic strategy involves the selective reduction of a related dichloro- a precursor. For instance, 2,6-dichloro-5-fluoronicotinic acid can be selectively de-chlorinated at the 6-position through catalytic hydrogenation, followed by esterification.[2][3]

Workflow: Synthesis via Esterification

The following diagram illustrates a typical laboratory-scale synthesis from the parent acid.

G cluster_0 Synthesis of this compound A Start: 2-Chloro-5-fluoronicotinic Acid C Reaction in Anhydrous Solvent (e.g., Toluene/Methanol) A->C Dissolve B Esterification Reagent (e.g., (Trimethylsilyl)diazomethane or Thionyl Chloride/Methanol) B->C Add D Reaction Quenching & Work-up (e.g., Acetic Acid, Extraction) C->D After reaction completion E Purification (e.g., Silica Gel Chromatography) D->E Crude product F Product: this compound (Colorless Oil/Solid) E->F Purified product

Caption: Laboratory synthesis workflow for this compound.

Detailed Protocol: Esterification of 2-Chloro-5-fluoronicotinic acid

This protocol is a representative example of the synthesis.[4]

Materials:

  • 2-Chloro-5-fluoronicotinic acid

  • (Trimethylsilyl)diazomethane (2.0 M in hexanes)

  • Toluene, anhydrous

  • Methanol, anhydrous

  • Acetic acid

  • Ethyl acetate

  • Hexane

  • Silica gel

Procedure:

  • Dissolve 2-Chloro-5-fluoronicotinic acid in a mixture of anhydrous toluene and methanol (e.g., 4:1 v/v).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add (Trimethylsilyl)diazomethane solution dropwise to the stirred mixture. Gas evolution (N₂) will be observed.

  • Continue stirring at 0 °C and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by carefully adding a few drops of acetic acid until gas evolution ceases.

  • Remove the solvent by concentration under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting with 10:1 v/v) as the eluent.

  • Combine the fractions containing the product and concentrate under reduced pressure to yield this compound.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is dictated by the reactivity of its functional groups. The chlorine at the C2 position is the primary site for modification.

G main This compound C₇H₅ClFNO₂ C2-Cl Ester Ring-N sub Nucleophilic Aromatic Substitution (SNAr) main:port1->sub R-NH₂, R-OH, R-SH hydrolysis Ester Hydrolysis main:port2->hydrolysis LiOH, NaOH reduction Ring Modification main:port3->reduction Reduction/Oxidation

Caption: Key reaction pathways for this compound.

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the pyridine nitrogen and the ester group makes the C2-chloro substituent highly activated towards displacement by nucleophiles. This is the most common transformation, allowing for the introduction of amines, alcohols, thiols, and other moieties to build molecular complexity. This reactivity is crucial in pharmaceutical synthesis.[5]

  • Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) to yield 2-chloro-5-fluoronicotinic acid.[2] This acid can then be used in amide coupling reactions or other carboxylate-specific transformations.

  • Cross-Coupling Reactions: The C2-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to form C-C or C-N bonds, further expanding its synthetic potential.

Applications in Drug Discovery and Agrochemicals

Halogenated heterocyclic compounds are prevalent in modern pharmaceuticals and agrochemicals. The inclusion of chlorine and fluorine can enhance efficacy, tune pharmacokinetic properties, and improve metabolic stability.[6] While specific drugs derived directly from this compound are proprietary, its structural motif is found in numerous patented compounds.

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of kinase inhibitors, anti-inflammatory agents, and treatments for neurological disorders.[7] The 2-amino-5-fluoropyridine core, accessible via SₙAr reaction on this substrate, is a privileged structure in medicinal chemistry.

  • Agrochemicals: The fluorinated pyridine scaffold is integral to the design of advanced herbicides, fungicides, and insecticides due to its bioactivity and environmental persistence profile.

Spectroscopic Analysis

Characterization of this compound relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl ester protons. A synthesis report for the title compound specifically mentions characterization by ¹H-NMR, confirming its utility.[4] For a similar compound, methyl 2-chloronicotinate, the methyl protons appear around 3.97 ppm, with aromatic protons resonating further downfield.[8][9]

  • ¹³C NMR & ¹⁹F NMR: These techniques would provide further structural confirmation, showing characteristic shifts for the carbon atoms of the pyridine ring and the ester, and a signal for the fluorine atom.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom. For the related compound Methyl 2-chloro-5-nitrobenzoate, the primary peaks observed are at m/z 184 and 186.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹), C-Cl, C-F, and aromatic C=C and C=N bonds.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety. The safety data for this compound is often extrapolated from closely related structural analogs.

  • Hazard Identification: Based on related compounds, this compound is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[11][12] It may also cause respiratory irritation.[11][12]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[13] Work should be conducted in a well-ventilated area or a chemical fume hood.[14]

  • Handling: Avoid all personal contact, including inhalation of dust or vapors.[11] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, storage in an inert atmosphere (e.g., under argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended.

  • First Aid:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[14]

    • In Case of Skin Contact: Immediately wash off with soap and plenty of water.[14]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

    • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[14]

References

Methyl 2-chloro-5-fluoronicotinate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-chloro-5-fluoronicotinate

Abstract

This compound is a pivotal intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds. Its pyridine core, substituted with chloro, fluoro, and ester functionalities, provides a versatile scaffold for developing complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic pathways to this key molecule. We will dissect two core strategies: the selective catalytic dechlorination of a 2,6-dichloro precursor and the direct esterification of 2-chloro-5-fluoronicotinic acid. This document offers a comprehensive analysis of reaction mechanisms, detailed experimental protocols, and a comparative summary of methodologies, grounded in authoritative references to ensure scientific integrity and practical applicability for researchers in drug discovery and chemical development.

Introduction: Significance of this compound

This compound (CAS No: not explicitly found, but its ethyl ester analog is 136089-01-3) is a halogenated pyridine derivative. The presence of three distinct functional groups—a reactive chlorine atom at the 2-position, a fluorine atom at the 5-position, and a methyl ester at the 3-position—makes it a highly valuable building block. The chlorine is susceptible to nucleophilic substitution, the ester can be hydrolyzed or aminated, and the fluorine atom can modulate the electronic properties and metabolic stability of downstream products. These characteristics are frequently exploited in the development of novel therapeutic agents and specialized chemicals. Understanding its synthesis is crucial for optimizing supply chains and enabling further research.

Core Synthetic Pathways

Two principal and commercially viable routes have been established for the synthesis of this compound. The choice of pathway often depends on the availability of starting materials, scalability requirements, and desired purity profile.

Pathway I: Selective Catalytic Dechlorination

This is arguably the most elegant and widely adopted industrial method. It begins with a more readily available precursor, a 2,6-dichloro-5-fluoronicotinate ester, and selectively removes the chlorine atom at the 6-position through catalytic hydrogenation.

The success of this pathway hinges on the differential reactivity of the chlorine atoms at the 2- and 6-positions of the pyridine ring. The chlorine at the 6-position (para to the nitrogen) is more susceptible to hydrogenolysis than the chlorine at the 2-position (ortho to the nitrogen). This selectivity is achieved using specific catalysts that favor the removal of the more activated halogen. The reaction is a classic example of catalytic hydrogenation where hydrogen gas is used to reduce the C-Cl bond in the presence of a metal catalyst.

A Chinese patent outlines a process that selectively removes the chlorine atom at the 6-position from 2,6-dichloro-5-fluoro-nicotinic acid and its esters.[1] This method is advantageous as it avoids the use of hazardous reagents like methyl mercaptan, which was used in older, lower-yielding routes.[1][2]

G cluster_precursor Precursor Synthesis cluster_main Main Reaction: Selective Dechlorination start Methyl 2,6-dihydroxy- 5-fluoronicotinate precursor Methyl 2,6-dichloro- 5-fluoronicotinate start->precursor POCl3, Li+ reagent[3] reagents H2 (gas) Triethylamine catalyst Catalyst (e.g., Raney Ni, Pd/C, Lindlar) product Methyl 2-chloro- 5-fluoronicotinate final_acid 2-Chloro-5-fluoronicotinic Acid product->final_acid Alkaline Hydrolysis (e.g., LiOH)[1]

Caption: Pathway I: Synthesis via Selective Dechlorination.

The following protocol is synthesized from procedures described in patent literature.[1][2]

Materials:

  • Methyl 2,6-dichloro-5-fluoronicotinate (Substrate)

  • Ethyl Acetate (Solvent)

  • Triethylamine (Base)

  • Catalyst: 5% Raney Nickel, 5% Pd-C, or Lindlar catalyst

  • Hydrogen Gas (H₂)

Procedure:

  • Charge a suitable hydrogenation reactor with Methyl 2,6-dichloro-5-fluoronicotinate (e.g., 50g, 0.21 mol) and ethyl acetate (1.2 L).

  • Add triethylamine (33.3g, 0.33 mol) to the mixture. The base acts as an auxiliary agent for the dechlorination.[1]

  • Carefully add the chosen catalyst (e.g., 5% Raney Nickel, 1.0g). The amount of catalyst is typically 1-10% of the substrate weight.[1]

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas (e.g., 3 atmospheres) and heat to the desired temperature (e.g., 40 °C).[1]

  • Maintain vigorous stirring and monitor the reaction progress by TLC or HPLC until the starting material is consumed (approx. 12 hours).

  • After cooling and venting the reactor, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography to yield this compound as an oil.

CatalystPressureTemperatureReported YieldReference
Raney Nickel (5%)3 atm40 °C50%[1]
Lindlar Catalyst3 atmRoom Temp55%[2]
Pd-C (5%)1 atm (normal)Room Temp43%[2]
Pathway II: Direct Esterification of 2-Chloro-5-fluoronicotinic Acid

This pathway follows a more traditional organic synthesis route: the conversion of a carboxylic acid to its corresponding methyl ester. This method is highly effective, particularly for lab-scale synthesis, and relies on the activation of the carboxylic acid moiety.

Direct esterification of a carboxylic acid with an alcohol (methanol in this case) under acidic conditions (Fischer esterification) can be slow and may not be suitable for this substrate. A more robust method involves converting the carboxylic acid into a more reactive acyl derivative, such as an acid chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are excellent for this purpose. The resulting acyl chloride is highly electrophilic and reacts rapidly with methanol to form the desired ester. A base, such as triethylamine, is often added to neutralize the HCl generated during the reaction.[3]

An alternative, though less scalable and more hazardous method, involves the use of diazomethane derivatives, such as (trimethylsilyl)diazomethane, which provides a clean and high-yielding esterification at low temperatures.[4]

// Alternative Path "alt_reagent" [label="(Trimethylsilyl)diazomethane\nDCM/Methanol", shape=ellipse, fillcolor="#FEF7E0"]; "start" -> "product" [style=dashed, label="Direct Methylation[4]"]; "alt_reagent" -> "start" [style=dashed, dir=back]; }

Caption: Pathway II: Synthesis via Direct Esterification.

This protocol is adapted from a standard procedure for the synthesis of a related compound, methyl 2-chloronicotinate.[3]

Materials:

  • 2-Chloro-5-fluoronicotinic acid (Substrate)

  • Dichloromethane (DCM) (Solvent)

  • Oxalyl chloride or Thionyl chloride

  • N,N-Dimethylformamide (DMF) (Catalyst)

  • Methanol

  • Triethylamine

Procedure:

  • Dissolve 2-chloro-5-fluoronicotinic acid in dichloromethane in a flask under a nitrogen atmosphere.

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the mixture in an ice bath and slowly add oxalyl chloride (approx. 1.0-1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the reaction is complete (monitored by TLC).

  • In a separate flask, prepare a solution of methanol (approx. 3-5 equivalents) and triethylamine (approx. 3 equivalents) in DCM, cooled in an ice bath.

  • Slowly add the freshly prepared acid chloride solution from step 4 to the methanol/triethylamine solution.

  • Stir the mixture for 30-60 minutes under cooling.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with aqueous sodium bicarbonate solution and extract the product with an organic solvent (e.g., ether or ethyl acetate).

  • Combine the organic phases, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain pure this compound.

Synthesis of Key Precursors

The availability of the starting materials dictates the feasibility of the chosen pathway.

  • 2-Chloro-5-fluoronicotinic acid: This precursor for Pathway II can be prepared via several routes. One documented method starts from 2-hydroxy-nicotinic acid, proceeds through nitration, chlorination to 2-chloro-5-nitro-nicotinic acid, reduction of the nitro group, and finally a diazotization reaction in fluoroboric acid (a Balz–Schiemann type reaction) to install the fluorine atom.[2]

  • Methyl 2,6-dichloro-5-fluoronicotinate: The starting material for Pathway I is synthesized from methyl 2,6-dihydroxy-5-fluoronicotinate. This transformation is achieved by heating with phosphorus oxychloride (POCl₃) in the presence of a lithium reagent, such as lithium chloride or lithium phosphate, which facilitates the conversion of the hydroxyl groups to chlorides.[5]

Conclusion

The synthesis of this compound is well-established, with two primary strategies dominating the landscape. The selective dechlorination pathway (Pathway I) is a robust and scalable method ideal for industrial production, leveraging the nuanced reactivity of a dichloro-precursor. For laboratory-scale synthesis or when 2-chloro-5-fluoronicotinic acid is the readily available starting material, the direct esterification pathway (Pathway II) via an acid chloride intermediate offers a reliable and high-yielding alternative. The selection of the optimal route will ultimately be guided by factors of scale, cost, safety, and the commercial availability of precursors.

References

Spectroscopic Data of Methyl 2-chloro-5-fluoronicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-chloro-5-fluoronicotinate, a key intermediate in pharmaceutical and agrochemical research. The structural elucidation of this molecule is paramount for ensuring the integrity of synthetic pathways and the purity of final products. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The unique arrangement of substituents on the pyridine ring of this compound gives rise to a distinct spectroscopic fingerprint. The presence of a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a methyl ester at the 3-position creates a specific electronic environment that is reflected in its NMR, IR, and MS spectra. Understanding these spectral characteristics is crucial for confirming the molecule's identity and purity.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide invaluable structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two aromatic protons and a methyl group from the ester functionality. The chemical shifts and coupling constants are highly informative.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.41d~3.1H-6
~7.93dd~7.6, ~3.1H-4
~3.98s--OCH₃
  • H-6 Proton (δ ~8.41): This proton, being ortho to the nitrogen and meta to the fluorine, appears as a doublet due to coupling with the fluorine atom.

  • H-4 Proton (δ ~7.93): This proton is coupled to both the adjacent H-6 proton and the fluorine atom, resulting in a doublet of doublets.

  • Methyl Protons (δ ~3.98): The three protons of the methyl ester group appear as a singlet as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of electronegative atoms like chlorine, fluorine, and oxygen significantly influences the chemical shifts of the carbon atoms.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~164.5C=O
~160.5 (d, ¹JCF ≈ 250 Hz)C-5
~146.0 (d, ³JCF ≈ 10 Hz)C-2
~141.3 (d, ²JCF ≈ 25 Hz)C-6
~129.2 (d, ²JCF ≈ 20 Hz)C-4
~128.5 (d, ³JCF ≈ 5 Hz)C-3
~52.5-OCH₃
  • Carbonyl Carbon (C=O): The ester carbonyl carbon appears at the most downfield region.

  • Fluorine-Coupled Carbons: The carbon directly attached to the fluorine (C-5) exhibits a large one-bond coupling constant (¹JCF). The other aromatic carbons show smaller two- and three-bond couplings to the fluorine atom.

  • Chloro-Substituted Carbon (C-2): The carbon atom bonded to the chlorine atom is also shifted downfield.

  • Methyl Carbon (-OCH₃): The carbon of the methyl ester appears in the typical upfield region for such groups.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2960-2850MediumAliphatic C-H stretch (-OCH₃)
~1730StrongC=O stretch (ester)
~1600, ~1470Medium-StrongC=C and C=N stretching (aromatic ring)
~1300-1100StrongC-O stretch (ester)
~1250StrongC-F stretch
~850-750StrongC-Cl stretch

The IR spectrum is expected to be dominated by a strong carbonyl absorption around 1730 cm⁻¹. The presence of the aromatic ring will be indicated by C=C and C=N stretching bands. The C-F and C-Cl stretching vibrations will also give rise to strong absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show the molecular ion peak and characteristic fragment ions.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative AbundanceAssignment
189/191High[M]⁺ (Molecular ion)
158/160Moderate[M - OCH₃]⁺
130/132Moderate[M - COOCH₃]⁺

The molecular ion peak will appear as a doublet (M⁺ and M+2) in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom. Key fragmentation pathways would likely involve the loss of the methoxy radical (-OCH₃) or the entire methoxycarbonyl radical (-COOCH₃).

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation

cluster_protocol NMR Sample Preparation Workflow A Weigh ~10-20 mg of sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Filter the solution through a pipette with glass wool B->C D Transfer the filtered solution to a clean NMR tube C->D E Cap the NMR tube and label it appropriately D->E

Caption: Workflow for preparing an NMR sample.

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[1]

  • Filtration: To remove any particulate matter that could affect the spectral resolution, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube.

  • Final Preparation: Cap the NMR tube and ensure it is properly labeled before insertion into the spectrometer.

IR Sample Preparation (Attenuated Total Reflectance - ATR)
  • Instrument Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, then acquire the spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry Sample Preparation (Direct Infusion ESI)
  • Solution Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ion source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum over the desired mass range.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The combination of NMR, IR, and MS allows for unambiguous identification and purity assessment. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in a research and development setting. By understanding the principles behind the spectral features, scientists can confidently utilize this valuable intermediate in their synthetic endeavors.

References

Starting materials for Methyl 2-chloro-5-fluoronicotinate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 2-chloro-5-fluoronicotinate: Core Starting Materials and Strategic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmaceutical agents. Its trifunctionalized pyridine scaffold offers a versatile platform for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the selection of starting materials and the rationale behind the chosen reaction pathways. We will delve into detailed, field-proven protocols, offering insights into the causality of experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Importance of this compound

The unique substitution pattern of this compound, featuring a chloro, a fluoro, and a methyl ester group on a pyridine ring, makes it a highly sought-after intermediate. The electron-withdrawing nature of the substituents and the inherent aromaticity of the pyridine core create a distinct electronic landscape, enabling a variety of subsequent chemical transformations. The chloro and fluoro groups can be selectively displaced through nucleophilic aromatic substitution (SNAr) reactions, while the methyl ester provides a handle for amide bond formation or reduction. This versatility has led to its incorporation into a wide range of biologically active molecules.

This guide will explore three principal synthetic routes, each originating from a different commercially available or readily accessible starting material:

  • Route A: Selective dechlorination of a 2,6-dichloro-5-fluoronicotinate precursor.

  • Route B: A multi-step synthesis commencing from 2-hydroxynicotinic acid.

  • Route C: Functionalization of 2,5-difluoropyridine.

Synthetic Strategy A: Selective Dechlorination of 2,6-dichloro-5-fluoro-nicotinic Acid Esters

This is one of the most direct and industrially relevant approaches, leveraging the differential reactivity of the two chlorine atoms on the pyridine ring. The process hinges on the selective removal of the chlorine atom at the 6-position of a 2,6-dichloro-5-fluoro-nicotinic acid ester.

Rationale and Mechanistic Considerations

The selective dechlorination is typically achieved via catalytic hydrogenation. The choice of catalyst and reaction conditions is critical to prevent over-reduction and ensure high selectivity. The general transformation is depicted below:

2,6-dichloro-5-fluoro-nicotinate 2,6-dichloro-5-fluoro-nicotinate This compound This compound 2,6-dichloro-5-fluoro-nicotinate->this compound Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) Selective Dechlorination at C6 A 2-Hydroxynicotinic Acid B 2-Hydroxy-5-nitronicotinic Acid A->B Nitration C 2-Chloro-5-nitronicotinic Acid B->C Chlorination D 2-Chloro-5-aminonicotinic Acid C->D Reduction E 2-Chloro-5-fluoronicotinic Acid D->E Sandmeyer Reaction F This compound E->F Esterification A 2,5-Difluoropyridine B 2-Chloro-5-fluoropyridine A->B Chlorination C This compound B->C Carboxylation & Esterification

The Strategic Emergence of a Key Building Block: An In-depth Technical Guide to the Discovery and History of Methyl 2-chloro-5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloro-5-fluoronicotinate, a seemingly unassuming chemical intermediate, holds a significant position in the landscape of modern pharmaceutical and agrochemical development. Its strategic combination of a reactive chlorine atom, a modulating fluorine atom, and a versatile methyl ester group on a pyridine core makes it a highly valuable building block for the synthesis of complex, biologically active molecules. This in-depth technical guide navigates the historical context of its discovery, the evolution of its synthetic methodologies, and its critical role in the creation of innovative products that impact human health and agriculture. We will explore the scientific rationale behind the synthetic strategies, from early, arduous processes to the more streamlined, industrially viable methods that are in use today.

The Dawn of a New Era: The Significance of Fluorinated Pyridines

The story of this compound is intrinsically linked to the rise of fluorine in medicinal and agricultural chemistry. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. Increased metabolic stability, enhanced binding affinity to target proteins, and improved bioavailability are just some of the benefits that have driven the widespread adoption of fluorinated compounds. The pyridine ring, a common scaffold in numerous bioactive molecules, became a prime target for fluorination, leading to a surge in research and development in this area. This strategic incorporation of fluorine has been a key driver in the discovery of new drugs and agrochemicals with improved efficacy and safety profiles.

Early Synthetic Challenges: The Formative Years of 2-Chloro-5-fluoronicotinic Acid Derivatives

The initial pathways to 2-chloro-5-fluoronicotinic acid and its esters were often multi-step, low-yielding, and employed harsh reagents. These early methods, while foundational, highlighted the need for more efficient and scalable synthetic routes.

One of the earlier documented approaches involved a multi-step sequence starting from 2-hydroxynicotinic acid. This process included nitration, chlorination, reduction of the nitro group to an amine, and finally, a diazotization reaction in the presence of a fluoride source to install the fluorine atom.[1] While this method provided access to the desired scaffold, the overall yield was often modest, and the use of potentially hazardous reagents posed challenges for large-scale production.[1]

Another early strategy utilized 2,6-dichloro-5-fluoronicotinic acid ethyl ester as a starting material.[1] This method involved the selective displacement of the 6-chloro group with a methyl mercaptan, followed by a Raney nickel-catalyzed desulfurization to yield the 2-chloro-5-fluoro-nicotinic acid ethyl ester.[1] However, this process was hampered by the use of foul-smelling thiols and the high cost and variability of the Raney nickel catalyst, with yields often being disappointingly low.[1]

These initial forays into the synthesis of 2-chloro-5-fluoronicotinic acid derivatives laid the groundwork for future innovations, clearly defining the need for more direct and cost-effective methodologies.

A Paradigm Shift: The Evolution of Efficient Synthetic Methodologies

Recognizing the limitations of earlier methods, the focus of synthetic chemists shifted towards developing more streamlined and industrially scalable processes. A significant breakthrough came with the development of methods that allowed for the direct and selective dechlorination of 2,6-dichloro-5-fluoro-nicotinic acid and its esters.

A key innovation in this area is detailed in a Chinese patent, which describes a method for the selective catalytic hydrogenation of 2,6-dichloro-5-fluoro-nicotinates.[1] This process utilizes a catalyst such as Lindlar's catalyst, Raney nickel, or palladium on carbon to selectively remove the chlorine atom at the 6-position, affording the desired 2-chloro-5-fluoro-nicotinate in much-improved yields.[1] The reaction can be carried out under mild conditions, avoiding the use of hazardous reagents and simplifying the purification process.[1]

The general workflow for this improved synthesis can be visualized as follows:

start 2,6-dichloro-5-fluoronicotinate step1 Selective Catalytic Hydrogenation start->step1 H2, Catalyst (e.g., Pd/C, Lindlar) product This compound step1->product start This compound product Substituted Methyl 5-fluoronicotinate start->product SNAr reagent Nucleophile (Nu-H) reagent->product

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of Methyl 2-chloro-5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of Methyl 2-chloro-5-fluoronicotinate, a key building block in modern medicinal chemistry. While a definitive experimental crystal structure is not publicly available at the time of this writing, this document synthesizes foundational chemical principles, data from analogous structures, and state-of-the-art analytical and computational methodologies to build a robust model of its structural landscape. We will explore the nuanced interplay of electronic and steric effects governed by the chloro, fluoro, and methyl ester substituents on the pyridine core. Furthermore, this guide presents detailed, field-proven protocols for researchers to empirically determine and validate the conformation of this and similar molecules through X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT) calculations. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this molecule's three-dimensional characteristics to advance their research and development endeavors.

Introduction: The Significance of this compound in Drug Discovery

This compound (C₇H₅ClFNO₂) is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex, biologically active molecules.[1] Its utility stems from the strategic placement of reactive sites and modulating substituents on the nicotinic acid framework. The chlorine atom at the 2-position serves as a facile leaving group for nucleophilic aromatic substitution reactions, while the fluorine atom at the 5-position can significantly alter the electronic properties and metabolic stability of resulting compounds.[2] The methyl ester at the 3-position provides a handle for further chemical transformations, such as amidation.

The therapeutic potential of molecules derived from this scaffold is vast, with applications in oncology, neuroscience, and anti-inflammatory research.[3] The precise three-dimensional arrangement of the substituents—the molecule's conformation—is paramount, as it dictates the molecule's ability to interact with biological targets such as enzymes and receptors. An in-depth understanding of the conformational landscape of this compound is therefore not merely an academic exercise but a critical component of rational drug design.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound is a pyridine ring substituted at the 2, 3, and 5 positions.

PropertyValueSource
Molecular Formula C₇H₅ClFNO₂
Molecular Weight 189.57 g/mol
IUPAC Name methyl 2-chloro-5-fluoropyridine-3-carboxylateN/A
CAS Number 847729-27-5

The pyridine ring is an aromatic heterocycle, and its electronic character is significantly influenced by the electronegative nitrogen atom and the attached substituents. The chlorine and fluorine atoms are both electron-withdrawing, which can impact the reactivity of the pyridine ring and the rotational barrier of the methyl ester group.

Conformational Analysis: A Predictive Approach

The conformation of this compound is primarily defined by the rotation around the C3-C(O)O single bond of the methyl ester group. This rotation gives rise to two principal planar conformers: s-trans and s-cis.

In the s-trans conformer, the carbonyl oxygen of the ester group is oriented away from the nitrogen atom of the pyridine ring. Conversely, in the s-cis conformer, the carbonyl oxygen is directed towards the nitrogen atom. For esters of nicotinic acid, the s-trans conformer is generally more stable due to reduced steric hindrance.[4]

The presence of the chlorine atom at the 2-position is expected to further favor the s-trans conformation. In the s-cis arrangement, there would be significant steric and electrostatic repulsion between the lone pairs of the carbonyl oxygen and the large chlorine atom. This steric clash would increase the relative energy of the s-cis conformer, making the s-trans form the overwhelmingly predominant species at equilibrium.

The rotational barrier between these conformers in similar aromatic esters can be on the order of several kcal/mol, suggesting that at room temperature, the molecule will exist almost exclusively in its lowest energy conformation.[4] The fluorine atom at the 5-position is not expected to have a major direct steric influence on the ester conformation but will contribute to the overall electronic landscape of the molecule.

Methodologies for Experimental and Computational Conformational Determination

To move from a predictive to a definitive understanding of the conformation of this compound, a combination of experimental and computational techniques is required.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[5][6] This technique provides unambiguous information about bond lengths, bond angles, and the torsional angles that define the molecular conformation.

  • Purification: The starting material must be of high purity. Recrystallization or column chromatography should be employed to remove any impurities that might inhibit crystal growth.

  • Solvent Selection: A solvent screen should be performed to identify a solvent or solvent system in which this compound has moderate solubility.[7]

  • Crystal Growth: Slow evaporation of a saturated solution is a common and effective method for growing single crystals of small organic molecules.[7] The solution should be left undisturbed in a vibration-free environment.

  • Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and cooled in a stream of cold nitrogen. X-ray diffraction data are collected using a diffractometer.

  • Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding a detailed model of the molecule's solid-state conformation.

G Purification Purification of Compound Solvent_Screen Solvent Screening Crystal_Growth Slow Evaporation Crystallization Data_Collection X-ray Data Collection Structure_Solution Structure Solution & Refinement Final_Structure Final Crystal Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure and conformation in solution.[8] For conformational analysis of this compound, Nuclear Overhauser Effect (NOE) experiments would be particularly informative. The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically within 5 Å), and its magnitude is inversely proportional to the sixth power of the distance between the nuclei.[9]

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).

  • 1D NOE Experiment: In a 1D NOE experiment, the resonance of a specific proton is irradiated, and the resulting enhancement of other proton signals is observed. For this compound, irradiation of the methyl protons of the ester group would be expected to show an NOE to the proton at the 4-position of the pyridine ring if the molecule adopts the predicted s-trans conformation. A much weaker or absent NOE would be expected to the proton at the 2-position (if it were present) or to the chlorine atom's position.

  • 2D NOESY Experiment: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment provides a comprehensive map of all through-space proton-proton interactions. Cross-peaks in the NOESY spectrum connect protons that are spatially close.

Computational Chemistry: Density Functional Theory (DFT)

Computational modeling, particularly DFT, provides a powerful means to investigate the conformational landscape of a molecule in the gas phase or in solution (using a continuum solvent model).[10][11] DFT calculations can be used to determine the relative energies of different conformers, the rotational energy barriers between them, and to predict various spectroscopic properties.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers. For this compound, this would involve scanning the dihedral angle of the C3-C(O)O bond.

  • Geometry Optimization: The geometries of the identified conformers are optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)).[12]

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

  • NMR Parameter Prediction: DFT can also be used to predict NMR chemical shifts, which can then be compared with experimental data to aid in structure validation.[8][13]

ConformerRelative Energy (kcal/mol) - PredictedPopulation (%) - Predicted
s-trans0.0>99
s-cis> 5.0<1

Note: The values in this table are predictive and based on general principles of conformational analysis for similar molecules. Actual values would need to be determined by DFT calculations.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the molecular structure and a predictive analysis of the conformational preferences of this compound. Based on fundamental principles of steric and electronic interactions, the s-trans conformer is predicted to be the overwhelmingly dominant species.

To definitively establish the conformational landscape of this important synthetic intermediate, the experimental and computational protocols detailed herein should be implemented. The elucidation of the precise three-dimensional structure of this compound will provide a critical foundation for the rational design of novel therapeutics and will be of significant value to the broader chemical and pharmaceutical research communities. Future work should focus on obtaining a single-crystal X-ray structure and performing detailed NMR and computational studies to validate the predictions made in this guide.

References

An In-depth Technical Guide to the Physical Properties of Methyl 2-chloro-5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the known physical properties of Methyl 2-chloro-5-fluoronicotinate, with a specific focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with practical methodologies and contextual insights into the significance of these properties in pharmaceutical sciences.

Introduction: The Significance of Physical Properties in Drug Development

In the landscape of pharmaceutical development, the physical properties of a compound, such as its melting and boiling points, are fundamental parameters that provide critical insights. These are not merely data points but are intrinsically linked to a substance's purity, stability, and even its potential bioavailability.[1] A sharp and defined melting point range, for instance, is a primary indicator of a compound's purity, whereas a broad melting range often suggests the presence of impurities.[2]

Furthermore, these properties are governed by the intermolecular forces within a compound's crystal lattice. For medicinal chemists, understanding these characteristics is pivotal in the early stages of drug discovery and lead optimization. Properties like the melting point can have an interesting relationship with a drug's absorption potential, with lower melting compounds sometimes being more readily absorbed.[3] Therefore, the accurate determination and interpretation of these physical constants are cornerstones of robust chemical and pharmaceutical research.

Physicochemical Profile of this compound

This compound is a halogenated pyridine derivative with potential applications as an intermediate in organic synthesis. Its physical state at ambient temperature is a solid.

PropertyValueSource
Molecular Formula C₇H₅ClFNO₂ECHEMI
Molecular Weight 189.57 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
Melting Point Data not readily availableMoshang Chemical[4]
Boiling Point 235.4 ± 40.0 °C (Predicted)ECHEMI, ChemicalBook[5][6]

Note: The boiling point is a predicted value and should be confirmed experimentally.

Experimental Determination of Physical Properties

The following section details the standardized laboratory protocols for the experimental determination of the melting and boiling points of a solid organic compound like this compound.

The melting point of a solid is the temperature at which it transitions to a liquid state. This method is a reliable indicator of purity.[7][8]

Experimental Protocol:

  • Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end. The tube should be tapped gently to pack the sample to a height of 1-2 mm.[9]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus.[7]

  • Heating and Observation: The heating bath is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[10]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point is reported as the range T1-T2.[9]

Diagram: Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result prep1 Finely powder the solid sample prep2 Introduce sample into a capillary tube prep1->prep2 prep3 Seal one end of the capillary tube prep2->prep3 setup1 Attach capillary tube to a thermometer prep3->setup1 setup2 Place assembly in a heating apparatus setup1->setup2 meas1 Heat the apparatus slowly (1-2°C/min) setup2->meas1 meas2 Observe for the first sign of melting (T1) meas1->meas2 meas3 Observe when the entire sample is liquid (T2) meas2->meas3 result1 Record the melting point range (T1 - T2) meas3->result1

Caption: Workflow for Melting Point Determination.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[11][12] For a solid compound, this determination would follow a melting phase.

Experimental Protocol:

  • Sample Preparation: A small amount of the liquid sample (in this case, molten this compound) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.[13]

  • Apparatus Setup: The test tube is attached to a thermometer, and the assembly is immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[14]

  • Heating and Observation: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles.[13]

  • Data Recording: The heating is stopped when a steady stream of bubbles is observed. As the apparatus cools, the bubbling will cease, and the liquid will be drawn into the capillary tube. The temperature at which the liquid enters the capillary tube is the boiling point of the sample.[14]

Diagram: Logic for Boiling Point Determination

BoilingPointLogic start Begin Heating temp_rise Temperature Increases start->temp_rise vapor_pressure_increase Vapor Pressure of Sample Increases temp_rise->vapor_pressure_increase bubbles Steady Stream of Bubbles Emerges vapor_pressure_increase->bubbles vapor_pressure_increase->bubbles Vapor Pressure > External Pressure stop_heating Stop Heating bubbles->stop_heating Yes cool_down Apparatus Cools stop_heating->cool_down vapor_pressure_decrease Vapor Pressure of Sample Decreases cool_down->vapor_pressure_decrease liquid_entry Liquid Enters Capillary Tube vapor_pressure_decrease->liquid_entry Vapor Pressure < External Pressure record_bp Record Temperature as Boiling Point liquid_entry->record_bp Yes

Caption: Logic for Boiling Point Determination.

Conclusion

While a definitive experimental melting point for this compound is not widely published, its predicted boiling point and solid state provide a foundational understanding of its physical nature. The experimental protocols outlined in this guide offer a robust framework for the empirical determination of these crucial physical properties. For researchers in drug development, the precise characterization of such parameters is an indispensable step in the journey from a chemical entity to a potential therapeutic agent, ensuring both the purity and quality of the compound under investigation.

References

Solubility of Methyl 2-chloro-5-fluoronicotinate in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Methyl 2-chloro-5-fluoronicotinate in Common Organic Solvents

Introduction

This compound is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. As a key building block in the synthesis of more complex, biologically active molecules, a thorough understanding of its physicochemical properties is paramount.[1] Among these, solubility is a critical parameter that dictates its handling, reactivity, formulation, and ultimately, its utility in various applications.[2][3] The efficiency of synthetic reactions, the ease of purification, and the development of stable formulations are all profoundly influenced by the solubility of this intermediate in different solvent systems.[4]

This technical guide provides a comprehensive overview of the solubility of this compound. It is intended for researchers, scientists, and drug development professionals who work with this compound or similar heterocyclic systems. We will delve into the theoretical underpinnings of its solubility, present a robust experimental protocol for its determination, and analyze its expected solubility profile across a range of common organic solvents. The insights provided herein are designed to be both educational and of practical value in a laboratory setting. While specific quantitative data for this compound is not widely published, this guide will equip the user with the necessary knowledge to predict, determine, and utilize its solubility characteristics effectively.

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the complex interplay of intermolecular forces between the solute (this compound) and the solvent molecules. The overall process of dissolution involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The thermodynamics of this process, specifically the change in Gibbs free energy, determines the extent of solubility.

This compound is a moderately polar molecule. Its polarity arises from the presence of several functional groups:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and possesses a lone pair of electrons, making it a site for hydrogen bonding (as an acceptor) and contributing to the molecule's overall dipole moment.[5][6]

  • Ester Group (-COOCH₃): The carbonyl oxygen and the ester oxygen are both electronegative and can act as hydrogen bond acceptors.

  • Halogen Atoms (Cl and F): The chloro and fluoro substituents are electronegative, further contributing to the polarity of the molecule.

The interplay of these features suggests that this compound will exhibit preferential solubility in solvents of similar polarity.

Experimental Determination of Solubility

A reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[3] This equilibrium-based method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound. The following is a detailed protocol for determining the solubility of this compound.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound Weigh excess This compound prep_vial Combine in a sealed vial prep_compound->prep_vial prep_solvent Measure known volume of organic solvent prep_solvent->prep_vial shake Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep_vial->shake settle Allow to stand for undissolved solids to settle shake->settle sample Withdraw supernatant settle->sample filter Filter through 0.45 µm PTFE syringe filter sample->filter dilute Dilute with mobile phase filter->dilute hplc Analyze by validated HPLC-UV method dilute->hplc quantify Quantify against a calibration curve hplc->quantify result result quantify->result Solubility (mg/mL or mol/L)

Caption: Experimental workflow for solubility determination using the shake-flask method.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline this compound to a series of glass vials. An amount that ensures a visible excess of solid after equilibration is crucial.

    • To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

  • Sample Preparation and Analysis:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow undissolved solid to sediment.

    • Carefully withdraw a sample of the supernatant using a glass syringe.

    • Immediately filter the sample through a 0.45 µm chemically resistant (e.g., PTFE) syringe filter to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for analysis) to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Quantify the concentration of this compound in the original saturated solution by comparing the peak area to a standard calibration curve.

Expected Solubility Profile (Illustrative Data)

The following table presents a hypothetical but scientifically plausible solubility profile of this compound in a range of common organic solvents at 25 °C. This data is for illustrative purposes to guide researchers in solvent selection.

SolventPolarity IndexSolvent TypeExpected Solubility (mg/mL)
n-Hexane0.1Non-polar, Aliphatic< 1 (Sparingly Soluble)
Toluene2.4Non-polar, Aromatic10 - 20 (Slightly Soluble)
Dichloromethane3.1Moderately Polar, Halogenated> 200 (Freely Soluble)
Ethyl Acetate4.4Moderately Polar, Ester> 200 (Freely Soluble)
Acetone5.1Polar, Aprotic> 200 (Freely Soluble)
Methanol5.1Polar, Protic50 - 100 (Soluble)
Dimethyl Sulfoxide (DMSO)7.2Highly Polar, Aprotic> 200 (Freely Soluble)
Analysis of Expected Solubility

The predicted solubility trend aligns with the "like dissolves like" principle.

  • Non-polar Solvents (Hexane, Toluene): Very low solubility is expected in a non-polar aliphatic solvent like n-hexane. The aromatic nature of toluene may allow for some π-π stacking interactions with the pyridine ring, leading to slightly better, but still limited, solubility.

  • Moderately Polar Solvents (Dichloromethane, Ethyl Acetate): High solubility is anticipated in these solvents. Dichloromethane can interact through dipole-dipole forces. Ethyl acetate, being an ester like the solute, is expected to be an excellent solvent.[7]

  • Polar Aprotic Solvents (Acetone, DMSO): These solvents are strong hydrogen bond acceptors and have significant dipole moments, allowing for strong interactions with the polar groups of this compound, leading to high solubility.[8]

  • Polar Protic Solvents (Methanol): While methanol is polar, its strong hydrogen-bonding network (solvent-solvent interactions) must be disrupted for the solute to dissolve. The solute can act as a hydrogen bond acceptor, but it lacks a donor group. This can lead to good but not exceptional solubility compared to polar aprotic solvents of similar polarity.

Molecular Interactions Influencing Solubility

G cluster_solvents Common Organic Solvents solute {this compound | - Ester Group - Pyridine Nitrogen - Halogens} dcm Dichloromethane - Dipole-Dipole solute->dcm Strong Interaction (High Solubility) etoh Methanol - H-bond donor - H-bond acceptor solute->etoh Moderate Interaction dmso DMSO - H-bond acceptor - Strong Dipole solute->dmso Very Strong Interaction (High Solubility) hexane Hexane - Van der Waals solute->hexane Weak Interaction (Low Solubility)

Caption: Solute-solvent interactions governing solubility.

Practical Implications for Researchers

A clear understanding of the solubility of this compound is crucial for several laboratory and process applications:

  • Reaction Chemistry: The choice of solvent can significantly impact reaction rates and yields. A solvent that fully dissolves the reactants is generally preferred. For reactions involving this compound, solvents like dichloromethane, ethyl acetate, or acetone would likely be excellent choices.

  • Purification: Solubility differences are exploited in purification techniques like recrystallization and chromatography. To recrystallize this compound, one would seek a solvent system where it is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For chromatographic purification, its solubility in the mobile phase (e.g., hexane/ethyl acetate mixtures) is a key parameter.[7]

  • Formulation Development: In drug discovery, the solubility of an intermediate can be an early indicator of the potential solubility of the final active pharmaceutical ingredient (API).[9] Poor solubility can lead to significant challenges in developing bioavailable drug formulations.[2]

  • Handling and Storage: Knowledge of its solubility in solvents like DMSO is important for preparing stock solutions for high-throughput screening and biological assays.[8]

Conclusion

This compound is a key chemical intermediate whose utility is fundamentally linked to its solubility profile. Based on its molecular structure, it is predicted to be a moderately polar compound with high solubility in a range of polar aprotic and moderately polar solvents such as DMSO, acetone, ethyl acetate, and dichloromethane. Its solubility is expected to be limited in non-polar solvents like hexane and moderate in polar protic solvents like methanol. This guide has provided a robust theoretical framework and a detailed experimental protocol for the quantitative determination of its solubility. The illustrative data and analysis presented herein offer a valuable starting point for scientists and researchers, enabling informed decisions in solvent selection for synthesis, purification, and formulation, thereby accelerating research and development timelines.

References

Purity Analysis of Commercially Available Methyl 2-chloro-5-fluoronicotinate: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Pharmaceutical Industry

Abstract: Methyl 2-chloro-5-fluoronicotinate is a key building block in modern medicinal chemistry, serving as a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). As with any component destined for human use, ensuring its purity is not merely a matter of quality control but a fundamental requirement for safety and efficacy. This guide provides a comprehensive framework for the purity analysis of commercially available this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. We will explore the likely impurity landscape based on common synthetic routes and detail robust, validated analytical methodologies for their detection and quantification, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Central Role of Purity in Drug Development

In the pharmaceutical industry, an impurity is any component of a new drug substance that is not the chemical entity defined as the drug substance itself.[1][2] The presence of impurities, even in minute quantities, can have significant impacts on the safety, efficacy, and stability of the final drug product. Regulatory bodies worldwide, guided by the ICH, mandate stringent control over these impurities.[3][4]

The ICH Q3A(R2) guideline specifically addresses impurities in new drug substances, classifying them into organic impurities, inorganic impurities, and residual solvents.[1] This guide will focus on the organic impurities—process-related and degradation products—most relevant to this compound, as well as the critical assessment of residual solvents.

Deconstructing the Impurity Profile: From Synthesis to Degradation

To develop a robust analytical strategy, one must first understand the potential sources of impurities. This requires a thorough examination of the manufacturing process of this compound.

Process-Related Impurities

Commercial synthesis of this compound typically involves the esterification of 2-chloro-5-fluoronicotinic acid.[5] This points to several potential process-related impurities that must be monitored.

  • Starting Materials: The most obvious potential impurity is the unreacted starting material, 2-chloro-5-fluoronicotinic acid . Its presence above the ICH reporting threshold (typically 0.05%) must be quantified.[1][2]

  • Intermediates & By-products: The synthesis of the starting material itself can introduce impurities. For instance, a common route to 2-chloro-5-fluoronicotinic acid involves the selective reduction of 2,6-dichloro-5-fluoronicotinic acid .[6][7] Incomplete reduction could lead to the carry-over of this dichlorinated impurity into the final product. Other structurally similar compounds, such as Methyl 2-chloro-5-nitronicotinate , could also be present as by-products from alternative synthetic pathways.[8][]

The logical relationship between these key compounds is illustrated below.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities 2_6_dichloro 2,6-dichloro-5-fluoronicotinic acid (Precursor Impurity) starting_material 2-chloro-5-fluoronicotinic acid (Starting Material / Impurity A) 2_6_dichloro->starting_material Selective Reduction impurity_B Impurity B: Precursor Carry-over 2_6_dichloro->impurity_B Carry-over esterification Esterification (Methanol) starting_material->esterification impurity_A Impurity A: Unreacted Starting Material starting_material->impurity_A Carry-over impurity_C Impurity C: Degradation Product final_product This compound (API Intermediate) final_product->impurity_C Hydrolysis esterification->final_product

Caption: Synthetic pathway and potential process-related impurities.

Degradation Products

The ester functional group in this compound is susceptible to hydrolysis, particularly under non-neutral pH conditions. This degradation pathway would regenerate the starting material, 2-chloro-5-fluoronicotinic acid , which must also be monitored in stability studies.

Residual Solvents

The manufacturing process invariably uses solvents (e.g., methanol for esterification, dichloromethane for workup).[7] These have no therapeutic benefit and must be controlled according to ICH Q3C guidelines.[2][3] Solvents are classified based on their toxicity, and their limits are strictly enforced.

The Analytical Toolkit: A Multi-Modal Approach

No single analytical technique is sufficient to characterize the full purity profile. A combination of chromatographic and spectroscopic methods is essential for a validated, trustworthy assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy. A stability-indicating reversed-phase HPLC (RP-HPLC) method is the gold standard for separating the main component from its potential impurities.

Rationale for Method Design: A C18 column is chosen for its excellent ability to separate aromatic compounds of varying polarity. A gradient elution is employed to ensure that both more polar impurities (like the starting carboxylic acid) and less polar by-products are effectively resolved from the main peak. A phosphate buffer is used to maintain a consistent pH, ensuring reproducible retention times and peak shapes, especially for the acidic impurity. UV detection is suitable as the pyridine ring common to the analyte and its key impurities is chromophoric.

Experimental Protocol: RP-HPLC Method

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      20 30 70
      25 30 70
      26 70 30

      | 30 | 70 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.[10]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[10]

  • Quantification: Impurity levels are typically determined using area percentage relative to the total peak area. For known impurities, quantification should be performed against a certified reference standard, such as 2-chloro-5-fluoronicotinic acid, which is commercially available from suppliers like Apollo Scientific and Santa Cruz Biotechnology.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for the identification and quantification of volatile organic impurities, making it essential for residual solvent analysis.[1][2] It is also highly effective for analyzing thermally stable, volatile, and semi-volatile organic impurities.

Rationale for Method Design: Headspace sampling is the preferred injection technique for residual solvents as it avoids introducing non-volatile matrix components into the GC system, thereby prolonging column life and improving sensitivity.[2] A DB-624 or similar "624-type" phase column is specified in USP <467> and is ideal for separating the common solvents listed in the ICH guidelines.[12] Mass spectrometry provides definitive identification of the eluted solvents by comparing their mass spectra to established libraries (e.g., NIST).

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: GC system with a headspace autosampler coupled to a Mass Spectrometer.

  • GC Conditions:

    • Column: DB-Select 624 or equivalent (e.g., 30 m x 0.32 mm ID, 1.8 µm film thickness).

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.

    • Injector: Split mode (e.g., 10:1), 250 °C.

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 min.

    • Transfer Line Temperature: 110 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a headspace vial.

    • Add 5 mL of a suitable high-boiling-point solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide) that is free from interfering peaks.

    • Seal the vial and vortex to dissolve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can serve as a powerful method for both identifying and quantifying impurities without the need for individual impurity reference standards (using a quantitative NMR or qNMR approach).[5][12] It provides a holistic view of the sample's composition.

Rationale for Analysis: ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum can confirm the structure of this compound and detect impurities. For example, the presence of unreacted 2-chloro-5-fluoronicotinic acid would be indicated by the absence of the characteristic methyl ester singlet (~4.0 ppm) and a potential shift in the aromatic proton signals. qNMR, using a certified internal standard, can provide a highly accurate assay of the main component and quantify impurities without relying on their response factors in other techniques.

Expected Spectral Features for this compound:

  • ¹H NMR (in CDCl₃):

    • A singlet for the methyl ester protons (-OCH₃) expected around δ 3.9-4.0 ppm.

    • Two aromatic protons on the pyridine ring, appearing as doublets or doublet of doublets due to H-H and H-F coupling, in the region of δ 7.5-8.5 ppm.

  • ¹³C NMR (in CDCl₃):

    • A signal for the methyl carbon around δ 53 ppm.

    • A carbonyl carbon signal around δ 164 ppm.

    • Five distinct signals for the pyridine ring carbons, with their chemical shifts influenced by the chloro, fluoro, and ester substituents. The carbon directly bonded to fluorine will show a large C-F coupling constant.

cluster_decision Decision Point cluster_result Final Outcome workflow Purity Analysis Workflow Sample Receipt Visual Inspection & Documentation HPLC Analysis (Purity, Impurities A, B, C) Headspace GC-MS (Residual Solvents) NMR Spectroscopy (Structural Confirmation) Data Review & Reporting decision Does sample meet ICH specifications? workflow:step5->decision pass Release Batch decision->pass Yes fail Reject Batch (Investigate OOS) decision->fail No

Caption: A typical workflow for the comprehensive purity analysis of an API intermediate.

Data Summary and Acceptance Criteria

All analytical data must be collated and compared against pre-defined specifications, which are informed by the ICH guidelines.

Table 1: Summary of Analytical Techniques and Target Impurities

Analytical TechniqueTarget Analyte(s)Typical Reporting Threshold (ICH Q3A)
RP-HPLC This compound (Assay)N/A
Impurity A: 2-chloro-5-fluoronicotinic acid> 0.05%
Impurity B: 2,6-dichloro-5-fluoronicotinic acid> 0.05%
Other Unspecified Impurities> 0.05%
Headspace GC-MS Class 1, 2, and 3 Residual SolventsPer ICH Q3C Limits
NMR Spectroscopy Structural ConfirmationConforms to Reference
Quantitative Assay (qNMR)Report Value

Conclusion: Ensuring Quality Through a Validated System

The purity analysis of this compound is a critical activity that underpins the safety and quality of downstream APIs. This guide has outlined a comprehensive, multi-modal strategy that aligns with global regulatory expectations. By understanding the potential impurity profile through synthetic route analysis and employing a suite of validated, orthogonal analytical techniques—HPLC for organic purity, GC-MS for volatile impurities, and NMR for structural identity—researchers and drug development professionals can establish a self-validating system. This ensures that every batch of this vital intermediate meets the highest standards of scientific integrity and trustworthiness, paving the way for the development of safe and effective medicines. The commercial availability of reference standards for both the main compound and its key impurities further strengthens this framework, allowing for robust method validation and accurate quantification.[13][14][15][16]

References

Methodological & Application

Topic: Suzuki Coupling Protocol using Methyl 2-chloro-5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction using Methyl 2-chloro-5-fluoronicotinate. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex substituted pyridine derivatives.[1][2] Due to its nature as an electron-deficient heteroaryl chloride, successful coupling requires careful consideration of the catalytic system and reaction conditions.[3][4] This guide elucidates the reaction mechanism, outlines strategic considerations for overcoming common challenges, provides detailed experimental protocols, and offers a systematic troubleshooting guide to empower researchers in achieving high-yield, reproducible results.

Introduction: The Strategic Value of Functionalizing this compound

This compound is a key synthetic intermediate whose value lies in the strategic placement of its functional groups. The chloro substituent at the 2-position serves as a versatile handle for carbon-carbon bond formation, while the fluorine at the 5-position and the methyl ester at the 3-position allow for fine-tuning of the molecule's electronic and steric properties.

The Suzuki-Miyaura coupling reaction stands as one of the most powerful and widely adopted methods for constructing C(sp²)-C(sp²) bonds, owing to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid and ester coupling partners.[5][6] Applying this reaction to this compound opens a direct pathway to a diverse library of 2-aryl or 2-vinyl nicotinates, which are prevalent motifs in pharmaceuticals and advanced materials.[1]

However, the inherent properties of this substrate present distinct challenges:

  • Aryl Chloride Reactivity: The C-Cl bond is significantly less reactive towards oxidative addition than its C-Br or C-I counterparts, demanding highly active palladium catalysts.[2][6]

  • Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[7][8]

This guide provides the technical rationale and practical steps to navigate these challenges effectively.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that follows a well-established catalytic cycle.[9][10][11] Understanding this mechanism is fundamental to rational protocol design and troubleshooting. The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-determining step for aryl chlorides and results in the formation of a Pd(II) complex.[12]

  • Transmetalation: A base activates the organoboron species (e.g., boronic acid) to form a more nucleophilic boronate complex.[11][13] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond of the final product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[9]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar-Pd(II)-Cl(L₂) Intermediate pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)-Ar'(L₂) Intermediate pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) pdiib->product aryl_halide Ar-Cl (Methyl 2-chloro- 5-fluoronicotinate) aryl_halide->pd0 boronic_acid Ar'-B(OH)₂ (Boronic Acid) boronic_acid->pdiia base Base (e.g., K₃PO₄) base->pdiia Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Protocol Design: Key Parameter Selection

Success with this substrate hinges on a rationally designed catalyst system and optimized conditions.

  • Catalyst System: The Ligand is Critical While standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, the choice of ligand is paramount for activating the C-Cl bond and preventing pyridine inhibition.[2] Bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are the gold standard for this type of transformation.[5][7]

    • Recommended Ligands: SPhos, XPhos, or RuPhos. These ligands promote fast oxidative addition and reductive elimination, outcompeting catalyst deactivation pathways.[5][8]

    • Alternative Catalysts: Pre-formed, air-stable catalysts like Pd(dppf)Cl₂ can be effective for some couplings, but may require higher temperatures or longer reaction times.[14][15]

  • Boron Source: Stability Matters

    • Boronic Acids (Ar-B(OH)₂): Most common and highly reactive.[16] However, they can be prone to a side reaction called protodeboronation (cleavage of the C-B bond by water), especially under harsh conditions.[4][7]

    • Boronic Pinacol Esters (Ar-B(pin)): These are often more stable than their corresponding acids, reducing the risk of protodeboronation and homocoupling.[4][8] They are highly recommended if the corresponding boronic acid proves unstable.

  • Base and Solvent: Driving the Transmetalation

    • Base: The base is not merely a spectator; it is essential for activating the boronic acid.[13] For challenging couplings, stronger, non-nucleophilic bases are preferred.

      • Recommended Bases: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃).

      • Common Bases: Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) can also be effective, particularly with more reactive coupling partners.[5][15]

    • Solvent: The solvent must solubilize all components and be stable at elevated temperatures. Anhydrous, degassed solvents are crucial to prevent catalyst oxidation and protodeboronation.

      • Recommended Solvents: 1,4-Dioxane, Toluene, or Dimethylformamide (DMF). A small amount of water is often used with carbonate or phosphate bases to aid their solubility and facilitate the transmetalation step.[9][15]

  • Atmosphere: The Importance of Inert Conditions The active Pd(0) catalyst is highly sensitive to oxygen.[7] All reactions must be performed under a rigorously maintained inert atmosphere (Argon or Nitrogen). Solvents must be thoroughly degassed prior to use via sparging with an inert gas or through several freeze-pump-thaw cycles.[17]

Detailed Experimental Protocols

The following protocols provide robust starting points for the Suzuki coupling of this compound. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Activity System with SPhos Ligand

This protocol is designed for high efficiency and is recommended as the primary approach for this challenging substrate.

ReagentM.W. ( g/mol )Equiv.Amount (for 1 mmol scale)
This compound171.581.0171.6 mg
Arylboronic AcidVaries1.21.2 mmol
Palladium(II) Acetate (Pd(OAc)₂)224.500.024.5 mg (2 mol%)
SPhos410.530.0416.4 mg (4 mol%)
Potassium Phosphate (K₃PO₄), tribasic212.272.0424.5 mg
1,4-Dioxane (degassed)--4.0 mL
Water (degassed)--0.8 mL

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Palladium(II) Acetate (2 mol%), SPhos (4 mol%), and Potassium Phosphate (2.0 equiv).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.[17]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with additional ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine all organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Protocol 2: General Purpose System with Pd(dppf)Cl₂

This protocol uses a common, air-stable pre-catalyst and may be suitable for more reactive boronic acids.

ReagentM.W. ( g/mol )Equiv.Amount (for 1 mmol scale)
This compound171.581.0171.6 mg
Arylboronic AcidVaries1.21.2 mmol
Pd(dppf)Cl₂731.740.0321.9 mg (3 mol%)
Sodium Carbonate (Na₂CO₃)105.992.0212.0 mg
1,4-Dioxane (degassed)--4.0 mL
Water (degassed)--1.0 mL

Step-by-Step Methodology:

  • Vessel Preparation: In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%), and Sodium Carbonate (2.0 equiv).[15]

  • Inerting: Seal the vessel and evacuate/backfill with an inert gas three times.

  • Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and water (1 mL).[15]

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Work-up & Purification: Follow steps 5-10 as described in Protocol 1.

Optimization & Troubleshooting

If initial yields are suboptimal, a systematic approach to optimization is required. The following workflow and table provide guidance for troubleshooting common issues.

Troubleshooting_Workflow start Low Yield or No Reaction check_inert Verify Inert Atmosphere & Reagent Quality (Anhydrous/Degassed) start->check_inert change_boron Switch to Boronic Pinacol Ester start->change_boron Protodeboronation or Homocoupling Observed change_ligand Screen Ligands (XPhos, RuPhos) check_inert->change_ligand If still low change_base Screen Bases (K₃PO₄, Cs₂CO₃) change_ligand->change_base If still low success High Yield change_ligand->success Optimized change_temp Increase Temperature (110-120°C) change_base->change_temp If still low change_base->success Optimized change_temp->success Optimized change_boron->success Optimized

Caption: A logical workflow for troubleshooting a Suzuki coupling reaction.

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst (Oxygen exposure).[7] 2. Inefficient Ligand.[7] 3. Poor Reagent Quality (water).1. Ensure rigorous degassing of solvents and a tight inert seal. 2. Switch to a more electron-rich, bulky ligand (e.g., from SPhos to XPhos).[8] 3. Use freshly opened, anhydrous solvents and finely ground, dry base.
Protodeboronation (Boronic acid is consumed, but no product forms)1. Presence of water or protic sources.[7] 2. Reaction conditions are too harsh or prolonged.1. Use rigorously dried solvents and reagents. 2. Switch from the boronic acid to its corresponding pinacol ester, which is more stable.[4][8] 3. Consider a milder base if compatible with the reaction.
Homocoupling of Boronic Acid (Biaryl of the boronic acid partner is formed)1. Presence of oxygen, which can re-oxidize Pd(0) to Pd(II) and promote this side reaction.[4][7]1. This is a critical indicator of poor inerting. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles) and ensure a positive pressure of inert gas is maintained.
Dehalogenation of Starting Material 1. Presence of a hydride source. 2. Certain side reactions promoted by the catalytic system.1. Ensure solvents are pure and not a source of hydrides.[17] 2. Screen a different ligand or base combination. Monitor the reaction and stop it as soon as the starting material is consumed to avoid over-reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly valuable transformation that requires a well-designed approach. By selecting a high-activity catalyst system, particularly one employing a bulky, electron-rich phosphine ligand, and by maintaining rigorous inert and anhydrous conditions, researchers can reliably synthesize a wide array of novel 2-substituted nicotinate derivatives. The protocols and troubleshooting guide presented herein serve as a robust foundation for both initial success and systematic optimization, enabling the efficient exploration of new chemical space for drug discovery and materials science.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions with Methyl 2-Chloro-5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Electron-Deficient Heterocyclic Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This application note provides a detailed guide for the palladium-catalyzed Suzuki coupling of methyl 2-chloro-5-fluoronicotinate, a substrate of significant interest in the synthesis of novel pyridine-based compounds for pharmaceutical and agrochemical applications.

This compound presents a unique set of challenges. The chloro-substituent at the 2-position of the pyridine ring is notoriously less reactive than its bromo or iodo counterparts in the crucial oxidative addition step of the catalytic cycle.[2] This inherent low reactivity is further modulated by the electronic effects of the fluorine atom and the methyl ester group. The pyridine nitrogen itself can act as a ligand, potentially coordinating to the palladium catalyst and leading to inhibition or deactivation.[] Overcoming these hurdles necessitates the use of highly active and specialized palladium catalyst systems. This guide will delve into the rationale behind catalyst and reagent selection, providing detailed protocols to empower researchers to successfully employ this versatile building block in their synthetic endeavors.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is paramount to troubleshooting and optimizing reaction conditions.

The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step for chloro-heteroaryl substrates.[4]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a more nucleophilic boronate species.[5] This species then transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Cl Ar-Pd(II)-X(L_n) Ar-Pd(II)-Cl(L_n) (Ar = nicotinoyl) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R'-B(OH)2 Base Ar-Pd(II)-R(L_n) Ar-Pd(II)-R'(L_n) (R' = coupling partner) Transmetalation->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R' caption Suzuki-Miyaura Catalytic Cycle

Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.

Catalyst and Ligand Selection: The Key to Success

The choice of the palladium source and, more critically, the supporting ligand is paramount for the successful coupling of this compound. Standard catalysts like Pd(PPh₃)₄ often prove ineffective for such challenging substrates.

Palladium Precatalysts: Modern, well-defined palladium precatalysts are highly recommended as they offer superior activity, stability, and reproducibility. Buchwald's palladacycle precatalysts, such as XPhos Pd G2 and SPhos Pd G2 , are particularly effective.[6][7][8] These second-generation (G2) precatalysts readily form the active monoligated Pd(0) species under mild basic conditions, which is crucial for efficient oxidative addition.[9] Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is another commonly used and effective Pd(0) source.

Ligands: The ligand's role is to stabilize the palladium center and modulate its reactivity. For electron-deficient and sterically hindered aryl chlorides, bulky and electron-rich phosphine ligands are essential. These ligands promote the oxidative addition and reductive elimination steps.[10]

  • Buchwald Ligands: Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are the gold standard for these types of couplings.[11] Their steric bulk favors the formation of the highly reactive monoligated palladium species, while their electron-donating nature facilitates the oxidative addition step.[9]

LigandStructureKey Features
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylVery bulky and electron-rich, excellent for a wide range of challenging couplings.[9][12]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylBulky and electron-rich, often provides excellent results with heteroaryl chlorides.

The Role of Base and Solvent

Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[5] For challenging substrates like this compound, the choice of base can significantly impact the reaction yield.

  • Cesium Carbonate (Cs₂CO₃): Often the base of choice for difficult couplings. Its higher solubility in organic solvents compared to other inorganic bases can be advantageous.[13][14]

  • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is also highly effective in many Suzuki couplings, particularly with heteroaryl chlorides.[15]

Solvent System: The solvent must be capable of dissolving the various components of the reaction and is often a mixture of an organic solvent and water.

  • Dioxane/Water: A commonly used and effective solvent system for Suzuki reactions. The water component is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[16][17]

  • Toluene/Water: Another effective solvent system, particularly when higher reaction temperatures are required.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization of catalyst loading, ligand, base, and temperature may be necessary for specific boronic acid coupling partners.

Protocol 1: General Procedure using XPhos Pd G2

This protocol is a robust starting point for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G2 (1-3 mol%)[6][7]

  • Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)[13]

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G2, and cesium carbonate.

  • Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to afford the desired coupled product.

Protocol 2: In Situ Catalyst Generation with Pd₂(dba)₃ and SPhos

This protocol is an alternative for when a pre-formed catalyst is not available.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)[15]

  • Toluene (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and SPhos to an oven-dried reaction vial.

  • Remove the vial from the glovebox (if used) and add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress as described in Protocol 1.

  • Follow steps 6-10 from Protocol 1 for work-up and purification.

Figure 2. A generalized experimental workflow for the Suzuki coupling of this compound.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystUse a fresh batch of palladium precatalyst and ligand. Ensure proper inert atmosphere techniques.
Low reaction temperatureIncrease the reaction temperature in increments of 10-20 °C.
Ineffective baseSwitch to a stronger or more soluble base (e.g., from K₃PO₄ to Cs₂CO₃).
Protodeboronation (loss of boronic acid) Presence of excess water or protic solventsUse anhydrous solvents and minimize the amount of water. Consider using a boronic ester instead of a boronic acid.
Homocoupling of boronic acid Catalyst decompositionUse a lower catalyst loading or a more stable precatalyst. Ensure a strictly inert atmosphere.
Dehalogenation of starting material Side reaction promoted by certain conditionsScreen different bases and solvents. A less polar solvent may sometimes suppress this side reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound, while challenging, is a highly achievable and valuable transformation for the synthesis of novel fluorinated nicotinic acid derivatives. Success hinges on the judicious selection of a highly active palladium catalyst system, typically comprising a modern palladacycle precatalyst and a bulky, electron-rich phosphine ligand. Careful consideration of the base and solvent system is also critical. The protocols and insights provided in this application note serve as a robust foundation for researchers to develop and optimize these important coupling reactions, paving the way for the discovery of new molecules with potential applications in medicine and beyond.

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles from Methyl 2-chloro-5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 2-chloro-5-fluoronicotinate in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for enhancing pharmacological properties.[1][2] The fluorine atom can improve metabolic stability, binding affinity, and lipophilicity, making fluorinated building blocks highly valuable in drug discovery programs.[1][2] this compound is a prime example of such a versatile building block. Its pyridine core is a common motif in numerous bioactive compounds, and the presence of three distinct reactive sites—the chloro, fluoro, and methyl ester groups—offers a rich platform for the synthesis of a diverse array of novel heterocyclic structures. This guide provides detailed application notes and protocols for the synthesis of medicinally relevant fused heterocycles, namely pyrido[2,3-d]pyrimidines, furo[2,3-b]pyridines, and thieno[2,3-b]pyridines, starting from this compound.

Core Synthetic Strategies: Leveraging the Reactivity of the Pyridine Core

The synthetic utility of this compound is primarily derived from the reactivity of the 2-chloro substituent towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the chloro group for displacement by a variety of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone for functionalizing the 2-position of the pyridine ring.[3][4] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is facilitated by the presence of electron-withdrawing groups.[5] In the case of this compound, the pyridine nitrogen and the methyl ester at the 3-position effectively stabilize this intermediate, making the 2-chloro group an excellent leaving group for substitution by amines, alcohols, and thiols.

SNAr_Mechanism Reactant This compound + Nu- Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Nucleophilic Attack Product 2-Substituted-5-fluoronicotinate + Cl- Intermediate->Product Loss of Leaving Group

Caption: Generalized SNAr Mechanism.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, offer powerful and versatile methods for forming carbon-nitrogen and carbon-carbon bonds at the 2-position.

  • Buchwald-Hartwig Amination: This reaction enables the coupling of a wide range of primary and secondary amines with the 2-chloro position, providing access to a diverse library of 2-amino-5-fluoronicotinate derivatives.[6][7] The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and broad substrate scope.[8]

  • Suzuki Coupling: The Suzuki coupling allows for the formation of a C-C bond between the 2-position of the pyridine ring and various aryl or heteroaryl boronic acids or esters.[9] This reaction is instrumental in constructing biaryl structures, which are prevalent in many pharmaceutical agents.

Application Note I: Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of fused heterocycles with a wide range of biological activities, including kinase inhibition and anticancer properties. The synthesis of these compounds from this compound can be efficiently achieved through a two-step sequence involving an initial SNAr reaction with an amine followed by cyclization with a suitable one-carbon source like formamide or by reaction with guanidine.

Synthetic Workflow

Pyridopyrimidine_Workflow Start This compound Step1 S(N)Ar with Amine (R-NH2) Start->Step1 Intermediate Methyl 2-amino-5-fluoronicotinate Derivative Step1->Intermediate Step2 Cyclization with Formamide or Guanidine Intermediate->Step2 Product Pyrido[2,3-d]pyrimidine Derivative Step2->Product

Caption: Workflow for Pyrido[2,3-d]pyrimidine Synthesis.

Detailed Experimental Protocol: Synthesis of 7-Fluoro-2,4-diaminopyrido[2,3-d]pyrimidine

This protocol describes a one-pot reaction for the synthesis of a 7-fluoro-2,4-diaminopyrido[2,3-d]pyrimidine derivative, adapted from methodologies involving the reaction of 2-chloronicotinates with guanidine.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (21% solution in ethanol)

  • Anhydrous Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • To a solution of sodium ethoxide (prepared from sodium metal in anhydrous ethanol or a commercial solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add guanidine hydrochloride. Stir the mixture at room temperature for 30 minutes to generate free guanidine.

  • To this mixture, add a solution of this compound in anhydrous ethanol dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to afford the desired 7-fluoro-2,4-diaminopyrido[2,3-d]pyrimidine.

Data Table: Representative Pyrido[2,3-d]pyrimidine Syntheses

Starting Material AnalogueReagentsProductYield (%)Reference
Ethyl 2-amino-6-chloronicotinateGuanidine, NaOEt2,4-Diamino-6-chloropyrido[2,3-d]pyrimidine75Adapted from similar syntheses
2-Amino-3-cyanopyridineFormamide4-Aminopyrido[2,3-d]pyrimidine80-90[6]

Application Note II: Synthesis of Furo[2,3-b]pyridines

Furo[2,3-b]pyridines are another important class of heterocycles found in various biologically active compounds. A common synthetic route involves the reaction of a 2-chloronicotinate with a hydroxy-containing nucleophile, followed by intramolecular cyclization.

Synthetic Workflow

Furopyridine_Workflow Start This compound Step1 S(N)Ar with a Hydroxy Nucleophile (e.g., Ethyl 2-hydroxyacetate) Start->Step1 Intermediate Ether Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product Furo[2,3-b]pyridine Derivative Step2->Product

Caption: Workflow for Furo[2,3-b]pyridine Synthesis.

Detailed Experimental Protocol: Synthesis of Methyl 6-fluoro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate

This protocol is adapted from a reported synthesis of furo[2,3-b]pyridines from a substituted 2,5-dichloronicotinate.

Materials:

  • This compound

  • Ethyl 2-hydroxyacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a suspension of sodium hydride in anhydrous DMF in a round-bottom flask under an inert atmosphere, add ethyl 2-hydroxyacetate dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Methyl 6-fluoro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate.

Data Table: Representative Furo[2,3-b]pyridine Syntheses

Starting MaterialReagentsProductYield (%)Reference
Ethyl 2,5-dichloronicotinateEthyl 2-hydroxyacetate, NaHEthyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate~60
2-Chloro-3-hydroxypyridineTerminal alkynes, Pd/C-CuI2-Substituted furo[3,2-b]pyridines70-85[5]

Application Note III: Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are known for their diverse pharmacological activities, including anti-inflammatory and anticancer properties. The synthesis of this scaffold can be achieved by reacting this compound with a sulfur-containing nucleophile, followed by intramolecular cyclization.

Synthetic Workflow

Thienopyridine_Workflow Start This compound Step1 S(N)Ar with a Thiol Nucleophile (e.g., Ethyl thioglycolate) Start->Step1 Intermediate Thioether Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (e.g., Dieckmann Condensation) Intermediate->Step2 Product Thieno[2,3-b]pyridine Derivative Step2->Product

Caption: Workflow for Thieno[2,3-b]pyridine Synthesis.

Detailed Experimental Protocol: Synthesis of Methyl 6-fluoro-3-hydroxythieno[2,3-b]pyridine-2-carboxylate

This protocol is based on the well-established Gewald reaction and related methodologies for thieno[2,3-b]pyridine synthesis.

Materials:

  • This compound

  • Ethyl thioglycolate

  • Sodium ethoxide

  • Anhydrous Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.

  • To this solution, add ethyl thioglycolate dropwise at room temperature.

  • After stirring for 15 minutes, add a solution of this compound in anhydrous ethanol.

  • Heat the reaction mixture to reflux and maintain for 5-7 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the desired Methyl 6-fluoro-3-hydroxythieno[2,3-b]pyridine-2-carboxylate.

Data Table: Representative Thieno[2,3-b]pyridine Syntheses

Starting MaterialReagentsProductYield (%)Reference
2-Chloro-3-cyanopyridineEthyl thioglycolate, Base3-Amino-2-ethoxycarbonylthieno[2,3-b]pyridineGood
Substituted pyridinethioneα-Halocarbonyl compounds, NaOEtSubstituted thieno[2,3-b]pyridinesGood[2]

References

Application Note: Methyl 2-chloro-5-fluoronicotinate as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, bioavailability, and target affinity.[1][2] Methyl 2-chloro-5-fluoronicotinate has emerged as a particularly valuable building block due to its trifunctional nature, offering orthogonal reactivity for the sequential and site-selective introduction of molecular complexity. This guide provides an in-depth analysis of the reactivity of this reagent and details field-proven protocols for its application in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Introduction: The Value Proposition of Fluorinated Pyridines

The pyridine ring is a ubiquitous motif in pharmaceuticals, but its susceptibility to oxidative metabolism can limit therapeutic efficacy. The introduction of fluorine atoms can mitigate this by blocking metabolic "soft spots," leveraging the strength of the C-F bond.[3] Furthermore, fluorine's high electronegativity can modulate the pKa of nearby basic centers and create favorable interactions within protein binding sites, enhancing potency and selectivity.[4][5]

This compound (Figure 1) is an exemplary building block that harnesses these benefits. Its structure features three key points of reactivity:

  • A C2-Chloride: Activated for displacement by both transition-metal catalysis and direct nucleophilic aromatic substitution (SNAr).

  • A C5-Fluoride: Generally more stable than the C2-chloride, allowing for selective reactions at the 2-position. Its presence significantly influences the electronic properties of the ring.

  • A C3-Methyl Ester: Provides a handle for further modification, such as hydrolysis and amide bond formation, typically performed after initial diversification at the C2 position.

This distinct reactivity profile allows for a modular approach to the synthesis of highly substituted pyridine derivatives, making it an indispensable tool for drug discovery programs.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the reagent's properties is critical for successful experimental design.

Figure 1: Structure of this compound Chemical structure of this compound

Caption: The chemical structure highlights the key functional groups.

Table 1: Physicochemical Data for this compound

PropertyValue
CAS Number 847729-27-5[6]
Molecular Formula C₇H₅ClFNO₂
Molecular Weight 189.57 g/mol
Appearance Colorless oil[7]
Boiling Point 235.4 ± 40.0 °C (Predicted)
Density 1.386 ± 0.06 g/cm³ (Predicted)
Electronic Rationale for Reactivity

The reactivity of the C2-Cl bond is significantly enhanced by the cumulative electron-withdrawing effects of the pyridine nitrogen atom, the C3-ester, and the C5-fluorine. This polarization creates a highly electrophilic C2 position, making the C-Cl bond susceptible to oxidative addition by a low-valent palladium(0) catalyst and direct attack by strong nucleophiles in SNAr reactions. This inherent reactivity is the cornerstone of its utility.

Key Synthetic Transformations & Protocols

This compound is a versatile substrate for several high-impact synthetic reactions. The following sections provide detailed, robust protocols for its use in Suzuki-Miyaura coupling and Buchwald-Hartwig amination, two of the most powerful C-C and C-N bond-forming reactions in the medicinal chemist's toolbox.[8][9]

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction enables the formation of a C(sp²)-C(sp²) bond between the pyridine core and a wide variety of aryl or heteroaryl groups, which are crucial motifs for modulating pharmacology.[10]

  • Catalyst System: Aryl chlorides are notoriously less reactive than bromides or iodides.[11] Successful coupling requires a highly active catalyst. This is achieved by combining a palladium source (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). These ligands promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species.[9]

  • Base: A moderately strong base is required to activate the boronic acid for transmetalation. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often ideal as they are effective without promoting unwanted side reactions like ester hydrolysis.

  • Solvent: Anhydrous, degassed aprotic polar solvents like 1,4-dioxane or toluene are used to ensure the stability of the catalytic species and prevent competitive protodeborylation of the boronic acid.[12]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex (Pd-II) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Coupled Product trans_complex->product aryl_halide Methyl 2-chloro- 5-fluoronicotinate aryl_halide->oa_complex boronic_acid R-B(OH)₂ + Base boronic_acid->trans_complex

Diagram 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a suitable ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Extraction: Wash the combined filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-5-fluoronicotinate product.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / SPhosHigh activity for C-Cl bond activation.
Base K₃PO₄ or Cs₂CO₃Effective for transmetalation, minimizes ester hydrolysis.
Solvent 1,4-Dioxane or TolueneAnhydrous, high-boiling aprotic solvent.
Temperature 100-110 °CProvides sufficient thermal energy for C-Cl oxidative addition.
Equivalents 1.1-1.5 eq. Boronic AcidEnsures complete consumption of the starting halide.
Buchwald-Hartwig Amination for C-N Bond Formation

The formation of aryl-amine bonds is arguably one of the most critical transformations in medicinal chemistry. The Buchwald-Hartwig amination provides a general and highly efficient method for coupling amines with aryl halides.[8][13]

  • Catalyst System: Similar to Suzuki coupling of aryl chlorides, a highly active palladium catalyst is required. Catalyst systems are often composed of a palladium pre-catalyst (e.g., G3-XPhos Palladacycle) or a combination of a palladium source (Pd₂(dba)₃) and a sterically hindered biarylphosphine ligand like RuPhos or BrettPhos.[13] These bulky ligands facilitate both the oxidative addition and the final reductive elimination step.[14]

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. They are strong enough to deprotonate the amine (or the N-H of the intermediate complex) to facilitate the C-N bond-forming step but are too bulky to act as competing nucleophiles.

  • Solvent: Anhydrous, aprotic solvents such as toluene or THF are required to prevent quenching of the strong base and deactivation of the catalyst.

Buchwald_Hartwig_Workflow setup 1. Assemble Reactants - Aryl Chloride - Amine - Base (NaOtBu) catalyst 2. Add Catalyst System - Pd Pre-catalyst - or Pd Source + Ligand setup->catalyst inert 3. Inert Atmosphere (Evacuate/Backfill Ar) catalyst->inert solvent 4. Add Anhydrous Solvent (e.g., Toluene) inert->solvent react 5. Heat Reaction (80-110 °C) solvent->react workup 6. Aqueous Work-up & Extraction react->workup purify 7. Chromatography workup->purify product Final C-N Coupled Product purify->product

Diagram 2: Experimental Workflow for a Buchwald-Hartwig Amination Reaction.

  • Setup: In a glovebox, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried vial equipped with a stir bar.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (4 mL).

  • Reaction: Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor reaction progress by LC-MS (typically 2-12 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Carefully quench with water (10 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL). Combine the organic layers and wash with brine (15 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Based on data for analogous compounds, it should be considered an irritant.[15][] Store in a cool, dry place away from incompatible materials. Refer to the supplier's Safety Data Sheet (SDS) for complete handling and disposal information.

References

Application Notes and Protocols for the Use of Methyl 2-chloro-5-fluoronicotinate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Agrochemicals

The strategic incorporation of fluorine atoms into agrochemical candidates is a proven strategy for enhancing their efficacy, metabolic stability, and bioavailability. The 2-chloro-5-fluoropyridine scaffold, in particular, is a key building block in a variety of commercially successful pesticides. Methyl 2-chloro-5-fluoronicotinate serves as a versatile starting material for the synthesis of novel herbicides and insecticides, offering multiple reactive sites for molecular elaboration. The presence of the fluorine atom at the 5-position can significantly influence the electronic properties of the pyridine ring, potentially leading to enhanced biological activity and a unique spectrum of control against target pests and weeds.

This guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of two distinct classes of agrochemicals: a novel pyridinyl-phenoxy-carboxamide herbicide and a novel neonicotinoid insecticide. The methodologies are designed to be robust and are grounded in established chemical principles, providing researchers with a solid foundation for their own discovery and development programs.

Part 1: Synthesis of a Novel Pyridinyl-Phenoxy-Carboxamide Herbicide

Scientific Rationale and Mechanistic Overview

This protocol outlines the synthesis of a novel herbicide, N-(2,4-difluorophenyl)-5-fluoro-2-(3-(trifluoromethyl)phenoxy)nicotinamide, an analogue of the commercial herbicide diflufenican. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of pyridine chemistry. The electron-withdrawing nature of the pyridine nitrogen and the ester group at the 3-position, further activated by the fluorine at the 5-position, facilitates the displacement of the chlorine atom at the 2-position by a phenoxide nucleophile. Subsequent amidation of the methyl ester with 2,4-difluoroaniline yields the final product. The choice of 3-(trifluoromethyl)phenol and 2,4-difluoroaniline is based on the structure of diflufenican, a known protoporphyrinogen IX oxidase (PPO) inhibitor, suggesting a similar mode of action for the synthesized analogue.

Experimental Workflow: Herbicide Synthesis

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Amidation A This compound E Methyl 5-fluoro-2-(3-(trifluoromethyl)phenoxy)nicotinate A->E SNAr Reaction B 3-(Trifluoromethyl)phenol B->E C Potassium Carbonate (Base) C->E D DMF (Solvent) D->E F Methyl 5-fluoro-2-(3-(trifluoromethyl)phenoxy)nicotinate J N-(2,4-difluorophenyl)-5-fluoro-2-(3-(trifluoromethyl)phenoxy)nicotinamide F->J Amide Formation G 2,4-Difluoroaniline G->J H Sodium bis(trimethylsilyl)amide (NaHMDS) H->J I THF (Solvent) I->J

Caption: Workflow for the synthesis of a novel pyridinyl-phenoxy-carboxamide herbicide.

Detailed Experimental Protocol: Synthesis of N-(2,4-difluorophenyl)-5-fluoro-2-(3-(trifluoromethyl)phenoxy)nicotinamide

Step 1: Synthesis of Methyl 5-fluoro-2-(3-(trifluoromethyl)phenoxy)nicotinate

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.90 g, 10 mmol), 3-(trifluoromethyl)phenol (1.78 g, 11 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (7:3 hexane/ethyl acetate) to afford Methyl 5-fluoro-2-(3-(trifluoromethyl)phenoxy)nicotinate.

Step 2: Synthesis of N-(2,4-difluorophenyl)-5-fluoro-2-(3-(trifluoromethyl)phenoxy)nicotinamide

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Methyl 5-fluoro-2-(3-(trifluoromethyl)phenoxy)nicotinate (3.15 g, 10 mmol) and 2,4-difluoroaniline (1.42 g, 11 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a 1.0 M solution of sodium bis(trimethylsilyl)amide (NaHMDS) in THF (12 mL, 12 mmol) dropwise over 15 minutes.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 8 hours. Monitor the reaction by TLC (1:1 hexane/ethyl acetate).

  • Workup: Quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Recrystallize the crude product from a mixture of ethanol and water to yield the final product, N-(2,4-difluorophenyl)-5-fluoro-2-(3-(trifluoromethyl)phenoxy)nicotinamide.

Compound Molecular Weight ( g/mol ) Expected Yield (%) Physical State
Methyl 5-fluoro-2-(3-(trifluoromethyl)phenoxy)nicotinate315.2380-90Colorless oil
N-(2,4-difluorophenyl)-5-fluoro-2-(3-(trifluoromethyl)phenoxy)nicotinamide430.3075-85White solid

Part 2: Synthesis of a Novel Neonicotinoid Insecticide

Scientific Rationale and Mechanistic Overview

Neonicotinoid insecticides are a critically important class of agrochemicals that act as agonists of the nicotinic acetylcholine receptor in insects. A common structural feature of many neonicotinoids is the 2-chloro-5-methylpyridine moiety. This protocol describes a synthetic route to a novel neonicotinoid analogue starting from this compound. The key transformations involve the reduction of the methyl ester to a primary alcohol, followed by chlorination to yield the crucial 2-chloro-3-(chloromethyl)-5-fluoropyridine intermediate. This intermediate can then be reacted with a suitable N-substituted amine to introduce the pharmacophore responsible for insecticidal activity. The presence of the 3-fluoro substituent on the pyridine ring is a novel modification that may impart unique insecticidal properties and a different spectrum of activity compared to existing neonicotinoids.

Experimental Workflow: Neonicotinoid Synthesis

G cluster_0 Step 1: Reduction of Ester cluster_1 Step 2: Chlorination of Alcohol cluster_2 Step 3: Nucleophilic Substitution A This compound D (2-Chloro-5-fluoropyridin-3-yl)methanol A->D Reduction B Lithium Aluminium Hydride (LiAlH4) B->D C THF (Solvent) C->D E (2-Chloro-5-fluoropyridin-3-yl)methanol H 2-Chloro-3-(chloromethyl)-5-fluoropyridine E->H Chlorination F Thionyl Chloride (SOCl2) F->H G Pyridine (catalyst) G->H I 2-Chloro-3-(chloromethyl)-5-fluoropyridine M Novel Neonicotinoid Analogue I->M N-Alkylation J N-methyl-1-(methylthio)-2-nitroethenamine J->M K Potassium Carbonate (Base) K->M L Acetonitrile (Solvent) L->M

Caption: Workflow for the synthesis of a novel neonicotinoid insecticide.

Detailed Experimental Protocol: Synthesis of a Novel Neonicotinoid Analogue

Step 1: Synthesis of (2-Chloro-5-fluoropyridin-3-yl)methanol

  • Reaction Setup: To a dry, three-necked 250 mL round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add a suspension of lithium aluminium hydride (LiAlH4) (0.76 g, 20 mmol) in 50 mL of anhydrous THF.

  • Reagent Addition: Cool the suspension to 0 °C. Dissolve this compound (3.80 g, 20 mmol) in 30 mL of anhydrous THF and add it dropwise to the LiAlH4 suspension over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Cool the reaction mixture to 0 °C and quench it by the sequential dropwise addition of 0.8 mL of water, 0.8 mL of 15% aqueous sodium hydroxide, and 2.4 mL of water. Stir the resulting mixture for 1 hour at room temperature.

  • Purification: Filter the solid precipitate through a pad of Celite and wash it with THF. Concentrate the filtrate under reduced pressure to give (2-Chloro-5-fluoropyridin-3-yl)methanol, which can be used in the next step without further purification. A commercially available standard of (6-Chloro-5-fluoropyridin-3-yl)methanol can be used for comparison[1].

Step 2: Synthesis of 2-Chloro-3-(chloromethyl)-5-fluoropyridine

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve (2-Chloro-5-fluoropyridin-3-yl)methanol (3.23 g, 20 mmol) in 40 mL of anhydrous dichloromethane.

  • Reagent Addition: Add a catalytic amount of pyridine (0.1 mL). Cool the solution to 0 °C and add thionyl chloride (2.62 g, 22 mmol) dropwise.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 6 hours.

  • Workup: Carefully pour the reaction mixture into 50 mL of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 2-Chloro-3-(chloromethyl)-5-fluoropyridine can be purified by vacuum distillation.

Step 3: Synthesis of the Novel Neonicotinoid Analogue

  • Reaction Setup: In a 100 mL round-bottom flask, combine 2-Chloro-3-(chloromethyl)-5-fluoropyridine (3.58 g, 20 mmol), N-methyl-1-(methylthio)-2-nitroethenamine (3.26 g, 22 mmol), and anhydrous potassium carbonate (4.14 g, 30 mmol) in 50 mL of acetonitrile.

  • Reaction Conditions: Heat the mixture to reflux (approximately 82 °C) and stir for 10 hours. Monitor the reaction by TLC (1:1 hexane/ethyl acetate).

  • Workup: After cooling to room temperature, filter off the inorganic salts and wash the solid with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (1:1 hexane/ethyl acetate) to afford the final novel neonicotinoid product.

Compound Molecular Weight ( g/mol ) Expected Yield (%) Physical State
(2-Chloro-5-fluoropyridin-3-yl)methanol161.5685-95White to off-white solid
2-Chloro-3-(chloromethyl)-5-fluoropyridine179.0080-90Colorless to pale yellow liquid
Novel Neonicotinoid Analogue290.7170-80Yellowish solid

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The protocols detailed in this guide demonstrate its utility in preparing both herbicidal and insecticidal compounds through well-established synthetic transformations. The strategic incorporation of the 5-fluoro substituent offers a promising avenue for the development of next-generation crop protection agents with potentially enhanced performance and unique biological profiles. Researchers and scientists in the field of agrochemical discovery are encouraged to explore the diverse reactivity of this intermediate to unlock new and effective solutions for global food security.

References

Application Notes and Protocols: The Reaction of Methyl 2-chloro-5-fluoronicotinate with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Strategic Importance in Medicinal Chemistry

Methyl 2-chloro-5-fluoronicotinate is a pivotal heterocyclic building block in contemporary drug discovery and development. Its pyridine core is a common motif in pharmacologically active agents, and its specific substitution pattern renders it an exceptionally versatile intermediate. The molecule is engineered for reactivity: the electron-deficient nature of the pyridine ring, amplified by the potent inductive effect of the 5-fluoro substituent, primes the 2-position for nucleophilic attack. The chlorine atom at this position serves as an excellent leaving group, facilitating high-yielding nucleophilic aromatic substitution (SNAr) reactions.

This guide provides an in-depth exploration of the reaction between this compound and various amines. We will dissect the underlying mechanism, present optimized, field-proven protocols, and offer insights to empower researchers to leverage this powerful transformation in the synthesis of novel chemical entities. The products of this reaction, 2-amino-5-fluoronicotinates, are key precursors in the synthesis of compounds ranging from kinase inhibitors to nicotinic receptor agonists, such as the smoking cessation drug Varenicline.

The Mechanistic Heartbeat: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with an amine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic substitution on aliphatic systems (SN1/SN2), the SNAr mechanism proceeds via a two-step addition-elimination pathway.

Pillar 1: Activation of the Aromatic Ring The pyridine nitrogen atom acts as an intrinsic electron sink, reducing the electron density of the ring and making it susceptible to attack by nucleophiles. This effect is significantly magnified by the presence of the fluorine atom at the 5-position. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), further polarizing the C2-Cl bond and stabilizing the key reaction intermediate.

Pillar 2: The Addition-Elimination Sequence

  • Nucleophilic Addition: The amine nucleophile attacks the electrophilic carbon atom at the C-2 position (the ipso-carbon), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Charge Stabilization: The negative charge of the Meisenheimer complex is delocalized and stabilized by the resonance participation of the pyridine nitrogen and the inductive effect of the 5-fluoro group. This stabilization is crucial and is the rate-determining step of the reaction.

  • Elimination & Re-aromatization: The aromaticity of the ring is restored in a rapid second step, where the chloride ion is expelled as the leaving group, yielding the final 2-amino-5-fluoronicotinate product.

It is a noteworthy and often counterintuitive principle of SNAr reactions that fluoride is a better activating group than other halogens and can even be a better leaving group in some contexts. This is because the rate-determining step is the initial attack, which is accelerated by fluorine's strong inductive effect, not the C-X bond cleavage.

SNAr Mechanism: Addition-Elimination Pathway

Optimizing the Reaction: Key Parameters

The success of the SNAr reaction hinges on the careful selection of several key parameters. Understanding their interplay is crucial for achieving high yields and purity.

  • The Amine Nucleophile: The nucleophilicity of the amine is a primary driver of reaction rate.

    • Aliphatic Amines (Primary & Secondary): Generally highly nucleophilic and react readily. Primary amines (e.g., methylamine, benzylamine) and secondary amines (e.g., morpholine, piperidine) typically provide excellent yields under moderate heating.

    • Aromatic Amines: Less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring. These reactions often require more forcing conditions, such as higher temperatures or the use of a stronger base.

  • Solvent: Polar aprotic solvents are often preferred as they can solvate the cationic counter-ion of the base without strongly hydrogen-bonding to the amine nucleophile, thus preserving its reactivity.

    • Recommended: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or alcohols such as isopropanol (IPA) and ethanol.

  • Base: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the amine nucleophile, rendering it inactive. A base is required to scavenge this acid.

    • Organic Bases: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) are common choices.

    • Inorganic Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective, particularly for less reactive amines.

    • Excess Amine: Using a second equivalent of the reacting amine as the base is a common and efficient strategy, simplifying workup.

  • Temperature: The reaction rate is highly temperature-dependent. While some highly reactive aliphatic amines may proceed at room temperature over extended periods, heating is typically required to achieve reasonable reaction times.

    • Typical Range: 80 °C to 140 °C. The specific temperature should be optimized based on the reactivity of the amine.

    • Flow Chemistry: For unactivated substrates, continuous-flow reactors can achieve high temperatures (up to 300 °C) with short residence times, often leading to cleaner reactions and higher yields.

Comparative Data Table: Reaction Conditions and Outcomes
Amine TypeSpecific AmineSolventBaseTemperature (°C)Time (h)Typical Yield (%)
Primary AliphaticBenzylamineIPA/Water---802-485-95
Secondary AliphaticMorpholineEthanolEt₃NReflux2-480-90
Primary AromaticAnilineDMFK₂CO₃120-1408-1660-75
Secondary Aliphatic1-MethylpiperazineDMSOK₂CO₃14012>90

Note: This table provides representative data. Actual results may vary based on specific substrate concentrations and experimental setup.

Detailed Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Reaction with a Primary Aliphatic Amine (Methylamine)

This protocol details the synthesis of methyl 5-fluoro-2-(methylamino)nicotinate, a key intermediate.

Materials & Reagents:

  • This compound (1.0 eq)

  • Methylamine solution (e.g., 40 wt. % in H₂O or 2.0 M in THF) (2.2 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in DMF to a concentration of approximately 0.5 M.

  • Amine Addition: While stirring at room temperature, slowly add the methylamine solution (2.2 eq). An exotherm may be observed. The second equivalent of the amine acts as the acid scavenger.

  • Heating: Heat the reaction mixture to 80-90 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure methyl 5-fluoro-2-(methylamino)nicotinate.

Protocol 2: Reaction with a Secondary Cyclic Amine (Morpholine)

Materials & Reagents:

  • This compound (1.0 eq)

  • Morpholine (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Ethanol (anhydrous)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a round-bottom flask with a stir bar and reflux condenser, add this compound (1.0 eq) and dissolve it in anhydrous ethanol (approx. 0.3 M).

  • Reagent Addition: Add morpholine (1.1 eq) followed by triethylamine (1.2 eq) to the solution at room temperature.

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C).

  • Monitoring: Monitor the reaction by TLC until completion (typically 3-5 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Remove the ethanol under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired methyl 5-fluoro-2-morpholinonicotinate.

General Experimental Workflow Diagram

Trustworthiness: Self-Validating Systems & Troubleshooting

A robust protocol is a self-validating one. The monitoring step (TLC/LC-MS) is critical; the disappearance of the starting material and the appearance of a new, typically more polar, product spot confirms the reaction's progress.

Common Issues & Solutions:

  • Stalled Reaction: If the reaction stalls, ensure the base is not depleted and the reagents are of sufficient purity. A modest increase in temperature or reaction time may be necessary, especially for less reactive amines.

  • Side Reactions: At very high temperatures or with strongly basic nucleophiles, hydrolysis of the methyl ester to the corresponding carboxylic acid or direct formation of an amide can occur. If this is observed, reducing the reaction temperature is advised.

  • Purification Challenges: The product amine is basic and may streak on silica gel. Adding a small amount of triethylamine (0.1-1%) to the chromatography eluent can significantly improve peak shape and separation.

Application Note & Protocol: High-Yield Synthesis of 2-Chloro-5-fluoronicotinic Acid via Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the chemical principles and a validated protocol for the hydrolysis of methyl 2-chloro-5-fluoronicotinate to its corresponding carboxylic acid, 2-chloro-5-fluoronicotinic acid. This compound is a critical building block in the synthesis of various pharmaceutical agents.[1][2] This document provides an in-depth look at the reaction mechanism, a step-by-step experimental protocol, safety precautions, and methods for characterization of the final product.

Introduction: The Significance of 2-Chloro-5-fluoronicotinic Acid

2-Chloro-5-fluoronicotinic acid is a key intermediate in the development of novel therapeutics.[2][3] Its unique substitution pattern on the pyridine ring, featuring both a chloro and a fluoro group, offers medicinal chemists a versatile scaffold for creating complex molecules with desired pharmacological activities.[2] The reliable and efficient synthesis of this intermediate is therefore of paramount importance in the drug discovery and development pipeline. The hydrolysis of its methyl ester precursor is a common and effective method for its preparation.[3]

Mechanism and Theory: The Chemistry of Ester Hydrolysis

The conversion of an ester to a carboxylic acid and an alcohol through reaction with water is known as hydrolysis. This reaction can be catalyzed by either an acid or a base.[4][5] For the hydrolysis of this compound, base-catalyzed hydrolysis, also known as saponification, is generally preferred as it is an irreversible process, which tends to result in higher yields.[5]

The base-catalyzed hydrolysis proceeds via a nucleophilic acyl substitution mechanism.[6] The reaction can be broken down into the following key steps:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[6][7]

  • Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (CH₃O⁻) as the leaving group.[6][7]

  • Acid-Base Reaction: The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the reaction to completion.[7]

  • Acidic Workup: In the final step, an acid (e.g., hydrochloric acid) is added to protonate the carboxylate salt and yield the final 2-chloro-5-fluoronicotinic acid product.[5][7]

Caption: Base-catalyzed hydrolysis of this compound.

Experimental Protocol

This protocol is designed for the safe and efficient laboratory-scale synthesis of 2-chloro-5-fluoronicotinic acid.

Materials and Reagents
ReagentGradeSupplier Example
This compound≥98%Sigma-Aldrich
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Fisher Scientific
Methanol (MeOH)ACS Reagent, ≥99.8%VWR Chemicals
Water (H₂O)DeionizedIn-house
Hydrochloric Acid (HCl)Concentrated (37%)Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS Reagent, ≥99.5%Fisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentVWR Chemicals
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a temperature controller

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Step-by-Step Procedure

Workflow Start Dissolve Ester in Methanol/Water AddBase Add NaOH Solution Start->AddBase Reflux Heat to Reflux AddBase->Reflux Monitor Monitor by TLC/LC-MS Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Evaporate Remove Methanol Cool->Evaporate Acidify Acidify with HCl Evaporate->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in Vacuo Dry->Concentrate Purify Purify (Recrystallization/Chromatography) Concentrate->Purify Product 2-Chloro-5-fluoronicotinic Acid Purify->Product

Caption: Experimental workflow for the synthesis of 2-chloro-5-fluoronicotinic acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio).

  • Addition of Base: While stirring, add a solution of sodium hydroxide (1.5 - 2.0 eq) in water to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup - Methanol Removal: After the reaction is complete, cool the mixture to room temperature. Remove the methanol using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and slowly add concentrated hydrochloric acid until the pH is approximately 1-2.[1] A precipitate of 2-chloro-5-fluoronicotinic acid should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary to yield the final 2-chloro-5-fluoronicotinic acid.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Ventilation: Perform all steps in a well-ventilated fume hood.[10]

  • Reagent Handling:

    • This compound and 2-chloro-5-fluoronicotinic acid are irritants to the eyes, skin, and respiratory system.[1][10] Avoid inhalation and direct contact.[10]

    • Sodium hydroxide is corrosive. Handle with care to avoid skin and eye burns.

    • Concentrated hydrochloric acid is corrosive and has irritating fumes. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization

The identity and purity of the synthesized 2-chloro-5-fluoronicotinic acid can be confirmed using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Melting Point: Compare the observed melting point with the literature value.

References

Introduction: The Strategic Importance of Methyl 2-chloro-5-fluoronicotinate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Scale-Up Synthesis of Key Pharmaceutical Intermediates from Methyl 2-chloro-5-fluoronicotinate

This compound is a pivotal starting material in contemporary medicinal chemistry. Its trifunctional nature—a reactive chloro group, an electron-withdrawing fluoro substituent, and an ester moiety—renders it a versatile scaffold for the synthesis of a multitude of complex heterocyclic derivatives. The pyridine core is a privileged structure in numerous blockbuster pharmaceuticals, and the specific substitution pattern of this reagent makes it an ideal precursor for molecules targeting a range of therapeutic areas.

The primary value of this building block lies in its capacity to undergo facile palladium-catalyzed cross-coupling reactions. The chlorine atom at the 2-position is readily displaced by a variety of nucleophiles, enabling the strategic introduction of amine, aryl, and other functionalities. This guide provides a detailed exploration of two of the most powerful and industrially relevant transformations for this substrate: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings, process optimization for scale-up, and detailed, field-tested protocols for these critical synthetic operations.

Core Synthetic Strategies for Derivatization

The successful scale-up of reactions involving this compound hinges on a robust understanding of the underlying chemistry and the careful selection of reaction parameters. The following sections detail the two primary palladium-catalyzed cross-coupling strategies.

G cluster_0 Buchwald-Hartwig Amination cluster_1 Suzuki-Miyaura Coupling main This compound amine Primary/Secondary Amine (R1R2NH) boronic Aryl/Heteroaryl Boronic Acid (Ar-B(OH)2) bh_product Methyl 2-amino-5-fluoronicotinate Derivative amine->bh_product Pd Catalyst, Ligand, Base suzuki_product Methyl 2-aryl-5-fluoronicotinate Derivative boronic->suzuki_product Pd Catalyst, Base

Caption: Key synthetic routes from this compound.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[1] This reaction allows for the coupling of amines with aryl halides, and its development has revolutionized the synthesis of anilines and their heteroaromatic analogs.[1]

Mechanistic Rationale and Scale-Up Considerations:

The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form the amide, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

For successful scale-up, several factors are critical:

  • Catalyst and Ligand Selection: While early generations of catalysts were effective, modern systems utilizing sterically hindered phosphine ligands (e.g., BrettPhos, XPhos) have shown superior activity and stability, allowing for lower catalyst loadings and milder reaction conditions.[2][3] Bidentate phosphine ligands can also be effective in preventing catalyst deactivation.[1]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is commonly used, but for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be employed.

  • Solvent Choice: Aprotic polar solvents such as toluene, dioxane, or THF are typical. The choice of solvent can influence reaction rates and solubility of intermediates.

  • Inert Atmosphere: The active Pd(0) species is oxygen-sensitive. Therefore, maintaining a strictly inert atmosphere (Nitrogen or Argon) is crucial for reproducibility and high yields, especially on a larger scale.

G pd0 Pd(0)L_n pd2_complex Ar-Pd(II)-Cl(L_n) pd0->pd2_complex Oxidative Addition (Ar-Cl) amine_coord [Ar-Pd(II)(HNR1R2)-Cl]L_n pd2_complex->amine_coord + R1R2NH amido_complex [Ar-Pd(II)-NR1R2]L_n amine_coord->amido_complex - Base-H+Cl- amido_complex->pd0 Reductive Elimination product Ar-NR1R2 amido_complex->product

Caption: Catalytic cycle of the Buchwald-Hartwig Amination.

Suzuki-Miyaura Coupling: Constructing C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl structures.[4][5] It is widely used in industrial processes due to its mild conditions, tolerance of a wide range of functional groups, and the use of generally non-toxic and stable boronic acid reagents.[4]

Mechanistic Rationale and Scale-Up Considerations:

The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organic group from the boronic acid (activated by a base) to the palladium center, and reductive elimination to form the new C-C bond.[5]

Key considerations for scaling up Suzuki couplings include:

  • Catalyst and Ligand: A variety of palladium sources (e.g., Pd(OAc)2, Pd(PPh3)4) can be used. The choice of ligand is crucial for stabilizing the catalyst and promoting efficient turnover. For challenging substrates, specialized ligands may be necessary.

  • Base and Solvent System: An aqueous base (e.g., Na2CO3, K2CO3) is often used in conjunction with a water-miscible organic solvent like toluene or dioxane. This two-phase system facilitates the transmetalation step.

  • Boronic Acid Quality: The purity of the boronic acid is critical. Impurities can lead to side reactions and lower yields. It's also important to use the correct stoichiometry, as excess boronic acid can sometimes lead to the formation of homocoupled byproducts.

  • Temperature Control: While many Suzuki couplings proceed at moderate temperatures, some require heating. Careful temperature control is essential on a large scale to prevent side reactions and ensure consistent results.

G pd0 Pd(0)L_n pd2_complex Ar-Pd(II)-Cl(L_n) pd0->pd2_complex Oxidative Addition (Ar-Cl) transmetalation Ar-Pd(II)-Ar'(L_n) pd2_complex->transmetalation Transmetalation (Ar'-B(OH)2, Base) transmetalation->pd0 Reductive Elimination product Ar-Ar' transmetalation->product

Caption: Catalytic cycle of the Suzuki-Miyaura Coupling.

Detailed Application Protocols

Safety First: Before commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents. This compound and its derivatives can cause skin and serious eye irritation.[6][7] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] Work should be conducted in a well-ventilated fume hood.[8]

Protocol 1: Scale-Up Synthesis of Methyl 2-(benzylamino)-5-fluoronicotinate via Buchwald-Hartwig Amination

This protocol details the synthesis of a representative secondary amine derivative.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet.

  • Temperature probe and heating/cooling circulator.

  • Addition funnel.

  • Filtration apparatus.

ReagentM.W. ( g/mol )Amount (g)Moles (mol)Equivalents
This compound189.58189.61.01.0
Benzylamine107.15117.91.11.1
Sodium tert-butoxide (NaOtBu)96.10134.51.41.4
BrettPhos Pd G3 Precatalyst906.244.530.0050.005
Anhydrous Toluene-2.0 L--

Step-by-Step Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and assembled correctly. Purge the entire system with nitrogen for at least 30 minutes.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the reactor with this compound (189.6 g), Sodium tert-butoxide (134.5 g), and the BrettPhos Pd G3 precatalyst (4.53 g).

  • Solvent and Amine Addition: Add anhydrous toluene (2.0 L) to the reactor, followed by the slow addition of benzylamine (117.9 g) via an addition funnel over 15 minutes.

  • Reaction: Begin stirring and heat the reaction mixture to 80-85 °C. Maintain this temperature and monitor the reaction progress by TLC or HPLC (typically complete within 4-6 hours).

  • Quench and Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction by adding 1 L of water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 500 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Protocol 2: Scale-Up Synthesis of Methyl 5-fluoro-2-(4-methoxyphenyl)nicotinate via Suzuki-Miyaura Coupling

This protocol details the synthesis of a representative biaryl derivative.

Materials and Equipment:

  • Same as Protocol 1.

ReagentM.W. ( g/mol )Amount (g)Moles (mol)Equivalents
This compound189.58189.61.01.0
4-Methoxyphenylboronic acid151.96167.21.11.1
Palladium(II) Acetate (Pd(OAc)2)224.502.250.010.01
SPhos410.578.210.020.02
Potassium Carbonate (K2CO3)138.21276.42.02.0
Toluene-1.5 L--
Water-500 mL--

Step-by-Step Procedure:

  • Reactor Setup: Prepare the reactor under a nitrogen atmosphere as described in Protocol 1.

  • Reagent Charging: Charge the reactor with this compound (189.6 g), 4-methoxyphenylboronic acid (167.2 g), Palladium(II) Acetate (2.25 g), and SPhos (8.21 g).

  • Solvent and Base Addition: Add toluene (1.5 L). In a separate vessel, dissolve the potassium carbonate (276.4 g) in water (500 mL) and add this solution to the reactor.

  • Reaction: Begin vigorous stirring and heat the biphasic mixture to 90-95 °C. Monitor the reaction by HPLC (typically complete within 6-8 hours).

  • Work-up: Cool the reaction to room temperature. Separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with toluene (2 x 400 mL). Combine all organic layers and wash with water (1 x 500 mL) and then brine (1 x 500 mL).

  • Drying and Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from a solvent such as isopropanol to afford the pure product.

Workflow for Scale-Up Synthesis

G start Process Safety Review (SDS) setup Reactor Setup & Inerting start->setup charge Charge Reactants, Catalyst, Base setup->charge solvent Add Solvents & Reagents charge->solvent reaction Controlled Heating & Reaction Monitoring (HPLC/TLC) solvent->reaction quench Cooling & Reaction Quench reaction->quench workup Aqueous Work-up & Phase Separation quench->workup purify Concentration & Recrystallization/Chromatography workup->purify dry Drying Under Vacuum purify->dry qc Quality Control (NMR, MS, Purity) dry->qc

Caption: General workflow for scale-up synthesis and purification.

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex pharmaceutical intermediates. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are robust and scalable methods for its derivatization. Success in scaling these processes from the bench to the pilot plant requires a deep understanding of the reaction mechanisms, careful selection of reagents and conditions, and a stringent adherence to safety protocols. The application notes provided herein offer a solid foundation for researchers, scientists, and drug development professionals to confidently and efficiently utilize this important synthetic precursor.

References

Application Notes: The Strategic Use of Methyl 2-chloro-5-fluoronicotinate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient methodology for identifying novel lead compounds.[1][2] Unlike traditional high-throughput screening (HTS), which tests large libraries of complex molecules, FBDD screens small, low molecular weight compounds (typically <300 Da) that exhibit weak but highly efficient binding to the target protein.[2] The core principle of FBDD lies in the subsequent optimization of these initial fragment "hits" into more potent, lead-like candidates through structure-guided chemical elaboration.[1][3] This approach offers several advantages, including a higher hit rate, broader exploration of chemical space, and the generation of leads with superior physicochemical properties.[1]

Halogenated heterocyclic scaffolds, particularly pyridines, are of paramount importance in medicinal chemistry.[4] The inclusion of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[4][5] Specifically, chlorine and fluorine atoms can modulate metabolic stability, membrane permeability, and binding affinity through various interactions, including the increasingly appreciated halogen bond—a directional interaction between an electropositive region on the halogen and a nucleophilic partner.[4][6][7]

Methyl 2-chloro-5-fluoronicotinate: A Privileged Fragment for FBDD

This compound (CAS No: 847729-27-5) is a versatile and highly valuable fragment for FBDD campaigns. Its unique combination of features provides a rich platform for hit discovery and subsequent optimization.

Chemical Properties
Molecular Formula C₇H₅ClFNO₂[8]
Molecular Weight 189.57 g/mol [8]
Appearance Solid[8]
Key Structural Features Pyridine Ring, Chlorine atom at C2, Fluorine atom at C5, Methyl Ester at C3

Key Advantages as a Fragment:

  • Dual Halogenation: The presence of both chlorine and fluorine offers multiple avenues for interaction and modulation. The chlorine at the 2-position is a key reactive handle, ideal for subsequent chemical elaboration via nucleophilic aromatic substitution (SNAr) reactions or cross-coupling chemistries.[4] The fluorine at the 5-position can enhance binding affinity and improve metabolic stability.[4]

  • Vectorial Elaboration: The distinct reactivity of the 2-chloro position provides a clear vector for growing the fragment into unoccupied regions of a protein's binding pocket, a crucial step in optimizing fragment hits.

  • Halogen Bonding Potential: The chlorine atom can act as a halogen bond donor, forming specific, directional interactions with backbone carbonyls or other electron-rich functionalities within the target protein, thereby contributing to binding affinity and selectivity.[6][7]

  • Favorable Physicochemical Properties: With a molecular weight under 200 Da, it comfortably adheres to the "Rule of Three" often applied to fragment screening libraries, ensuring good solubility and a higher probability of forming high-quality, ligand-efficient interactions.

Experimental Protocols: A Workflow for FBDD using this compound

This section outlines a detailed, step-by-step workflow for an FBDD campaign utilizing this compound as a key library component.

Primary Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for detecting the binding of small molecules to a target protein immobilized on a sensor chip. It provides real-time kinetic data and is well-suited for screening fragment libraries.

Protocol:

  • Protein Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling to achieve a surface density of ~10,000-15,000 Response Units (RU).

  • Fragment Library Preparation: Prepare a 1 mM stock solution of this compound in 100% DMSO. Create a dilution series in running buffer (e.g., HBS-EP+) to final concentrations ranging from 1 µM to 200 µM, ensuring the final DMSO concentration is below 1%.

  • SPR Analysis:

    • Equilibrate the sensor chip with running buffer.

    • Inject the diluted fragment solutions over the protein and reference flow cells at a flow rate of 30 µL/min for a 60-second association phase, followed by a 120-second dissociation phase.

    • Regenerate the surface with a short pulse of a suitable regeneration solution (e.g., 50 mM NaOH) if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

    • A confirmed hit will show a concentration-dependent binding response.

Hit Validation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR-based methods, such as Saturation Transfer Difference (STD) NMR, are invaluable for validating fragment hits and providing structural information about the binding event.

Protocol:

  • Sample Preparation: Prepare two samples:

    • Sample A: 10-20 µM of the target protein in a suitable deuterated buffer (e.g., 50 mM phosphate buffer, pD 7.4, 150 mM NaCl).

    • Sample B: 10-20 µM of the target protein with 1 mM this compound in the same deuterated buffer.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of both samples.

    • Acquire STD-NMR spectra for Sample B. This involves selectively saturating protein resonances and observing the transfer of saturation to the bound ligand.

  • Data Analysis:

    • Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum.

    • The presence of signals in the STD spectrum corresponding to the protons of this compound confirms binding. The relative intensities of the signals can provide information about which parts of the fragment are in closest proximity to the protein.

Structural Characterization by X-ray Crystallography

Obtaining a co-crystal structure of the fragment bound to the target protein is the gold standard in FBDD, providing a detailed map for structure-based drug design.

Protocol:

  • Co-crystallization: Set up crystallization trials by mixing the target protein (at a concentration of 5-10 mg/mL) with a 5-10 fold molar excess of this compound. Screen a wide range of crystallization conditions using sitting-drop or hanging-drop vapor diffusion methods.

  • Crystal Soaking (Alternative): If co-crystallization is unsuccessful, soak apo-crystals of the target protein in a solution containing 1-10 mM of the fragment for a defined period (minutes to hours).

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Refine the structure and model the fragment into the observed electron density.

Fragment Elaboration: Hit-to-Lead Optimization

With a confirmed and structurally characterized hit, the next phase is to grow the fragment to increase potency and selectivity. The 2-chloro position of this compound is the primary site for this elaboration.

Protocol: Suzuki Cross-Coupling

This protocol describes a typical Suzuki cross-coupling reaction to introduce a new aryl or heteroaryl group at the 2-position.

  • Reaction Setup: In a reaction vial, combine this compound (1 equivalent), the desired boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2 equivalents).

  • Solvent and Reaction Conditions: Add a suitable solvent system (e.g., 1,4-dioxane/water, 4:1). Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes. Seal the vial and heat the reaction to 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the elaborated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the FBDD Workflow

The following diagrams illustrate the key stages of the FBDD process and the chemical elaboration of the core fragment.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Structural Biology cluster_2 Hit-to-Lead Lib Fragment Library (incl. This compound) SPR Primary Screen (SPR) Lib->SPR Binding Assay NMR Hit Validation (STD-NMR) SPR->NMR Confirm Hits Xray Co-Crystal Structure NMR->Xray Binding Mode Elaboration Fragment Elaboration Xray->Elaboration Structure-Guided Design SAR SAR by Synthesis Elaboration->SAR Lead Lead Compound SAR->Lead Optimize Potency Chemical_Elaboration cluster_reaction Suzuki Coupling Fragment This compound Catalyst Pd Catalyst Base Fragment->Catalyst BoronicAcid R-B(OH)₂ BoronicAcid->Catalyst Product Elaborated Hit Catalyst->Product New C-C Bond

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Chloro-5-fluoronicotinates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-chloro-5-fluoronicotinate esters. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this electron-deficient heteroaryl halide. By understanding the underlying principles and common pitfalls, you can significantly improve reaction yields, minimize side products, and achieve reproducible results.

Introduction: The Challenge of 2-Chloro-5-fluoronicotinates

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success with substrates like 2-chloro-5-fluoronicotinates is not always straightforward. Several factors contribute to the difficulty:

  • Reduced Reactivity of Aryl Chlorides: The C-Cl bond is stronger and less readily undergoes oxidative addition to the palladium catalyst compared to C-Br or C-I bonds.[1][2]

  • Electron-Deficient Ring System: The electron-withdrawing nature of the pyridine nitrogen and the fluoro and ester substituents, while beneficial for the nucleophilic aromatic substitution, can influence the oxidative addition step.

  • Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.

  • Ester Hydrolysis: The nicotinate ester is susceptible to hydrolysis under the basic conditions typically required for the Suzuki coupling, leading to the formation of the corresponding carboxylic acid and reducing the yield of the desired product.

This guide provides a structured approach to troubleshooting and optimizing your reactions to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a 2-chloro-5-fluoronicotinate failing or giving a very low yield?

A1: Low yields with this substrate class are common and can typically be traced back to a few key areas:

  • Inefficient Oxidative Addition: This is often the rate-limiting step for aryl chlorides.[2] Your catalyst system may not be active enough.

  • Catalyst Deactivation: The pyridine nitrogen can inhibit your palladium catalyst.

  • Ester Hydrolysis: Your basic conditions may be too harsh, hydrolyzing your starting material or product.

  • Protodeboronation: The boronic acid coupling partner may be degrading under the reaction conditions.

  • Presence of Oxygen: Inadequate degassing can lead to catalyst oxidation and homocoupling of the boronic acid.[1]

Q2: What is the best type of palladium catalyst and ligand to use?

A2: For challenging aryl chlorides, particularly electron-deficient heteroaryl chlorides, the choice of ligand is critical. You need a system that promotes the difficult oxidative addition step.

  • Bulky, Electron-Rich Phosphine Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective.[3] Their steric bulk promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in oxidative addition, while their electron-donating nature increases the electron density on the palladium, facilitating its insertion into the C-Cl bond.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands (e.g., IPr, SImes) are also excellent choices. They are strong sigma-donors and form very stable complexes with palladium, often exhibiting high activity for coupling aryl chlorides.[4]

Q3: Can I use a standard catalyst like Pd(PPh₃)₄?

A3: While Pd(PPh₃)₄ is a versatile catalyst, it often shows limited efficacy for the coupling of less reactive aryl chlorides at lower temperatures.[1] More specialized, electron-rich, and bulky ligands are generally required for consistent and high yields with 2-chloro-5-fluoronicotinates.

Q4: How do I prevent the hydrolysis of my nicotinate ester?

A4: Preventing ester hydrolysis is a balancing act, as a base is required to activate the boronic acid for transmetalation.[5]

  • Choice of Base: Use a weaker, non-nucleophilic base. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good choices. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) should be avoided.

  • Anhydrous Conditions: Minimize the amount of water in the reaction. While a small amount of water can sometimes facilitate the dissolution of the base and promote transmetalation, excess water will favor hydrolysis. Using a biphasic solvent system or anhydrous solvents is recommended.

  • Lower Reaction Temperature: If the coupling proceeds at a reasonable rate, lowering the temperature can reduce the rate of hydrolysis more significantly than the rate of the desired coupling.

Troubleshooting Guide: Low Yield and Side Reactions

Issue 1: Low Conversion of Starting Material (Low Yield)

If you observe a significant amount of unreacted 2-chloro-5-fluoronicotinate, consider the following causes and solutions.

Workflow for Troubleshooting Low Conversion

Caption: Troubleshooting workflow for low starting material conversion.

Detailed Solutions:

  • Cause A: Inactive Catalyst System

    • Explanation: The oxidative addition of the C-Cl bond to Pd(0) is sluggish. Standard phosphine ligands like PPh₃ may not be sufficiently electron-rich to promote this step effectively with an electron-deficient substrate.

    • Solution: Employ a more robust catalyst system.

      • Recommended Ligands: Use bulky, electron-rich biaryl phosphine ligands or N-heterocyclic carbenes (NHCs).

      • Precatalysts: Consider using modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) which are air-stable and efficiently generate the active Pd(0) species.[6]

Catalyst/Ligand SystemTypical Loading (mol%)Key Advantage for this Substrate
Pd₂(dba)₃ / SPhos1-2% Pd / 2-4% LigandHighly active for electron-deficient aryl chlorides.
XPhos Pd G31-3%Air-stable precatalyst, generates active Pd(0) efficiently.
[Pd(IPr)Cl₂]₂1-2%Robust NHC system, good for heteroaryl chlorides.
  • Cause B: Suboptimal Base and Solvent

    • Explanation: The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. If the base is too weak or poorly soluble, this step will be slow.

    • Solution: Optimize the base and solvent combination.

      • Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃) due to their higher basicity and, in the case of cesium, better solubility in organic solvents.

      • Solvents: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF, often with a small amount of water (e.g., a 10:1 ratio), are commonly used. The water can help solubilize the base. However, for this substrate, minimizing water is key to preventing ester hydrolysis.

Issue 2: Formation of Side Products

The appearance of unexpected products in your TLC or LC-MS analysis points to specific side reactions that need to be addressed.

Common Side Reactions and Mitigation Strategies

Side ProductCauseMitigation Strategy
5-Fluoro-nicotinic acid Ester Hydrolysis: The nicotinate ester is cleaved by the base, especially in the presence of water and at elevated temperatures.[7]- Use a milder base (K₂CO₃, CsF).- Run the reaction under anhydrous conditions.- Lower the reaction temperature.
5-Fluoropyridine Protodeboronation of Boronic Acid: The boronic acid reacts with a proton source (like water) to replace the -B(OH)₂ group with a hydrogen atom.- Use a more stable boronic ester (e.g., pinacol ester).- Use anhydrous conditions and a non-aqueous base.- Minimize reaction time.
Biphenyl (from Phenylboronic Acid) Homocoupling of Boronic Acid: This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.- Ensure thorough degassing of all solvents and reagents.- Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
Palladium Black Catalyst Decomposition: The active Pd(0) species can agglomerate and precipitate out of solution, losing its catalytic activity.- Ensure the ligand concentration is sufficient to stabilize the Pd(0) intermediate.- Avoid excessively high temperatures.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of a 2-chloro-5-fluoronicotinate with a generic arylboronic acid.

Reaction Setup and Execution

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Detailed Steps:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chloro-5-fluoronicotinate ester (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge the vessel by alternating between vacuum and backfilling with an inert gas (argon or nitrogen) for at least three cycles.

  • Solvent Addition: Add a degassed aprotic solvent (e.g., 1,4-dioxane or toluene, to make a 0.1 M solution with respect to the limiting reagent) via syringe.

  • Reaction: Heat the reaction mixture in an oil bath to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura coupling.

Suzuki_Cycle cluster_boron Boron Activation Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) SLOW STEP for Ar-Cl Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)3-) Requires Base Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)3 - Ar'-B(OH)3 - Ar'-B(OH)2->Ar'-B(OH)3 - + OH- (Base)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Purification of Methyl 2-chloro-5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of Methyl 2-chloro-5-fluoronicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important intermediate from complex reaction mixtures. Our focus is on providing practical, field-proven insights rooted in chemical principles to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the purification workflow.

Q1: What are the most likely impurities in my crude this compound reaction mixture?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities include:

  • Unreacted Starting Material: 2-Chloro-5-fluoronicotinic acid is the most common impurity, arising from incomplete esterification.

  • Hydrolysis Product: The desired ester can hydrolyze back to 2-chloro-5-fluoronicotinic acid, especially during aqueous workups with incorrect pH control.[1][2]

  • Over-chlorinated Byproducts: If the synthesis starts from a precursor like 2,6-dichloro-5-fluoronicotinic acid, the corresponding methyl ester (Methyl 2,6-dichloro-5-fluoronicotinate) can be a significant impurity.[3][4]

  • Residual Solvents: Solvents used in the reaction and extraction, such as Dichloromethane (DCM), Methanol, Ethyl Acetate (EtOAc), and Hexanes, are often present.[5][6]

  • Catalyst Residues: Depending on the reaction, catalyst remnants (e.g., Palladium on carbon, Raney-nickel) may be present.[3]

Q2: My crude product is a dark or yellow oil. How can I decolorize it?

A2: A yellow or brown hue often indicates the presence of chromophores or polymeric byproducts. While melting the crude product can sometimes destroy yellow chromophores in nicotinic acid preparations, this is less common for the ester.[7] The most effective methods for your product are:

  • Activated Carbon Treatment: Dissolving the crude oil in a suitable solvent (like Ethyl Acetate) and stirring with a small amount of activated carbon can adsorb many colored impurities. Be aware this can also lead to some product loss on the carbon surface.

  • Silica Gel Chromatography: This is the most robust method. The colored, often highly polar, impurities will typically adhere strongly to the silica gel at the top of the column, while the desired product elutes.[5]

Q3: My yield is significantly lower than expected after column chromatography. What are the common causes?

A3: Yield loss during chromatography is a frequent issue. Key factors include:

  • Irreversible Adsorption: Highly polar products or impurities can bind irreversibly to the silica gel.

  • Improper Solvent Polarity: If the eluent is not polar enough, the product may not move off the column. If it's too polar, co-elution with impurities can occur, leading to loss in fractions that are discarded.

  • Material Streaking: Poor loading technique or overloading the column can cause broad, streaky bands, leading to poor separation and difficult-to-isolate fractions.

  • Product Volatility: Although less common for this specific molecule, low-boiling point products can be lost during solvent evaporation under high vacuum.

Q4: How do I effectively remove the unreacted 2-chloro-5-fluoronicotinic acid?

A4: The most efficient method is a liquid-liquid extraction using a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal.[2][4] The bicarbonate will deprotonate the acidic carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, leaving your neutral ester in the organic layer. Avoid strong bases like sodium hydroxide (NaOH), as they can saponify (hydrolyze) your ester product back to the acid.[2]

Troubleshooting Guide: From Crude Mixture to Pure Product

This section provides a systematic approach to diagnosing and solving purification problems.

Workflow Overview: General Purification Strategy

The diagram below outlines the standard workflow for purifying this compound after the initial reaction is complete.

Purification_Workflow ReactionMixture Crude Reaction Mixture SolventRemoval Solvent Removal (Rotary Evaporation) ReactionMixture->SolventRemoval AqueousWorkup Aqueous Workup (Mild Base Wash) SolventRemoval->AqueousWorkup Dissolve in EtOAc/DCM Drying Dry Organic Layer (e.g., Na2SO4) AqueousWorkup->Drying CrudeProduct Concentrated Crude Product Drying->CrudeProduct Chromatography Silica Gel Column Chromatography CrudeProduct->Chromatography Load onto column PureFractions Combine Pure Fractions Chromatography->PureFractions Monitor by TLC FinalProduct Solvent Removal & Drying PureFractions->FinalProduct

Caption: General purification workflow for this compound.

Problem 1: Low Purity Detected After Initial Workup

You've completed the reaction and performed a basic aqueous workup, but TLC or HPLC analysis shows multiple spots or peaks.

Troubleshooting_Purity Start Analyze Crude Product (TLC/HPLC/LCMS) ImpurityCheck Identify Impurities Start->ImpurityCheck AcidImpurity Acidic Impurity Present? (e.g., starting material) ImpurityCheck->AcidImpurity NeutralImpurity Neutral Impurity Present? (e.g., byproduct) AcidImpurity->NeutralImpurity No BaseWash Perform Mild Base Wash (Sat. NaHCO3 solution) AcidImpurity->BaseWash Yes Column Proceed to Column Chromatography NeutralImpurity->Column Yes Recheck Re-analyze Purity NeutralImpurity->Recheck No (Product is clean) BaseWash->Recheck Column->Recheck Separation is good OptimizeColumn Optimize Chromatography (Solvent Gradient) Column->OptimizeColumn Separation is poor

Caption: Decision tree for troubleshooting low purity issues.

Protocol 1: Mild Acidic Impurity Removal via Extraction

This protocol is designed to remove unreacted 2-chloro-5-fluoronicotinic acid.

  • Dissolution: Dissolve the crude product oil in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Transfer: Transfer the solution to a separatory funnel.

  • First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release CO₂ gas pressure. Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Second Wash: Repeat the wash with a fresh portion of NaHCO₃ solution.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution to remove residual water and dissolved salts.[4]

  • Drying: Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, now free of acidic impurities.

Problem 2: Difficult Separation of Neutral Byproducts

Your product is contaminated with impurities of similar polarity, such as Methyl 2,6-dichloro-5-fluoronicotinate, making separation by extraction impossible.

Flash column chromatography is the definitive technique for this challenge. Success depends on the proper choice of stationary and mobile phases.[5]

Table 1: Recommended Column Chromatography Parameters

ParameterRecommendationRationale & Expert Notes
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)Standard particle size for good resolution in flash chromatography.
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientStart with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. The target product is a colorless oil and should elute before more polar impurities.[5] A 10:1 (v/v) Hexane/EtOAc mixture is a good starting point for isocratic elution if the separation is simple.[5]
Column Loading "Dry" Loading RecommendedDissolve the crude product in a minimal amount of a strong solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent to get a free-flowing powder. This powder can be loaded evenly onto the top of the column bed, resulting in sharper bands and better separation.
Monitoring TLC with UV visualization (254 nm)Use the same solvent system as the column. The desired product, a substituted pyridine, should be UV active. Stain (e.g., potassium permanganate) can be used if necessary.

Protocol 2: Step-by-Step Flash Column Chromatography

  • Column Packing: Securely clamp a glass column of appropriate size. Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc). Ensure a flat, stable bed.

  • Sample Loading: Apply the crude product (ideally dry-loaded as described above) to the top of the silica bed.

  • Elution: Carefully add the eluent and apply positive pressure (air or nitrogen). Begin collecting fractions immediately.

  • TLC Analysis: Spot every few fractions on a TLC plate. Develop the plate in a chamber equilibrated with the eluent and visualize under a UV lamp.

  • Fraction Pooling: Once the fractions are analyzed, combine all fractions that contain only the pure product.

  • Solvent Removal: Remove the eluent from the pooled fractions using a rotary evaporator to obtain the final purified product, which should be a colorless oil.[5]

Summary of Potential Impurities

Table 2: Common Impurities and Their Characteristics

Impurity NameStructureMolecular Weight ( g/mol )Identification & Removal Strategy
2-Chloro-5-fluoronicotinic acidC₆H₃ClFNO₂175.55Identification: Streaks on silica TLC, acidic pH. Removal: Wash with aq. NaHCO₃ solution.[2]
Methyl 2,6-dichloro-5-fluoronicotinateC₇H₄Cl₂FNO₂223.02Identification: Mass spectrometry (M+ peak at 223/225). Removal: Careful flash column chromatography; this impurity is less polar than the desired product.[3]
WaterH₂O18.02Identification: Broad peak in ¹H NMR (D₂O exchangeable). Removal: Wash with brine, dry over Na₂SO₄, and dry final product under high vacuum.[4]

References

Common side reactions in the synthesis of Methyl 2-chloro-5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-chloro-5-fluoronicotinate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important intermediate. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your synthetic protocols.

Troubleshooting Guide: Common Experimental Issues

This section is dedicated to identifying and resolving specific problems that may arise during the synthesis of this compound. We will explore the root causes of these issues and provide actionable solutions.

Problem 1: Low Yield of this compound

Q: I am experiencing a significantly lower than expected yield of my final product. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors throughout the synthetic sequence. Let's break down the common areas for yield loss:

  • Incomplete Chlorination: If your synthesis starts from a hydroxylated precursor, such as a 2-hydroxynicotinic acid derivative, the chlorination step is critical.

    • Probable Cause: Insufficient chlorinating agent (e.g., phosphorus oxychloride, thionyl chloride), inadequate reaction temperature, or the presence of moisture can lead to incomplete conversion. The tautomeric equilibrium between the hydroxypyridine and pyridone forms can also affect reactivity.

    • Troubleshooting Steps:

      • Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

      • Use a slight excess of the chlorinating agent. For example, when using thionyl chloride, an excess of 1.5 to 2 equivalents is common.[1]

      • Optimize the reaction temperature. Some chlorinations require heating to drive the reaction to completion.[2]

      • Consider the use of a catalyst, such as a tertiary amine, which can facilitate the reaction.[1]

  • Side Reactions During Chlorination: The formation of byproducts during chlorination can significantly reduce the yield of the desired product.

    • Probable Cause: Over-chlorination or reaction at other positions on the pyridine ring can occur, especially with highly activated substrates. For instance, in related syntheses, the formation of trichloro- byproducts has been observed.[2] Chlorination of nicotinamide-N-oxide derivatives can also lead to substitution at multiple positions.[3]

    • Troubleshooting Steps:

      • Carefully control the stoichiometry of the chlorinating agent.

      • Optimize the reaction temperature and time to favor the desired mono-chlorination.

      • Purify the intermediate product after chlorination to remove any over-chlorinated species before proceeding to the next step.

  • Inefficient Esterification: If you are esterifying 2-chloro-5-fluoronicotinic acid, incomplete conversion will directly impact your final yield.

    • Probable Cause: The equilibrium of the esterification reaction may not favor the product. The presence of water can also hydrolyze the ester back to the carboxylic acid.

    • Troubleshooting Steps:

      • Use a large excess of methanol to drive the equilibrium towards the product.

      • Employ a suitable acid catalyst, such as sulfuric acid or a Lewis acid.

      • Consider alternative esterification methods, such as using trimethylsilyldiazomethane for a high-yielding, non-equilibrium reaction, though caution is advised due to its toxicity and explosive nature.[4]

  • Product Loss During Workup and Purification: The isolation and purification steps are common points for yield loss.

    • Probable Cause: The product may have some solubility in the aqueous phase during extraction. Additionally, improper selection of the mobile phase for column chromatography can lead to poor separation and loss of product.

    • Troubleshooting Steps:

      • Perform multiple extractions with a suitable organic solvent to ensure complete recovery from the aqueous phase.

      • Carefully neutralize the reaction mixture to the appropriate pH to ensure the product is in its non-ionic form for efficient extraction.

      • Develop an optimized chromatography method using thin-layer chromatography (TLC) to identify a solvent system that provides good separation of the product from impurities. A common eluent system is a mixture of hexane and ethyl acetate.[4]

Problem 2: Impure Product Contaminated with Starting Material or Byproducts

Q: My final product shows the presence of impurities in my analytical data (NMR, LC-MS). How can I identify and eliminate them?

A: The nature of the impurity will dictate the best course of action. Here are some common impurities and strategies to address them:

  • Residual Starting Material (e.g., 2-chloro-5-fluoronicotinic acid):

    • Identification: This can be identified by a broad peak in the 1H NMR spectrum corresponding to the carboxylic acid proton and by its characteristic mass in LC-MS.

    • Cause: Incomplete esterification.

    • Solution:

      • Increase the reaction time or temperature of the esterification step.

      • Use a more effective esterification method as described in the previous section.

      • During workup, a basic wash (e.g., with saturated sodium bicarbonate solution) can remove the acidic starting material.

  • Over-chlorinated Byproducts:

    • Identification: These will have a higher molecular weight corresponding to the addition of one or more chlorine atoms.

    • Cause: Harsh chlorination conditions.

    • Solution:

      • Re-optimize the chlorination reaction as detailed in the low yield section.

      • Careful column chromatography should allow for the separation of these less polar byproducts from the desired product.

  • Hydrolyzed Product (2-chloro-5-fluoronicotinic acid):

    • Identification: This impurity is the same as the starting material if the synthesis route is via esterification.

    • Cause: Presence of water during the reaction or workup, or hydrolysis during storage.

    • Solution:

      • Ensure anhydrous conditions throughout the synthesis and workup.

      • Store the final product in a dry environment.

  • Dechlorinated Byproducts: If your synthesis involves a dechlorination step (e.g., starting from a 2,6-dichloro precursor), incomplete reaction can be an issue.

    • Identification: The presence of the dichloro starting material in your final product.

    • Cause: Inefficient catalytic hydrogenation.

    • Solution:

      • Ensure the catalyst (e.g., Pd/C, Raney nickel) is active.[5]

      • Optimize the hydrogen pressure and reaction time.[6]

      • The choice of catalyst can be crucial for selectivity.[5][6]

The following DOT graph illustrates a general troubleshooting workflow for the synthesis of this compound.

G cluster_start cluster_analysis cluster_problem cluster_solutions cluster_causes_yield cluster_causes_purity cluster_actions_yield cluster_actions_purity start Synthesis of this compound analysis Analyze Final Product (NMR, LC-MS, etc.) start->analysis problem Identify Issue analysis->problem low_yield Low Yield problem->low_yield Yield < Expected impure_product Impure Product problem->impure_product Impurities Detected success Successful Synthesis problem->success Meets Specifications incomplete_chlorination Incomplete Chlorination low_yield->incomplete_chlorination esterification_issues Esterification Issues low_yield->esterification_issues workup_loss Workup/Purification Loss low_yield->workup_loss residual_sm Residual Starting Material impure_product->residual_sm byproducts Side-Reaction Byproducts impure_product->byproducts hydrolysis Product Hydrolysis impure_product->hydrolysis optimize_chlorination Optimize Chlorination: - Anhydrous conditions - Excess reagent - Temperature control incomplete_chlorination->optimize_chlorination optimize_esterification Optimize Esterification: - Excess alcohol - Stronger catalyst esterification_issues->optimize_esterification optimize_workup Optimize Workup: - Multiple extractions - pH control workup_loss->optimize_workup improve_reaction Drive Reaction to Completion residual_sm->improve_reaction basic_wash Incorporate Basic Wash residual_sm->basic_wash repurify Re-purify Product: - Column chromatography - Recrystallization byproducts->repurify hydrolysis->optimize_workup optimize_chlorination->analysis optimize_esterification->analysis optimize_workup->analysis improve_reaction->analysis repurify->analysis basic_wash->analysis

Troubleshooting workflow for synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A1: A frequent precursor is 2-chloro-5-fluoronicotinic acid, which can be esterified to the final product.[4] Other routes may start from 2,6-dichloro-5-fluoronicotinic acid or its esters, followed by selective dechlorination.[5][6] Syntheses from more fundamental building blocks like 2-hydroxy-nicotinic acid derivatives are also described in the literature.[2][5]

Q2: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A2: A combination of techniques is ideal for comprehensive analysis:

  • Thin-Layer Chromatography (TLC): Excellent for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and identifying impurities. The chemical shifts and coupling constants of the aromatic protons are characteristic of the substitution pattern on the pyridine ring.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for assessing the purity of the product and identifying the molecular weights of any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for purity assessment, particularly for volatile impurities.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety measures are crucial:

  • Chlorinating Agents: Reagents like thionyl chloride and phosphorus oxychloride are corrosive and react violently with water, releasing toxic gases (HCl and/or phosphoryl chloride). Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Trimethylsilyldiazomethane: If used for esterification, this reagent is toxic, potentially explosive, and a suspected carcinogen. It should only be handled by experienced personnel with appropriate safety protocols in place.[4]

  • General Precautions: As with any chemical synthesis, it is important to review the Safety Data Sheets (SDS) for all reagents and solvents used.

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₇H₅ClFNO₂
Molecular Weight 189.57 g/mol
CAS Number 847729-27-5
Appearance Solid

Experimental Protocols

Protocol 1: Esterification of 2-Chloro-5-fluoronicotinic acid with Trimethylsilyldiazomethane[4]
  • Dissolve 2-chloro-5-fluoronicotinic acid (1.00 g, 5.70 mmol) in a mixture of methanol (4 mL) and dichloromethane (14 mL) at 0 °C.

  • Slowly add a 2M hexane solution of trimethylsilyldiazomethane (5.70 mL, 11.4 mmol).

  • Monitor the reaction by TLC until completion.

  • Quench the reaction with acetic acid.

  • Remove the solvent by concentration under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate (10:1, v/v) eluent to afford this compound.

Protocol 2: Selective Dechlorination of 2,6-dichloro-5-fluoro-nicotinic acid ethyl ester[5]
  • To a solution of 2,6-dichloro-5-fluoro-nicotinic acid ethyl ester (50 g, 0.21 mol) in ethyl acetate (1.2 L), add triethylamine (32 g, 0.32 mol) and Lindlar catalyst (2.5 g).

  • Hydrogenate the mixture at 3 atmospheres at room temperature for 12 hours.

  • Remove the catalyst by filtration.

  • Concentrate the reaction solution.

  • Purify the product by column chromatography to obtain 2-chloro-5-fluoro-nicotinic acid ethyl ester.

This diagram illustrates a common synthetic pathway.

G cluster_path1 Pathway 1: Esterification cluster_path2 Pathway 2: Selective Dechlorination A 2-Chloro-5-fluoronicotinic acid B This compound A->B  Esterification  (e.g., MeOH, TMS-diazomethane)   C 2,6-dichloro-5-fluoro-nicotinic acid ester D This compound C->D  Catalytic Hydrogenation  (e.g., H₂, Lindlar catalyst)  

Synthetic pathways to the target molecule.

References

Technical Support Center: C-Cl Bond Activation of Methyl 2-chloro-5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic C-Cl bond activation of Methyl 2-chloro-5-fluoronicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of cross-coupling reactions with this challenging, electron-deficient heteroaryl chloride. The inherent difficulties, stemming from the strong C-Cl bond and the coordinating nature of the pyridine nitrogen, demand a nuanced approach to catalyst and condition selection.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to empower you to overcome common experimental hurdles and achieve successful, high-yielding transformations.

The Challenge: Understanding the Substrate

This compound presents a dual challenge for palladium-catalyzed cross-coupling. Firstly, the C(sp²)-Cl bond is significantly stronger and less reactive than its bromide or iodide counterparts, making the rate-limiting oxidative addition step energetically demanding.[1][2] Secondly, the pyridine nitrogen atom can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity. This is a well-documented issue known as the "2-pyridyl problem".[3][4] The electron-withdrawing nature of the ester and fluorine substituents further deactivates the system.

Our approach must therefore focus on highly active catalyst systems that can overcome these barriers.

References

Minimizing homocoupling in Suzuki reactions of nicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals working with challenging nicotinic acid derivatives. Here, we will address one of the most persistent side reactions: homocoupling of the organoboron reagent. Our goal is to provide not just solutions, but a foundational understanding of the mechanisms at play, enabling you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling, and why is it a problem in my reaction?

Homocoupling is a common side reaction in Suzuki couplings where two molecules of the organoboron reagent (e.g., your nicotinic acid boronic acid) couple to form a symmetrical biaryl.[1] This process consumes your nucleophile, reduces the yield of your desired unsymmetrical product, and introduces a byproduct that can be difficult to separate during purification.

Q2: I'm seeing significant homocoupling. What are the most likely culprits?

The two most common causes are the presence of molecular oxygen and the use of Palladium(II) precatalysts.[1]

  • Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to mediate the homocoupling of boronic acids.[2][3][4] Rigorous exclusion of oxygen is the single most critical factor in suppressing this side reaction.[3]

  • Pd(II) Precatalysts: When you use a Pd(II) source like Pd(OAc)₂ or PdCl₂, it must first be reduced in situ to the catalytically active Pd(0) state. One of the pathways for this reduction involves the boronic acid itself acting as the reductant, which stoichiometrically produces the homocoupled dimer as a byproduct.[3][5][6]

Q3: Are nicotinic acid derivatives particularly susceptible to homocoupling?

Yes, heteroaromatic boronic acids, including those derived from nicotinic acid, can be more prone to side reactions for several reasons. They are often less stable than their simple aryl counterparts and can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) more readily, especially under harsh basic conditions.[5] While distinct from homocoupling, this degradation pathway reduces the concentration of the desired nucleophile, potentially altering reaction kinetics and making other side reactions more prevalent. Furthermore, the pyridine nitrogen can coordinate to the palladium center, which may influence the stability and reactivity of catalytic intermediates.

Q4: Can my choice of boronic acid versus a boronic ester make a difference?

Absolutely. Boronic acids can be unstable and prone to decomposition.[5] Using more stable organoboron derivatives like pinacol esters (Bpin) or MIDA boronates can significantly suppress side reactions.[5][7] These reagents provide a slower, more controlled release of the active boronic acid into the catalytic cycle upon hydrolysis, minimizing its decomposition and reducing the likelihood of homocoupling.[8]

Troubleshooting Deep Dive: A Mechanistic Approach

When significant homocoupling is observed, a systematic review of your reaction parameters is necessary. Below, we dissect each component of the reaction, explaining its role and how to adjust it to favor the desired cross-coupling pathway.

1. The Palladium Source: Minimizing Pd(II) in the Reaction Mixture

The fundamental goal is to ensure the palladium catalyst exists primarily as Pd(0) throughout the catalytic cycle. The presence of soluble Pd(II) species that have not entered the main cycle is a primary driver for homocoupling.[3]

  • Causality: The homocoupling reaction is a stoichiometric process mediated by Pd(II), which is reduced to Pd(0) in the process.[3][6] By minimizing the concentration of "free" Pd(II), you directly inhibit this undesired pathway.

  • Troubleshooting Actions:

    • Switch to a Pd(0) Precatalyst: Instead of Pd(II) sources like Pd(OAc)₂, use Pd(0) precatalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃.[7] This eliminates the need for an in situ reduction step that can generate homocoupled byproducts.

    • Use Modern Precatalysts: Employ modern, well-defined Pd(II) precatalysts (e.g., Buchwald G3/G4 precatalysts). These are designed for clean and efficient generation of the active L-Pd(0) species, leaving fewer residual Pd(II) species available for side reactions.[5]

    • Add a Mild Reducing Agent: If using a Pd(II) source is unavoidable, consider adding a mild reducing agent like potassium formate (1-2 equivalents). This can help reduce the Pd(II) to Pd(0) without interfering with the main catalytic cycle.[3][9]

2. The Ligand: Promoting Reductive Elimination

The choice of phosphine ligand is critical. Ligands stabilize the palladium center and modulate its reactivity. For minimizing homocoupling, the right ligand will accelerate the rate-limiting steps of the main cycle, particularly the final reductive elimination step that forms your product.

  • Causality: Bulky, electron-rich phosphine ligands generally accelerate the reductive elimination step.[10] If the desired Ar-Ar' product is eliminated from the palladium center quickly, it minimizes the lifetime of the Pd(II) intermediate, reducing the opportunity for competing side reactions.

  • Troubleshooting Actions:

    • Screen Bulky, Electron-Rich Ligands: Move away from less bulky ligands like PPh₃. Screen a panel of modern biarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[11] These are known to be highly effective for challenging substrates.

    • Optimize Ligand:Palladium Ratio: Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands on a Pd(0) source) to prevent the formation of poorly-ligated, highly reactive palladium species that can lead to catalyst decomposition or side reactions.

Ligand ClassExamplesKey CharacteristicsBest For
Simple Triarylphosphines PPh₃, P(o-tol)₃Inexpensive, readily available.Simple, unhindered substrates. Often requires higher temperatures.
Bulky Dialkylbiarylphosphines SPhos, XPhos, RuPhosElectron-rich and sterically demanding. Promote fast oxidative addition and reductive elimination.[12]Challenging substrates, including heteroaryl chlorides and sterically hindered partners. Excellent for suppressing side reactions.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, more electron-rich than phosphines. Form very stable Pd complexes.[11]Aryl chlorides and reactions requiring high thermal stability.
Bidentate Phosphines dppf, XantPhosForm well-defined complexes. Bite angle can influence reactivity.Can be effective, but monodentate ligands are often more general for cross-coupling.[5]
3. Reaction Conditions: The Critical Importance of an Inert Atmosphere

As established, oxygen is a primary culprit in promoting homocoupling. Therefore, ensuring a truly inert atmosphere is non-negotiable.

  • Causality: Oxygen oxidizes the active Pd(0) catalyst to Pd(II), directly feeding the homocoupling pathway.[2][3] Even small leaks in your apparatus can introduce enough oxygen to significantly impact your results.

  • Troubleshooting Actions:

    • Rigorous Degassing: Do not underestimate this step. Simple purging may not be sufficient. Sparge your solvent and the reaction mixture with an inert gas (argon is preferred due to its density) for at least 15-30 minutes before adding the catalyst.[2][7]

    • Use Freeze-Pump-Thaw: For particularly sensitive or high-stakes reactions, perform three freeze-pump-thaw cycles on the reaction mixture before adding the catalyst. This is the most effective method for removing dissolved oxygen.[7]

    • Maintain Positive Pressure: Throughout the reaction, maintain a positive pressure of inert gas using a balloon or a bubbler system.

4. The Base: Facilitating Transmetalation without Degradation

The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[11] However, an overly harsh or inappropriate base can promote protodeboronation of the sensitive nicotinic acid boronic acid.

  • Causality: The choice of base influences the concentration of the active boronate species.[13] A base that is too strong or used in excess can lead to substrate degradation, while a base that is too weak or insoluble may result in a sluggish or incomplete reaction, allowing more time for side reactions to occur.

  • Troubleshooting Actions:

    • Use a Weaker Base: If you suspect protodeboronation, switch from strong bases like hydroxides (NaOH, KOH) to weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[14][15]

    • Consider Solubility: Ensure your base has some solubility in the reaction medium. K₃PO₄ is often a good choice in polar aprotic solvents like dioxane or THF. For biphasic systems, a phase-transfer catalyst may be beneficial.

    • Optimize Stoichiometry: Typically, 2-3 equivalents of base are used. Using a vast excess is rarely beneficial and can increase the rate of side reactions.

Visual Guides and Diagrams

The Suzuki Catalytic Cycle

Suzuki_Cycle Pd0 LₙPd(0) (Active Catalyst) OA_Complex Ar-Pd(II)(X)Lₙ (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)(Ar')Lₙ (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Product Ar-Ar' (Desired Product) TM_Complex->Product Reductive Elimination ArX Ar-X ArX->OA_Complex ArBOH Ar'B(OH)₂ + Base ArBOH->OA_Complex

Caption: The main catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Competing Homocoupling Pathway

Homocoupling_Pathway PdII Pd(II) (From O₂ or Precatalyst) TM1 Ar'-Pd(II)(OH)Lₙ PdII->TM1 1st Transmetalation TM2 Ar'-Pd(II)(Ar')Lₙ TM1->TM2 2nd Transmetalation Homocoupling_Product Ar'-Ar' (Homocoupling Product) TM2->Homocoupling_Product Reductive Elimination Pd0 Pd(0) (Enters Main Cycle) TM2->Pd0 Boronic1 Ar'B(OH)₂ Boronic1->PdII Boronic2 Ar'B(OH)₂ Boronic2->TM1

Caption: The Pd(II)-mediated pathway leading to undesired homocoupling.

Troubleshooting Decision Tree

Troubleshooting_Tree start High Homocoupling Observed q_inert Is atmosphere rigorously inert? start->q_inert a_inert Action: Sparge solvent for 30 min or use Freeze-Pump-Thaw. q_inert->a_inert No q_pd Using a Pd(II) precatalyst? q_inert->q_pd Yes a_inert->q_pd a_pd Action: Switch to Pd(0) source (e.g., Pd₂(dba)₃) or a modern G3/G4 precatalyst. q_pd->a_pd Yes q_boron Using a boronic acid? q_pd->q_boron No a_pd->q_boron a_boron Action: Switch to a more stable boronic ester (Bpin, MIDA). q_boron->a_boron Yes q_ligand Using a simple ligand (e.g., PPh₃)? q_boron->q_ligand No a_boron->q_ligand a_ligand Action: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). q_ligand->a_ligand Yes end Re-evaluate Reaction q_ligand->end No a_ligand->end

Caption: A step-by-step decision tree for troubleshooting homocoupling.

Experimental Protocols
Protocol 1: Rigorous Degassing via Inert Gas Sparging
  • Assemble Glassware: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the nicotinic acid derivative (halide), the organoboron reagent, and the base.

  • Add Solvent: Add the anhydrous reaction solvent via syringe.

  • Seal and Purge: Seal the vessel with a septum cap. Insert one needle connected to an inert gas line (e.g., Argon) and a second needle to act as an outlet. Ensure the gas inlet needle is submerged below the solvent surface.

  • Sparge: Bubble the inert gas through the stirred reaction mixture for a minimum of 15-30 minutes. A vigorous stream of bubbles should be visible.

  • Add Catalyst: Remove the outlet needle first, then the gas inlet. Quickly add the palladium precatalyst and ligand (if solid) or as a solution in degassed solvent.

  • Maintain Atmosphere: Immediately replace the inert gas line (now keeping the needle above the liquid level) or attach a balloon filled with the inert gas to maintain a positive pressure throughout the reaction.[2]

Protocol 2: General Procedure for Minimizing Homocoupling

This protocol incorporates best practices discussed in this guide.

  • Preparation: To an oven-dried vial with a stir bar, add the bromonicotinic acid (1.0 equiv), the arylboronic pinacol ester (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Degassing: Seal the vial, and add anhydrous, degassed 1,4-dioxane (to 0.2 M). Sparge the resulting suspension with argon for 20 minutes as described in Protocol 1.

  • Catalyst Addition: Under a positive pressure of argon, add the Pd(0) precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and a bulky, electron-rich ligand (e.g., SPhos, 4.5 mol %).

  • Reaction: Place the sealed vial in a preheated aluminum block at 80-100 °C and stir vigorously for 12-24 hours.

  • Monitoring and Workup: Monitor the reaction by LC-MS or TLC. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Proceed with standard aqueous workup and purification.

References

Technical Support Center: Preventing Protodeboronation in Couplings with Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide you, a senior scientist in the field, with actionable insights and troubleshooting strategies to overcome one of the most persistent challenges in modern cross-coupling chemistry: the protodeboronation of fluorinated pyridine boronic acids and their derivatives.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it such a problem with fluorinated pyridines?

Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of a boronic acid or ester is cleaved by a proton source (like water), replacing the boron functional group with a hydrogen atom.[1] This consumes your starting material, reduces the yield of your desired coupled product, and generates a byproduct that can complicate purification.[2]

Fluorinated pyridines are particularly susceptible for two key reasons:

  • Electronic Effects : The highly electronegative fluorine atoms and the pyridine nitrogen create a strong electron-withdrawing effect. This polarizes the C-B bond, making the carbon atom attached to boron more susceptible to protonolysis.[2][3][4]

  • Substrate Instability : Many heteroaromatic boronic acids, especially those with nitrogen adjacent to the boronic acid (2-pyridyl), are inherently unstable.[5] 2-Pyridylboronic acid, for example, can form a zwitterionic intermediate under neutral pH conditions that rapidly fragments, leading to protodeboronation.

Q2: My reaction with 3,5-difluoropyridine-2-boronic acid failed completely. What are the most likely causes?

Complete failure is often a result of rapid protodeboronation outcompeting the desired Suzuki-Miyaura coupling. The primary factors that accelerate this decomposition are:

  • Presence of Water : Water is the most common proton source. Non-anhydrous solvents or reagents can lead to rapid decomposition.[1][6]

  • Choice of Base : Strong, aqueous bases like NaOH or KOH can significantly accelerate base-catalyzed protodeboronation.[7]

  • Inefficient Catalysis : If the catalytic cycle (oxidative addition, transmetalation, reductive elimination) is slow, the unstable boronic acid has more time to decompose before it can participate in the desired reaction.[8]

  • Temperature : High reaction temperatures increase the rate of most reactions, including protodeboronation.[6][9]

Q3: What's the difference between using a boronic acid, a pinacol ester, and a MIDA boronate?

This choice is critical for managing stability.

  • Boronic Acids (RB(OH)₂) : These are the most common reagents but are often the most susceptible to protodeboronation, especially electron-deficient heteroaromatic variants.

  • Pinacol Boronic Esters (Bpin) : These are more stable than the corresponding boronic acids because the C-B bond is less polarized.[10] They can, however, hydrolyze back to the boronic acid under aqueous basic conditions, reintroducing the risk of protodeboronation.[8]

  • MIDA Boronates : N-methyliminodiacetic acid (MIDA) boronates are highly stable, often crystalline, air-stable solids that are compatible with chromatography. They are unreactive under anhydrous coupling conditions. Deprotection occurs slowly under aqueous basic conditions, releasing the boronic acid in situ. This "slow-release" strategy keeps the instantaneous concentration of the unstable boronic acid very low, minimizing protodeboronation while allowing the desired coupling to proceed.[11][12]

Troubleshooting Guide: From Low Yield to No Reaction

This section provides a systematic approach to troubleshooting common failures.

Problem: Low yield of the coupled product with significant recovery of the protodeboronated fluoropyridine.

This is the classic symptom of protodeboronation competing with your desired cross-coupling. The key is to tip the kinetic balance in favor of the Suzuki reaction.

Visualizing the Competing Pathways

The diagram below illustrates the critical branch point. The active boronate species can either undergo the productive transmetalation step with the palladium complex or the destructive protodeboronation pathway. Your goal is to accelerate the former and suppress the latter.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_proto Undesired Protodeboronation ArBOH2 Ar-B(OH)₂ (Fluoropyridine) ArBOH3 Ar-B(OH)₃⁻ (Active Boronate) ArBOH2->ArBOH3 Activation Base Base (e.g., K₃PO₄) Base->ArBOH3 Transmetalation Transmetalation ArBOH3->Transmetalation Protodeboronation Protodeboronation ArBOH3->Protodeboronation Pd_Complex LₙPd⁰-Ar'-X Pd_Complex->Transmetalation Product Ar-Ar' (Coupled Product) Transmetalation->Product Reductive Elimination Proton H⁺ Source (e.g., H₂O) Proton->Protodeboronation Byproduct Ar-H (Byproduct) Protodeboronation->Byproduct

Caption: Competing Suzuki coupling and protodeboronation pathways.

Solution Workflow: A Step-by-Step Approach

If you observe significant protodeboronation, follow this workflow. Start with the easiest changes (Base and Solvent) before moving to more resource-intensive optimizations (Ligand Screening, Boron Source).

workflow start Low Yield & High Protodeboronation step1 Step 1: Change Base & Ensure Anhydrous Conditions start->step1 step2 Step 2: Optimize Catalyst System (Ligand & Precatalyst) step1->step2 If still problematic step3 Step 3: Change Boron Source (Use MIDA Boronate) step2->step3 If still problematic end Optimized Reaction step3->end Success

Caption: Troubleshooting workflow for minimizing protodeboronation.

Step 1: Optimize Base and Solvent Conditions

The goal here is to remove the primary proton source (water) and use a base that minimizes the rate of protodeboronation.

Protocol: Switching to Anhydrous Conditions with a Weaker Base

  • Glassware and Reagents : Thoroughly oven-dry all glassware. Use anhydrous solvents (e.g., dioxane, toluene, or THF, passed through a solvent purification system or freshly distilled). Ensure your base is anhydrous.

  • Reaction Setup : Assemble the reaction under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition : To the reaction vessel, add the fluorinated pyridine boronic acid (1.0 equiv), the coupling partner (1.1 equiv), and a mild, anhydrous base.

  • Solvent and Degassing : Add the anhydrous solvent. Degas the mixture by sparging with argon for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Catalyst Addition : Add the palladium catalyst and ligand.

  • Reaction : Heat the reaction to the desired temperature and monitor by LC-MS or GC-MS.

Data Summary: Recommended Bases

BaseStrengthCommon SolventsKey Considerations
K₃PO₄ Mild/ModerateDioxane, Toluene, THFExcellent starting point. Often provides a good balance of reactivity and suppression of protodeboronation.[8]
Cs₂CO₃ ModerateDioxane, TolueneCan be more effective than K₃PO₄ in challenging couplings.
K₂CO₃ MildDioxane, TolueneA milder option if K₃PO₄ is still promoting too much decomposition.
TMSOK Strong (Anhydrous)THF, CPMEPotassium trimethylsilanolate is a soluble, anhydrous base that can promote very fast couplings of boronic esters, potentially outcompeting protodeboronation.[13]
NaOH, KOH Strong (Aqueous)Aqueous mixturesAVOID . These strong hydroxide bases are known to significantly accelerate protodeboronation.
Step 2: Optimize the Catalyst System

The strategy is to use a highly active catalyst system that accelerates the transmetalation step, making the Suzuki cycle run faster than the decomposition pathway.

  • Ligands : Bulky, electron-rich biarylphosphine ligands are the state-of-the-art for challenging couplings. They promote rapid oxidative addition and reductive elimination.

  • Precatalysts : Modern palladium precatalysts (e.g., G3 or G4-palladacycles) generate the active Pd(0) species cleanly and rapidly under mild conditions, which is crucial when dealing with unstable substrates.[14]

Recommended Catalyst Systems for Fluorinated Pyridines

LigandPrecatalystCharacteristics
SPhos SPhos Pd G3Highly active and versatile for heteroaromatic couplings.
XPhos XPhos Pd G3/G4Extremely bulky and electron-rich, often effective when other ligands fail.[2]
RuPhos RuPhos Pd G3Another excellent choice for electron-deficient and sterically hindered substrates.
PCy₃ Pd₂(dba)₃A classic, less expensive option, but may require higher temperatures.[14]
Step 3: Switch to a Stabilized Boron Reagent

If optimizing conditions and catalysts is insufficient, the most robust solution is to replace the unstable boronic acid with a stabilized derivative.

Protocol: Synthesis and Use of a MIDA Boronate Ester This protocol first describes the protection of the boronic acid as its MIDA ester, followed by its use in the Suzuki-Miyaura coupling.

Part A: MIDA Ester Formation

  • Setup : To a round-bottom flask, add the fluorinated pyridine boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).

  • Solvent : Add anhydrous toluene.

  • Azeotropic Removal of Water : Fit the flask with a Dean-Stark apparatus. Heat the mixture to reflux and collect the water that forms. Continue until no more water is collected (typically 2-4 hours).[2]

  • Isolation : Allow the reaction to cool. Remove the toluene under reduced pressure. The resulting crude MIDA ester is often a solid and can typically be used without further purification.

Part B: Suzuki-Miyaura Coupling with MIDA Boronate

  • Setup : To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), and an anhydrous base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst : Under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and any additional ligand if required.

  • Solvent : Add a solvent mixture, typically a 10:1 ratio of an anhydrous organic solvent (e.g., THF) to water or an aqueous base solution. The water is required for the slow deprotection of the MIDA group.

  • Reaction : Heat the reaction (e.g., 60-80 °C) and monitor progress. The reaction may be slower than with a free boronic acid due to the slow-release mechanism.

References

Technical Support Center: A-Z Guide to Purifying Methyl 2-chloro-5-fluoronicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-chloro-5-fluoronicotinate and its derivatives. These halogenated pyridine compounds are vital intermediates in pharmaceutical and agrochemical synthesis, where purity is not merely a goal but a regulatory and safety necessity.[1][2] The presence of even minor impurities can significantly impact reaction outcomes, biological activity, and patient safety.

This guide is structured to provide immediate, actionable solutions to common purification challenges. We will move from high-level FAQs to deep-dive troubleshooting guides, complete with detailed protocols and the scientific rationale behind each recommendation.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Impurities typically arise from the starting materials, side reactions, or degradation.[1] Key impurities to monitor include:

  • Starting Materials: Unreacted 2,6-dichloro-5-fluoronicotinic acid or its methyl ester precursor.[3][4]

  • Isomeric Impurities: Regioisomers formed during synthesis, which can be notoriously difficult to separate.

  • Hydrolysis Products: The ester can hydrolyze back to the parent carboxylic acid (2-chloro-5-fluoronicotinic acid), especially in the presence of water during workup or on silica gel.[5][6]

  • Dehalogenated Byproducts: Loss of the chlorine atom at the 2-position via reductive processes can lead to Methyl 5-fluoronicotinate.

  • Residual Solvents: Solvents used in the reaction or purification (e.g., methanol, ethyl acetate, hexanes) can remain trapped in the final product.[1]

Q2: My ¹H NMR spectrum looks perfectly clean, but my HPLC/LC-MS analysis shows multiple peaks. What's happening?

A2: This is a common and important issue. While ¹H NMR is excellent for structural elucidation, it has limitations in detecting impurities, especially if they lack unique protons or are present at low levels (<1-2%). HPLC (High-Performance Liquid Chromatography) is a far more sensitive technique for purity assessment.[2][7] The discrepancy can arise from:

  • UV-Active Impurities: The impurity may have a strong chromophore, making it highly visible by UV detection in HPLC even at very low concentrations.

  • Isomers: Structural isomers can have nearly identical NMR spectra but will often separate under the right HPLC conditions.

  • Non-Proton-Containing Impurities: Inorganic salts or other impurities without protons will not be visible in a ¹H NMR spectrum.

  • Baseline Co-elution in Chromatography: What appears to be a single spot on a TLC plate can resolve into multiple peaks on an HPLC column due to the superior resolving power of HPLC.[2]

Q3: My compound, a this compound derivative, is an oil at room temperature and refuses to crystallize. What are my options?

A3: "Oiling out" is a frequent challenge, especially with highly substituted or impure compounds.[8] Do not discard the oil; it is likely your supersaturated product. Here is a troubleshooting workflow:

  • Re-dissolve and Dilute: Return the flask to the heat source, add more of the more-soluble solvent to fully re-dissolve the oil, and then allow it to cool much more slowly.[8]

  • Scratch & Seed: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. This creates microscopic imperfections that can initiate crystal nucleation. If you have a pure crystal, add a tiny speck (a "seed crystal") to the cooled solution.[9]

  • Change Solvent System: The polarity of your solvent system may be too close to that of your compound. Try a more nonpolar system (e.g., switching from ethyl acetate/hexane to toluene/heptane).

  • Purify Further: Persistent oiling out is often a sign of significant impurities that are inhibiting crystal lattice formation.[8][9] A quick pass through a silica plug or a full column chromatography is recommended before re-attempting crystallization.

  • Consider an Alternative: If all else fails, purification by column chromatography may be the most viable path forward.

Section 2: Troubleshooting Guides - A Deeper Dive

Problem 1: Persistent Contamination with Starting Material (e.g., 2,6-dichloro-5-fluoronicotinic acid methyl ester)
  • Symptom: A peak corresponding to the starting material is clearly visible in HPLC or LC-MS analysis of the final product.

  • Root Cause: The selective dechlorination reaction did not go to completion. This is common in catalytic hydrogenation reactions where the catalyst may become poisoned or reaction times are insufficient.[4]

  • Solutions:

    • Reaction Optimization: Increase catalyst loading (e.g., for Raney Nickel or Pd/C), extend reaction time, or increase hydrogen pressure.[4]

    • Purification Strategy - Acid/Base Wash: If the starting material is a carboxylic acid, a simple wash of the organic layer with a mild aqueous base (e.g., 1M NaHCO₃) during workup will deprotonate the acid, pulling it into the aqueous layer and separating it from your neutral ester product.

    • Chromatography: These precursors are typically more polar than the desired product. A standard silica gel column with a hexane/ethyl acetate gradient will usually provide excellent separation.

Problem 2: Product Degradation During Silica Gel Chromatography
  • Symptom: You isolate your product from the column, but new, often more polar, impurities have appeared that were not in the crude mixture. The overall yield is lower than expected.

  • Root Cause: The slightly acidic nature of standard silica gel can catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid.[5][10] Furthermore, the chlorine at the 2-position on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) by nucleophiles like methanol if it's used as a co-solvent.[11][12][13]

  • Solutions:

    • Deactivate the Silica: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica in your eluent system and adding ~1% triethylamine (v/v). This neutralizes the acidic sites on the silica surface.

    • Use an Alternative Stationary Phase: Consider using alumina (neutral or basic) or a C-18 reversed-phase column, which operates under different separation principles and avoids the acidic surface.[14]

    • Avoid Protic Solvents: Do not use methanol as a co-solvent in your eluent if possible. A dichloromethane/ethyl acetate or a toluene/acetone system might provide the necessary polarity without introducing a reactive nucleophile.

Section 3: Optimized Purification Protocols

Protocol 1: High-Purity Recrystallization

This protocol is designed for purifying solid derivatives that are >90% pure and need a final polishing step to reach >99.5% purity.

  • Solvent Screening (Small Scale):

    • Place ~20 mg of your crude material into several small test tubes.

    • Add a few drops of a test solvent (see table below) to each tube at room temperature. A good solvent will NOT dissolve the compound at room temperature.

    • Heat the tubes that did not dissolve the solid. A good solvent WILL dissolve the compound when hot/refluxing.

    • Allow the hot solutions to cool slowly to room temperature, then in an ice bath. The best solvent will yield a high quantity of crystalline solid.

  • Recrystallization (Scale-Up):

    • Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Rapid cooling traps impurities.[8]

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

    • Dry the crystals under high vacuum to remove all residual solvent.

Solvent System Compound Polarity Comments
Heptane/TolueneLowGood for non-polar derivatives. Toluene dissolves, heptane acts as the anti-solvent.
Hexane/Ethyl AcetateMediumA versatile, standard choice. Easy to remove under vacuum.[15]
Isopropanol/WaterHighExcellent for more polar compounds capable of hydrogen bonding.
EthanolMedium-HighA good single-solvent choice for moderately polar pyridines.[15]
Protocol 2: Optimized Flash Column Chromatography

This protocol is for purifying complex mixtures or oils.

  • TLC Analysis: Develop a Thin Layer Chromatography (TLC) method to find a solvent system that gives your desired product a retention factor (Rf) of ~0.3. This provides the best separation.

  • Column Packing: Pack a column with silica gel (or your chosen stationary phase) using the weak solvent from your TLC system (e.g., hexane).

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Sprinkle this powder evenly onto the top of your packed column. This method leads to sharper bands and better separation.[16]

    • Wet Loading: Dissolve the crude product in the minimum amount of the column eluent and carefully pipette it onto the top of the column.

  • Elution: Begin running the column with the weak solvent. Gradually increase the percentage of the strong solvent (e.g., ethyl acetate) in a step or linear gradient.[17] Using a step gradient based on TLC data can significantly reduce solvent usage and time.[17]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Section 4: Visual Workflows & Diagrams

Purification Strategy Decision Tree

This diagram outlines a logical pathway for choosing the correct purification technique.

Purification_Strategy start Crude Product (Purity >90%?) is_solid Is the product a solid? start->is_solid Yes chromatography Perform Flash Chromatography (Protocol 2) start->chromatography No / Purity <90% recrystallize Attempt Recrystallization (Protocol 1) is_solid->recrystallize Yes is_solid->chromatography No (Oil) success Success? (Purity >99.5%) recrystallize->success final_product Final Pure Product success->final_product Yes success->chromatography No chromatography->final_product

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Impurity Formation Pathway

This diagram illustrates how impurities can arise during the purification process itself.

Impurity_Formation crude Crude Product (this compound) silica Standard Silica Gel (Acidic Surface, Si-OH) crude->silica hydrolysis Hydrolysis Product (Carboxylic Acid) silica->hydrolysis H₂O present substitution SNAr Product (e.g., 2-methoxy derivative) silica->substitution Methanol present eluent Eluent with H₂O or Methanol eluent->silica

Caption: Impurity formation pathways on acidic silica gel.

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving Fluorinated Nicotinic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving fluorinated nicotinic esters. As a Senior Application Scientist, I understand that the unique electronic properties imparted by fluorine can present both remarkable opportunities and significant challenges in synthetic chemistry.[1][2] The strong electron-withdrawing nature of fluorine can dramatically alter the reactivity of the pyridine ring, influencing everything from reaction rates to product stability and purification.[3][4]

This guide is structured as a series of questions and answers, directly addressing common issues encountered in the lab. It is designed to move beyond simple procedural lists, providing mechanistic insights and logical troubleshooting workflows to empower you to solve problems effectively.

Section 1: Core Concepts & General Issues

This section addresses foundational questions regarding the behavior and handling of fluorinated nicotinic esters.

Q1: Why is my fluorinated nicotinic ester less reactive than I expected in a Nucleophilic Aromatic Substitution (SNAr) reaction?

A1: This is a common yet complex issue rooted in the electronic and mechanistic nuances of SNAr on heteroaromatic systems. While fluorine is a powerful electron-withdrawing group that generally activates a ring towards nucleophilic attack, several factors can lead to unexpected sluggishness:

  • Positional Effects: The activating effect is most pronounced when the fluorine (or another electron-withdrawing group like -NO₂) is positioned ortho or para to the leaving group. This placement allows for the direct delocalization and stabilization of the negative charge in the Meisenheimer intermediate, which is the rate-determining step.[5][6] A meta-positioned fluorine provides only inductive withdrawal, a much weaker activating effect.

  • The "Fluorine Exception" to Leaving Groups: In SNAr, the typical leaving group aptitude (I > Br > Cl > F) is often inverted (F > Cl > Br > I).[6] This is because the first step—attack by the nucleophile—is rate-limiting. Fluorine's extreme electronegativity makes the carbon atom it's attached to highly electrophilic, accelerating the attack.[5][7] If your leaving group is Cl or Br on a highly activated ring, the reaction might be fast, but if the ring is only moderately activated, a fluoro-analogue might paradoxically be more reactive.

  • Mechanism Ambiguity: Not all SNAr reactions proceed through a discrete Meisenheimer complex. Some may follow a concerted mechanism where bond formation and bond-breaking are simultaneous.[8][9] In such cases, leaving group ability (C-F bond strength) becomes a more significant barrier, potentially slowing the reaction.

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone for functionalizing electron-deficient pyridines. However, success hinges on a delicate balance of substrate activation, nucleophile strength, and reaction conditions.

Q2: My SNAr reaction with an oxygen or nitrogen nucleophile is giving low yields and multiple byproducts. How can I optimize it?

A2: Low yields in SNAr reactions with O- or N-nucleophiles often stem from an imbalance between generating a sufficiently potent nucleophile and avoiding side reactions or substrate decomposition.

Causality: A strong base is required to deprotonate the alcohol or amine nucleophile. However, strong bases can also promote side reactions, such as hydrolysis of the ester group or polymerization of certain solvents (e.g., Cyrene™).[10] The choice of solvent is critical for solvating the anionic nucleophile and stabilizing the charged intermediate.

Troubleshooting Workflow:

snAr_troubleshooting start Low SNAr Yield check_base 1. Evaluate Base - Is it strong enough? - Is it too strong (side reactions)? start->check_base check_solvent 2. Evaluate Solvent - Is it polar aprotic? - Is it stable to base/temp? check_base->check_solvent Base OK sub_base Action: Switch Base (e.g., Et3N -> K2CO3 -> NaH) check_base->sub_base check_temp 3. Evaluate Temperature - Is it high enough for activation? - Is it causing decomposition? check_solvent->check_temp Solvent OK sub_solvent Action: Switch Solvent (e.g., Toluene -> DMF/DMSO) check_solvent->sub_solvent check_lg 4. Re-evaluate Leaving Group - Could a Fluoro-analogue be faster? check_temp->check_lg Temp OK sub_temp Action: Modify Temperature (e.g., Conventional vs. Microwave) check_temp->sub_temp solution Optimized Reaction check_lg->solution LG OK sub_lg Action: Re-synthesize with -F instead of -Cl check_lg->sub_lg

Caption: Troubleshooting workflow for SNAr reactions.

Data-Driven Optimization:

The selection of solvent and base is paramount. The following table summarizes common choices for SNAr reactions.

ParameterOption 1Option 2Option 3Option 4Rationale & Reference
Solvent Toluene / DioxaneAcetonitrileDMF / DMSO Cyrene™Polar aprotic solvents like DMF and DMSO are superior for solvating charged intermediates and accelerating the reaction. Cyrene is a greener alternative but can polymerize with strong bases.[10]
Base Et₃N (Triethylamine)K₂CO₃ / Cs₂CO₃NaH / KHMDSNone (for strong Nu:)The base must be strong enough to deprotonate the nucleophile but not so strong that it causes ester hydrolysis. Carbonates are a good starting point. For weakly acidic nucleophiles, stronger non-nucleophilic bases like NaH are needed.
Temperature Room Temp80-120 °C120-180 °CMicrowaveHigher temperatures are often required, but monitor for decomposition. Microwave heating can significantly shorten reaction times, preventing byproduct formation.[10][11]

Protocol: Model SNAr Reaction with a Phenol Nucleophile

This protocol is adapted from methodologies developed for nicotinic esters in green solvents.[10]

  • Reagent Preparation: To an oven-dried sealed tube, add the methyl 6-chloronicotinate derivative (1.0 mmol, 1.0 equiv), the desired phenol (1.1 mmol, 1.1 equiv), and anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous DMSO (3 mL, ~0.33 M).

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath at 120 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. Check for the disappearance of the starting material.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) to remove DMSO and salts, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are powerful but sensitive to catalyst, ligand, and substrate impurities.[12][13]

Q3: My Suzuki-Miyaura coupling of a bromo-fluoronicotinic ester with an arylboronic acid is failing. I see starting material and homocoupling/protodeboronation products. What should I investigate?

A3: This constellation of symptoms points towards a problem in the catalytic cycle, likely at the transmetallation step or due to catalyst deactivation. Fluorinated heterocycles can be particularly challenging substrates.[14]

Causality & Mechanistic Insight:

The Suzuki catalytic cycle involves oxidative addition, transmetallation, and reductive elimination.

  • Failed Transmetallation: This is the most common failure point. It can be caused by an inappropriate base, steric hindrance, or decomposition of the boronic acid/ester. The base's role is to form a more nucleophilic boronate species, but the wrong choice can hinder this process.[14]

  • Protodeboronation: This is the undesired reaction of the boronic acid with trace water or protic solvents, replacing the boron moiety with a hydrogen. It competes with transmetallation.

  • Catalyst Deactivation: The Pd(0) active catalyst can be oxidized or can form inactive complexes, especially at high temperatures or with impure reagents.

suzuki_troubleshooting start Suzuki Reaction Failure (Low Yield, Protodeboronation) check_reagents 1. Reagent Quality Check - Boronic acid pure? - Anhydrous solvents/reagents? start->check_reagents check_base 2. Evaluate Base - Using aq. base vs. anhydrous? - Base strength appropriate? check_reagents->check_base Reagents OK sub_reagents Action: Re-purify boronic acid, use freshly distilled solvents check_reagents->sub_reagents check_catalyst 3. Evaluate Catalyst/Ligand - Pd loading sufficient? - Ligand appropriate for heteroaryl coupling? check_base->check_catalyst Base OK sub_base Action: Switch Base (e.g., K2CO3 -> CsF -> K3PO4) check_base->sub_base solution Successful Coupling check_catalyst->solution Catalyst OK sub_catalyst Action: Screen Ligands (e.g., PPh3 -> SPhos, XPhos) check_catalyst->sub_catalyst

Caption: Decision tree for optimizing Suzuki-Miyaura reactions.

Key Optimization Parameters:

ParameterCommon IssueRecommended ActionRationale & Reference
Base Ineffective boronate formation or boronic acid degradation.Screen a range of bases. Start with K₂CO₃ or K₃PO₄. For fluorinated substrates, anhydrous bases like CsF can be highly effective.[14]The base facilitates transmetallation. CsF is known to activate the B-C bond, especially with fluorinated substrates.
Ligand Slow oxidative addition or reductive elimination.For heteroaryl couplings, standard PPh₃ may be insufficient. Use electron-rich, bulky phosphine ligands like SPhos, XPhos, or RuPhos .These ligands stabilize the Pd(0) center and promote the key steps in the catalytic cycle, preventing catalyst decomposition and improving rates.[15]
Solvent Poor solubility; presence of water.Use a mixture like Dioxane/H₂O or Toluene/EtOH/H₂O. Ensure all organic solvents are rigorously degassed to remove oxygen.The solvent system must solubilize both organic and inorganic components. Degassing is critical to prevent oxidation of the Pd(0) catalyst.
Q4: My Buchwald-Hartwig amination is not working on a 2-chloro-fluoronicotinate. What are the most critical parameters to adjust?

A4: The Buchwald-Hartwig amination is even more sensitive to ligand and base choice than the Suzuki coupling.[12][15] For an electron-deficient, sterically hindered substrate like a substituted nicotinic ester, the ligand is almost always the most critical parameter.

Causality & Mechanistic Insight: The key challenge is balancing the rates of oxidative addition (often slowed by electron-poor substrates) and reductive elimination (which forms the desired C-N bond). The ligand's steric and electronic properties control this balance. The base must be strong enough to deprotonate the amine but must not be nucleophilic itself or react with the substrate.

Primary Troubleshooting Steps:

  • Ligand Screening is Essential: The first generation of ligands (e.g., BINAP, DPPF) are often not effective for challenging heteroaryl chlorides.[15] You must screen a panel of modern, sterically hindered biarylphosphine ligands.

    • Top Candidates: XPhos, SPhos, RuPhos, and BrettPhos are excellent starting points.

  • Base Selection: Use a non-nucleophilic alkoxide base. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. If it proves too aggressive, consider lithium bis(trimethylsilyl)amide (LHMDS) or K₃PO₄.

  • Catalyst Precursor: Use a stable Pd(II) precatalyst (e.g., Pd(OAc)₂) or a pre-formed active Pd(0) complex (e.g., XPhos Pd G3). Pre-formed catalysts can give more reproducible results.

Section 4: Troubleshooting Ester Hydrolysis

Hydrolyzing the ester to the corresponding nicotinic acid is a common final step, but it can be surprisingly difficult with fluorinated systems.

Q5: Standard LiOH or NaOH hydrolysis of my fluorinated nicotinic ester is either incomplete or leads to decomposition. What is causing this, and what are the alternatives?

A5: Fluorine substituents can significantly impact the stability and reactivity of the ester and the pyridine ring, making standard saponification conditions problematic.

Causality:

  • Electronic Effects: While fluorine activates the ring to nucleophilic attack, this can be a double-edged sword. Under harsh basic conditions (high temperature, high concentration of NaOH), the hydroxide can act as a nucleophile and attack the ring itself, leading to decomposition or undesired substitution, especially if a good leaving group is present.

  • Ester Stability: In some cases, the inductive effect of fluorine can stabilize the ester, making it more resistant to hydrolysis than its non-fluorinated counterpart.[16]

  • Product Instability: The resulting fluorinated nicotinic acid product may be unstable under the reaction conditions, leading to decarboxylation or other degradation pathways.

Alternative Hydrolysis Protocols:

MethodConditionsAdvantagesDisadvantagesReference
Standard Saponification LiOH or NaOH in THF/MeOH/H₂O, RT to 50 °CSimple, common reagents.Often fails for resistant esters; can cause decomposition.[17]
Acid-Catalyzed Hydrolysis 6M HCl or H₂SO₄ in Dioxane/H₂O, RefluxGood for base-sensitive substrates.Requires harsh conditions (high temp); may not be suitable for other acid-labile groups.
Enzymatic Hydrolysis Lipase or Esterase (e.g., Porcine Liver Esterase) in buffer, ~37 °CExtremely mild and selective.Enzyme may not accept the substrate; requires specific buffer conditions.[18]
Trimethyltin Hydroxide (CH₃)₃SnOH, DCE, RefluxA mild, neutral method for sterically hindered or sensitive esters.Uses toxic organotin reagents.

Recommended Protocol (Mild Saponification):

  • Dissolve the fluorinated nicotinic ester (1.0 mmol) in a 3:1 mixture of THF and water (4 mL).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 mmol, 1.5 equiv).

  • Stir the reaction at room temperature and monitor by LC-MS. If no reaction occurs after 24 hours, gently warm to 40-50 °C.

  • Upon completion, carefully acidify the mixture to pH ~3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.

Section 5: FAQs on Purification & Characterization

Q6: I am struggling to purify my fluorinated product. It either co-elutes with impurities or shows poor solubility. Any tips?

A6: Fluorinated compounds often exhibit unique physical properties that require non-standard purification techniques.

  • Chromatography: Due to their altered polarity, fluorinated molecules can behave unpredictably on silica gel. You may need to screen different solvent systems. A gradient from heptane to ethyl acetate is a good starting point. If separation is poor, consider reverse-phase chromatography (C18 silica) with water/acetonitrile or water/methanol gradients.

  • Solubility: Fluorinated compounds can be poorly soluble in common organic solvents but may have enhanced solubility in fluorinated solvents. However, a more practical approach is often crystallization from a carefully chosen solvent mixture (e.g., DCM/hexane, EtOAc/heptane).

  • Distillation/Sublimation: For thermally stable, non-polar products, Kugelrohr distillation or sublimation under high vacuum can be an excellent purification method that avoids solvents entirely.

  • Azeotropic Separation: In some industrial settings, heteroazeotropic distillation with an additive like acetone can be used to separate close-boiling fluorinated isomers.[19]

Q7: What are the key things to look for when characterizing my product with ¹⁹F NMR?

A7: ¹⁹F NMR is an indispensable tool for confirming the structure of your product.[20][21] It offers high sensitivity and a wide chemical shift range, making it easy to identify fluorine-containing species.

  • Chemical Shift (δ): The chemical shift is highly sensitive to the electronic environment. An aryl-F signal will appear in a different region than an alkyl-F (like -CF₃). The shift can confirm that the fluorine is attached to the intended aromatic ring.[22]

  • Coupling Constants (J): Look for characteristic coupling patterns.

    • ³JHF (ortho-coupling): Coupling between ¹⁹F and an adjacent proton on the ring is typically in the range of 6-10 Hz.

    • ⁴JHF (meta-coupling): This coupling is smaller, usually 2-4 Hz.

    • ⁵JHF (para-coupling): This is often very small or not resolved (<1 Hz).

    • JFF (Fluorine-Fluorine coupling): If you have multiple fluorine atoms, you will see F-F coupling, which can be large and occur over several bonds.

  • Integration: The relative integration in the ¹⁹F NMR spectrum should correspond to the number of fluorine atoms in your molecule. This is a powerful way to check for purity and identify byproducts.[23][24]

References

Catalyst deactivation in reactions with Methyl 2-chloro-5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in contemporary drug discovery and agrochemical synthesis, Methyl 2-chloro-5-fluoronicotinate serves as a versatile building block. Its utility is frequently unlocked through palladium-catalyzed cross-coupling reactions, which, while powerful, are often plagued by the challenge of catalyst deactivation. This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding, troubleshooting, and preventing catalyst deactivation in reactions involving this specific substrate. As Senior Application Scientists, we aim to move beyond simple procedural lists, offering insights into the underlying chemical principles to empower you to solve problems effectively.

Section 1: Frequently Asked Questions (FAQs) on Catalyst Deactivation

This section addresses the fundamental principles of catalyst deactivation in the context of palladium-catalyzed reactions.

Question 1: What are the primary mechanisms of palladium catalyst deactivation?

Answer: In palladium-catalyzed cross-coupling, the active Pd(0) species is a delicate intermediate. Several pathways can lead to its deactivation, effectively halting the catalytic cycle. The most common mechanisms include:

  • Agglomeration (Palladium Black Formation): The most visually obvious form of deactivation is the precipitation of finely divided, catalytically inactive palladium metal, known as palladium black.[1][2] This occurs when the stabilizing ligands are unable to prevent the Pd(0) intermediates from aggregating into larger, insoluble clusters, thereby removing them from the solution-phase catalytic cycle.[1]

  • Ligand Degradation or Displacement: The phosphine or N-heterocyclic carbene (NHC) ligands that are crucial for stabilizing the palladium center can themselves degrade under reaction conditions.[1] They can also be displaced by other species in the reaction mixture, such as the substrate itself, solvent molecules, or impurities.

  • Oxidation of the Active Catalyst: The active Pd(0) catalyst can be oxidized to a less active Pd(II) state by residual oxygen or other oxidants in the reaction mixture.[1] While Pd(II) is often the precatalyst, its in-situ reduction to Pd(0) is a critical initiation step; inefficient reduction or subsequent re-oxidation can stall the reaction.[3]

  • Catalyst Poisoning: Trace impurities in reagents or solvents can act as catalyst poisons.[4][5] These substances bind strongly and often irreversibly to the palladium center, blocking the active sites required for catalysis.[4][6]

  • Formation of Inactive Complexes: The catalyst can form stable, off-cycle complexes that do not proceed through the desired reaction pathway. This is particularly relevant for heteroaromatic substrates like this compound.[6][7]

Caption: Common pathways for palladium catalyst deactivation.

Question 2: How does the structure of this compound specifically contribute to catalyst deactivation?

Answer: The structure of this compound presents a unique challenge not found with simple aryl halides. The nitrogen atom in the pyridine ring is a Lewis basic site that can coordinate strongly to the palladium center.[8] This coordination can lead to the formation of a stable, off-cycle palladacycle, effectively sequestering the catalyst and preventing it from participating in the desired cross-coupling reaction. This is a form of substrate-induced inhibition or poisoning.[6][8]

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a systematic approach to resolving specific problems encountered during your experiments.

Issue 1: The reaction is sluggish or has completely stalled (low to no conversion).

This is the most common issue in cross-coupling reactions. A logical, step-by-step diagnostic approach is crucial.

Answer & Troubleshooting Workflow:

  • Verify Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[9] Ensure that your reaction vessel was properly degassed (e.g., via multiple vacuum/inert gas cycles or sparging) and that a positive pressure of high-purity argon or nitrogen is maintained throughout the reaction.

  • Assess Reagent Quality:

    • Solvents & Bases: Use anhydrous, high-purity solvents. Moisture can significantly hinder many coupling reactions. Bases should be freshly opened or properly stored to avoid hydration or degradation.

    • Starting Materials: Assess the purity of your this compound and the coupling partner. Impurities from their synthesis, such as sulfur-containing compounds, are known catalyst poisons.[2][5]

  • Evaluate Catalyst & Ligand Integrity:

    • Precatalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species is critical.[3][10] Inefficient reduction can lead to a long induction period or complete failure.[3] Consider using a well-defined, air-stable Pd(0) precatalyst (e.g., a Buchwald palladacycle precatalyst) which generates the active LPd(0) species more reliably upon exposure to base.[11]

    • Ligand Choice: The C-Cl bond in your substrate is stronger and less reactive than a C-Br or C-I bond.[2] Oxidative addition, the first step in the cycle, is therefore more challenging.[2] This requires a more reactive catalyst, which is typically achieved by using bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig type ligands) or NHCs.[2][12] If your current ligand is not sufficiently activating, screening a more electron-rich ligand is a logical next step.

TroubleshootingWorkflow Start Low / No Conversion Check_Atmosphere 1. Verify Inert Atmosphere (Degassing, Positive Pressure) Start->Check_Atmosphere Check_Reagents 2. Assess Reagent Purity (Solvent, Base, Substrates) Check_Atmosphere->Check_Reagents Atmosphere OK Check_Catalyst 3. Evaluate Catalyst System (Precatalyst, Ligand Choice) Check_Reagents->Check_Catalyst Reagents Pure Optimize 4. Adjust Reaction Conditions (Temperature, Concentration) Check_Catalyst->Optimize Catalyst System OK Success Reaction Proceeds Optimize->Success

Caption: A systematic workflow for troubleshooting low conversion.

Issue 2: A black precipitate (palladium black) forms early in the reaction.

Answer: The formation of palladium black is a clear visual indicator of catalyst agglomeration and deactivation.[2] While minor formation towards the end of a successful reaction can be normal, rapid precipitation is a sign of an unstable catalytic system.

Troubleshooting Steps:

  • Increase Ligand-to-Palladium Ratio: A higher concentration of the stabilizing ligand can help prevent the aggregation of Pd(0) species.[1] An extra equivalent of ligand relative to the palladium source is a common starting point for optimization.[11]

  • Use a More Stabilizing Ligand: Ligands with greater steric bulk (e.g., SPhos, XPhos, tBuXPhos) are more effective at encapsulating the palladium center, preventing dimerization and subsequent agglomeration.[12][13] These ligands are particularly effective at preventing substrate-induced deactivation by sterically hindering the coordination of the pyridine nitrogen to the metal.

  • Lower the Reaction Temperature: High temperatures can accelerate the rate of catalyst decomposition and agglomeration.[1] If possible, running the reaction at a lower temperature may improve catalyst lifetime, albeit potentially requiring a longer reaction time.

ParameterTroubleshooting ActionRationale
Ligand:Pd Ratio Increase from 1:1 to 2:1 or higherExcess ligand helps maintain a coordinatively saturated and stable Pd(0) complex, preventing aggregation.[1][11]
Ligand Choice Switch to a bulkier, more electron-rich ligandSteric bulk physically prevents Pd atoms from approaching each other and enhances stability.[12]
Temperature Decrease reaction temperatureReduces the kinetic rate of catalyst decomposition pathways.[1]
Concentration Increase solvent volume (lower concentration)May slow down bimolecular deactivation pathways, including agglomeration.

Section 3: A Validated Protocol to Mitigate Deactivation

Adhering to a robust, validated protocol is the most effective strategy for preventing catalyst deactivation. This protocol for a Suzuki-Miyaura coupling serves as a reliable starting point.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To provide a detailed, step-by-step methodology designed to minimize common causes of catalyst deactivation and ensure reproducible results.

Reagents & Equipment:

  • This compound (1.0 mmol, 189.6 mg)

  • Phenylboronic Acid (1.2 mmol, 146.3 mg)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 16.9 mg)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 424.6 mg)

  • Anhydrous Toluene (5 mL)

  • Anhydrous Water (0.5 mL)

  • Oven-dried reaction vial with a PTFE-lined screw cap and stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Place the magnetic stir bar and finely ground K₃PO₄ into the reaction vial. Seal the vial with the cap and heat-gun dry under vacuum for 5 minutes. Allow the vial to cool to room temperature under a positive pressure of argon.

    • Causality: Grinding the base increases its surface area, improving reaction kinetics. Rigorously drying the vessel and base removes adsorbed water, a potential catalyst poison.

  • Reagent Addition: Under a positive flow of argon, add the this compound, phenylboronic acid, and the XPhos Pd G3 precatalyst to the vial.

    • Causality: The XPhos G3 precatalyst is an air-stable Pd(II) complex that cleanly and rapidly generates the active LPd(0) species in the presence of base, bypassing issues with inefficient in-situ reduction from other Pd(II) sources.[11] The bulky, electron-rich XPhos ligand is chosen to accelerate the challenging oxidative addition to the aryl chloride and stabilize the catalyst against deactivation.[12]

  • Solvent Addition & Degassing: Add the anhydrous toluene and water via syringe. Seal the cap tightly. Vigorously sparge the reaction mixture with a subsurface stream of argon for 10-15 minutes.

    • Causality: A biphasic toluene/water system is often beneficial for Suzuki couplings, aiding in the dissolution of the inorganic base and facilitating the transmetalation step.[6] Thorough sparging is the most effective way to remove dissolved oxygen from the reaction mixture.

  • Reaction Execution: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir vigorously for the duration of the reaction.

  • Monitoring (Self-Validation): After a set time (e.g., 2 hours), carefully take a small aliquot from the reaction mixture under an argon blanket. Quench with water, extract with ethyl acetate, and analyze by TLC, GC-MS, or LC-MS to check for the consumption of starting material and formation of the product. Continue the reaction until the starting material is consumed.

    • Causality: Regular monitoring validates that the catalytic cycle is active and provides data on reaction kinetics, allowing for informed decisions on when to stop the reaction.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Validation & Comparative

A Tale of Two Halides: Unpacking the Reactivity of Methyl 2-chloro-5-fluoronicotinate and Methyl 2-bromo-5-fluoronicotinate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and materials science, the choice of starting materials can profoundly impact the efficiency, cost, and overall success of a synthetic route. Among the vast arsenal of synthetic transformations, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, stand as pillars for the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct building blocks: methyl 2-chloro-5-fluoronicotinate and methyl 2-bromo-5-fluoronicotinate. By delving into the fundamental principles and presenting supporting experimental data, we aim to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

The Fundamental Divide: A Look at the Carbon-Halogen Bond

The primary determinant of reactivity in these cross-coupling reactions lies in the inherent properties of the carbon-halogen (C-X) bond. Generally, the reactivity of aryl halides in palladium-catalyzed reactions follows the trend: I > Br > OTf > Cl.[1][2] This trend is predominantly governed by the bond dissociation energy (BDE) of the C-X bond and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1]

The carbon-bromine bond is inherently weaker than the carbon-chlorine bond.[1][3] This lower bond dissociation energy for the C-Br bond means that less energy is required to cleave it during the initial oxidative addition of the aryl halide to the palladium(0) catalyst.[1] Consequently, methyl 2-bromo-5-fluoronicotinate is generally expected to be more reactive than its chloro-analogue, often leading to higher yields under milder reaction conditions.[1]

However, it is crucial to recognize that while oxidative addition is a key factor, it is not the sole determinant of overall catalytic efficiency. Other factors, such as the stability of palladium intermediates and the influence of the halide on subsequent steps in the catalytic cycle, can also play a significant role.[4][5]

The Role of the Pyridine Ring and Fluorine Substituent

The electronic nature of the pyridine ring and the presence of the fluorine substituent also modulate the reactivity of the C-X bond. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom at the 5-position makes the 2-position electron-deficient. This electronic characteristic can influence the rate of oxidative addition. While a comprehensive analysis of the specific electronic effects of the 5-fluoro substituent on the C-Cl versus C-Br bond was not found in the provided search results, the general principles of electron-withdrawing groups on aryl halides in cross-coupling reactions would apply.

It's also worth noting that for a different class of reactions, nucleophilic aromatic substitution (SNAr), the reactivity order is often reversed, with fluoro-aromatics being more reactive than chloro-aromatics.[6][7] This is due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex.[7] However, for the palladium-catalyzed cross-coupling reactions discussed here, the C-X bond cleavage is the dominant factor.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for the formation of carbon-carbon bonds.[2] The choice of catalyst, ligand, and base is critical for achieving high yields, especially when dealing with less reactive aryl chlorides.[8]

While aryl bromides are typically more reactive, advancements in ligand design have made the coupling of aryl chlorides increasingly efficient.[1] Bulky, electron-rich phosphine ligands, such as SPhos and DavePhos, have proven effective in facilitating the oxidative addition of aryl chlorides to the palladium center.[9]

Below is a comparative summary of typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of our two target compounds.

ParameterMethyl 2-bromo-5-fluoronicotinateThis compoundRationale
Catalyst Loading Typically lower (e.g., 1-3 mol%)Often requires higher loading (e.g., 2-5 mol%)Higher reactivity of the C-Br bond allows for more efficient catalysis.
Ligand Standard phosphine ligands (e.g., PPh₃, P(o-tol)₃) are often sufficient.Requires more specialized, electron-rich, and bulky ligands (e.g., SPhos, XPhos, RuPhos).[10]These ligands promote the more challenging oxidative addition of the C-Cl bond.[11]
Reaction Temperature Generally milder conditions (e.g., 80-100 °C).Often requires higher temperatures (e.g., 100-120 °C).The higher energy barrier for C-Cl bond cleavage necessitates more forcing conditions.
Reaction Time Typically shorter reaction times.May require longer reaction times for complete conversion.Slower oxidative addition leads to a slower overall reaction rate.
Base A wide range of bases can be effective (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[2]Stronger bases (e.g., K₃PO₄, CsF) are often preferred.To facilitate the transmetalation step and promote the overall catalytic cycle.
Expected Yield Generally high yields.Can achieve high yields with optimized catalyst systems, but may be more sensitive to reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 2-halo-5-fluoronicotinate

This protocol provides a general framework. Optimization may be required for specific boronic acids.

Materials:

  • This compound or Methyl 2-bromo-5-fluoronicotinate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (for chloro: 3 mol%; for bromo: 1.5 mol%)

  • SPhos (for chloro: 6 mol%) or Triphenylphosphine (PPh₃) (for bromo: 3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the methyl 2-halo-5-fluoronicotinate, arylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[12]

  • Add the anhydrous solvent (e.g., a mixture of toluene and dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C for the bromo compound, 110 °C for the chloro compound) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.[13]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation_Step Transmetalation Pd(II)_Complex->Transmetalation_Step Pd(II)_Aryl_Complex Ar-Pd(II)(R)L2 Transmetalation_Step->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R Reductive_Elimination->Product ArX Ar-X (Aryl Halide) ArX->Oxidative_Addition Boronic_Acid R-B(OH)2 + Base Borate_Complex [R-B(OH)3]- Boronic_Acid->Borate_Complex Activation Borate_Complex->Transmetalation_Step

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals.[14] Similar to the Suzuki coupling, the reactivity of the aryl halide is a critical factor.

The coupling of aryl chlorides in Buchwald-Hartwig aminations has historically been more challenging than that of aryl bromides. However, the development of sophisticated phosphine ligands has largely overcome this limitation.[10] Ligands such as BrettPhos have been specifically designed for the monoarylation of primary amines with aryl chlorides.[10][15]

ParameterMethyl 2-bromo-5-fluoronicotinateThis compoundRationale
Catalyst System A broader range of Pd/ligand combinations are effective.Requires highly active, specialized catalyst systems (e.g., Pd₂ (dba)₃/XPhos, [Pd(allyl)Cl]₂/t-BuXPhos).[16]To overcome the higher activation barrier of C-Cl bond cleavage.
Base Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.Similar strong bases are required.To deprotonate the amine and facilitate the formation of the palladium-amido complex.
Temperature Can often proceed at lower temperatures (e.g., 90-110 °C).May require higher temperatures (e.g., 110-130 °C).To provide sufficient energy for the rate-limiting oxidative addition.
Selectivity Generally good selectivity.With optimized conditions, high selectivity can be achieved. However, side reactions may be more prevalent under harsh conditions.
Functional Group Tolerance Good tolerance for a wide range of functional groups.Modern catalyst systems exhibit excellent functional group tolerance.[17]The development of milder reaction conditions has broadened the scope for sensitive substrates.

Experimental Protocol: Buchwald-Hartwig Amination of Methyl 2-halo-5-fluoronicotinate

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound or Methyl 2-bromo-5-fluoronicotinate (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (for chloro: 2 mol%; for bromo: 1 mol%)

  • XPhos (for chloro: 4 mol%) or BINAP (for bromo: 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add the methyl 2-halo-5-fluoronicotinate and the amine.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 110 °C for the bromo compound, 120 °C for the chloro compound).

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[12]

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(X)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Pd_Amido_Complex Ar-Pd(II)(NR2)L Amine_Coordination->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product ArX Ar-X (Aryl Halide) ArX->Oxidative_Addition Amine HNR2 + Base Amine->Amine_Coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion and Practical Considerations

However, the higher cost and potentially lower availability of the bromo-compound may make the chloro-analogue a more attractive starting material, particularly for large-scale synthesis. The significant advancements in catalyst technology have largely bridged the reactivity gap, enabling the efficient use of aryl chlorides in a wide array of transformations.[1]

The choice between this compound and methyl 2-bromo-5-fluoronicotinate is therefore a strategic one, balancing reactivity with economic and logistical considerations. For initial exploratory studies or when milder conditions are paramount, the bromo-compound may be preferred. For process development and cost-driven projects, investing time in optimizing a robust protocol for the chloro-analogue is a highly worthwhile endeavor. This guide serves as a foundational resource to aid in this decision-making process, empowering researchers to select the optimal building block for their specific synthetic challenges.

References

Comparison of 2-chloro-5-fluoronicotinate with other halogenated nicotinic esters in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of Ethyl 2-chloro-5-fluoronicotinate Compared to Other Halogenated Nicotinic Esters

Introduction: The Strategic Role of Halogenation in Pyridine Scaffolds

In the landscape of medicinal chemistry and drug development, pyridine derivatives are foundational scaffolds due to their presence in numerous bioactive molecules and their ability to engage in critical hydrogen bonding interactions. Among these, halogenated nicotinic acids and their esters are particularly valuable as versatile intermediates.[1] The strategic incorporation of halogens, especially fluorine and chlorine, is a cornerstone of modern drug design, profoundly influencing a molecule's physicochemical and pharmacokinetic properties.[2][3]

Fluorine, with its small van der Waals radius and high electronegativity, can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the basicity (pKa) of nearby functional groups, and improve binding affinity to target proteins.[4][5][6] Chlorine, while larger, also offers a powerful tool for modifying lipophilicity and can participate in specific halogen bonding interactions.[2]

This guide provides a comparative analysis of ethyl 2-chloro-5-fluoronicotinate, a key building block, against other halogenated nicotinic esters. We will delve into its synthesis and explore its reactivity in crucial synthetic transformations, supported by experimental data and protocols, to provide researchers, scientists, and drug development professionals with a clear understanding of its strategic advantages in complex molecular synthesis.

Synthesis of Halogenated Nicotinic Esters: A Comparative Overview

The synthetic accessibility of these building blocks is a critical first consideration. While various methods exist, many routes converge on the manipulation of pre-halogenated pyridine rings.

Primary Synthesis Route: Ethyl 2-chloro-5-fluoronicotinate

A common and efficient method for preparing ethyl 2-chloro-5-fluoronicotinate involves the selective catalytic hydrogenation (dechlorination) of the more readily available ethyl 2,6-dichloro-5-fluoronicotinate. This precursor can be synthesized from ethyl fluoroacetate through a multi-step process.[7] The selective removal of the C6-chlorine atom over the C2-chlorine is a key advantage, providing a direct route to the desired 2-chloro intermediate.[8][9]

G cluster_0 Precursor Synthesis cluster_1 Selective Dechlorination Ethyl Fluoroacetate Ethyl Fluoroacetate Methyl 2,6-dihydroxy-5-fluoronicotinate Methyl 2,6-dihydroxy-5-fluoronicotinate Ethyl Fluoroacetate->Methyl 2,6-dihydroxy-5-fluoronicotinate 1. NaOMe, Ethyl Formate 2. Methyl Malonamate, HCl Ethyl 2,6-dichloro-5-fluoronicotinate Ethyl 2,6-dichloro-5-fluoronicotinate Methyl 2,6-dihydroxy-5-fluoronicotinate->Ethyl 2,6-dichloro-5-fluoronicotinate POCl3, then Esterification Ethyl 2-chloro-5-fluoronicotinate Ethyl 2-chloro-5-fluoronicotinate Ethyl 2,6-dichloro-5-fluoronicotinate->Ethyl 2-chloro-5-fluoronicotinate H2, Catalyst (e.g., Pd/C) Base (e.g., Triethylamine)

Caption: Synthesis pathway for ethyl 2-chloro-5-fluoronicotinate.

Experimental Protocol: Selective Dechlorination

This protocol describes the synthesis of ethyl 2-chloro-5-fluoronicotinate from its dichloro precursor, a method noted for its high yield and selectivity.[8]

  • Setup: To a solution of ethyl 2,6-dichloro-5-fluoronicotinate (1.0 eq) in ethyl acetate, add triethylamine (1.5 eq).

  • Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) catalyst (approx. 0.02 eq).

  • Reaction: The mixture is hydrogenated under a hydrogen atmosphere (e.g., 1-3 atm) at room temperature for approximately 12 hours.

    • Causality: Palladium is an excellent catalyst for hydrogenation. The base, triethylamine, is crucial for neutralizing the HCl byproduct generated during the reaction, preventing catalyst deactivation and side reactions.

  • Workup: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure ethyl 2-chloro-5-fluoronicotinate.

Comparative Reactivity in Key Synthetic Transformations

The true utility of a building block is defined by its reactivity and selectivity in subsequent reactions. We will compare ethyl 2-chloro-5-fluoronicotinate with its non-fluorinated and di-chlorinated analogs in two of the most important classes of reactions in drug synthesis: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr) - Amination

SNAr reactions are vital for introducing amine functionalities. The reactivity of the pyridine ring is governed by its electron density; electron-withdrawing groups activate the ring towards nucleophilic attack.

  • Ethyl 2-chloro-5-fluoronicotinate: This substrate is highly activated for SNAr. The chlorine at C2 and the ester at C3 are strong electron-withdrawing groups. The fluorine at C5 provides additional, powerful inductive electron withdrawal, making the ring significantly more electrophilic. This often allows amination reactions to proceed under milder conditions (lower temperatures, weaker bases) compared to less activated systems.[10]

  • Ethyl 2-chloronicotinate: Lacking the 5-fluoro group, this substrate is less activated. While amination is still feasible, it may require more forcing conditions (higher temperatures or stronger bases) to achieve comparable reaction rates and yields.

  • Ethyl 2,6-dichloronicotinate: This substrate presents a challenge of regioselectivity. Nucleophilic attack can potentially occur at either the C2 or C6 position. The C2 position is generally more activated due to the adjacent ester group, but mixtures of products can result, complicating purification.

Palladium-Catalyzed Cross-Coupling - Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a powerhouse for C-C bond formation, coupling an organohalide with a boronic acid or ester.[11][12] The reactivity of the halide follows the general trend: I > Br > OTf > Cl.[11] While C-Cl bonds are the least reactive, modern catalyst systems have made their use routine and cost-effective.

G cluster_0 Pd0 Pd(0)L2 Pd_complex1 R1-Pd(II)L2-X Pd0->Pd_complex1 Oxidative Addition (R1-X) Pd_complex2 R1-Pd(II)L2-R2 Pd_complex1->Pd_complex2 Transmetalation (R2-B(OR)2, Base) Pd_complex2->Pd0 Reductive Elimination (R1-R2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Ethyl 2-chloro-5-fluoronicotinate: The C2-Cl bond is the reactive site for cross-coupling. The fluorine at C5 has a minimal electronic effect on the oxidative addition step but can influence the overall properties of the final product. The key advantage is the ability to perform sequential, site-selective reactions: first, a Suzuki coupling at the C2 position, followed by a potential SNAr reaction on the now highly activated ring.

  • Ethyl 2-chloronicotinate: This is a standard substrate for Suzuki coupling. Its reactivity serves as a good baseline for comparison.[13]

  • Ethyl 2,6-dichloronicotinate: This substrate allows for selective and serial cross-coupling reactions. The C2 position is often more reactive towards oxidative addition than the C6 position, allowing for the selective introduction of one group at C2, followed by a second, different coupling at C6.[14][15] This provides a powerful strategy for building molecular complexity.

Comparative Performance Data

The following table summarizes typical experimental outcomes for amination and Suzuki coupling reactions with different halogenated nicotinic esters.

SubstrateReactionConditionsTypical YieldRationale & Reference
Ethyl 2-chloro-5-fluoronicotinate Amination (SNAr)Morpholine, K₂CO₃, DMSO, 80-100 °CHigh (>90%)Highly activated ring due to F and Cl. Milder conditions are often sufficient.[10]
Ethyl 2-chloronicotinate Amination (SNAr)Morpholine, K₂CO₃, DMSO, 120-140 °CGood (70-85%)Less activated ring requires more forcing conditions for comparable yields.[16][17]
Ethyl 2-chloro-5-fluoronicotinate Suzuki CouplingPhenylboronic acid, Pd catalyst, Base, 100 °CGood-Excellent (80-95%)Standard C-Cl activation. The resulting product is a versatile fluorinated biaryl.
Ethyl 2,6-dichloronicotinate Mono-Suzuki CouplingAlkyl boronic ester, Pd₂(dba)₃, FcPPh₂, K₃PO₄, 100 °CGood (74% selective for C2)Allows for selective functionalization at the C2 position, leaving the C6-Cl for further chemistry.[14]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for the Suzuki-Miyaura coupling of a halogenated nicotinic ester.

  • Setup: In an oven-dried flask, combine the halogenated nicotinic ester (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

  • Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a ligand.

  • Solvent and Degassing: Add a degassed solvent mixture (e.g., Dioxane/Water). The system is purged with an inert gas (Argon or Nitrogen).

    • Causality: The palladium catalyst is in a Pd(0) oxidation state, which is sensitive to oxygen. Degassing the solvent is critical to prevent catalyst oxidation and ensure high activity. Water is often a necessary co-solvent to help dissolve the inorganic base and facilitate transmetalation.[18]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography.

Strategic Selection and Physicochemical Impact

The choice between these building blocks extends beyond mere synthetic accessibility and reactivity; it is a strategic decision that impacts the properties of the final molecule.

G Start Target Molecule Design Choice Select Halogenated Nicotinic Ester Start->Choice Ester1 2-Cl, 5-F Ester Choice->Ester1 Need F-group benefits? Ester2 2-Cl Ester Choice->Ester2 Baseline needed? Ester3 2,6-diCl Ester Choice->Ester3 Need sequential reactions? Prop1 High SNAr Reactivity Block Metabolism Lower Lipophilicity Ester1->Prop1 Prop2 Baseline Reactivity Standard Lipophilicity Ester2->Prop2 Prop3 Sequential Coupling Higher Lipophilicity Ester3->Prop3

Caption: Decision workflow for selecting a halogenated building block.

  • Lipophilicity (LogD): Chlorinated compounds are consistently more lipophilic than their fluorinated counterparts.[2] Replacing a fluorine with a chlorine can be a strategy to increase membrane permeability, but may also increase non-specific binding.

  • Metabolic Stability: The C-F bond is exceptionally strong. Introducing fluorine at a metabolically vulnerable position (like C5) can prevent enzymatic degradation, thereby increasing the drug's half-life and bioavailability.[5][19]

  • Solubility: Fluorinated compounds tend to be more soluble than their chlorinated analogs.[2] This can be a crucial advantage in developing orally available drugs.

  • pKa Modification: The strong electron-withdrawing effect of fluorine lowers the pKa of the pyridine nitrogen more significantly than chlorine, making it less basic. This can be used to fine-tune interactions with target proteins or reduce off-target effects related to basicity.

Conclusion

Ethyl 2-chloro-5-fluoronicotinate stands out as a highly valuable and strategic building block in synthetic chemistry. Its primary advantages lie in the enhanced electrophilicity of the pyridine ring conferred by the 5-fluoro substituent, which facilitates milder and more efficient SNAr reactions. This, combined with the C2-chloro handle for robust palladium-catalyzed cross-coupling, allows for a powerful and versatile synthetic sequence.

While simpler esters like ethyl 2-chloronicotinate serve as effective baseline reagents, they lack the electronic activation and the potential pharmacokinetic benefits of the fluorinated analog. On the other hand, di-halogenated substrates such as ethyl 2,6-dichloronicotinate offer the unique advantage of sequential, regioselective functionalization, providing a pathway to more complex, unsymmetrically substituted pyridines.

Ultimately, the choice of a halogenated nicotinic ester is not arbitrary but a critical design decision. It requires a holistic assessment of the desired synthetic route, the targeted reaction sequence, and the final physicochemical and biological profile of the target molecule. Ethyl 2-chloro-5-fluoronicotinate offers a compelling combination of reactivity and functionality that makes it an exceptional tool for the modern medicinal chemist.

References

The 5-Fluoro Substitution: A Strategic Advantage in Nicotinic Acid-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] Among the myriad of molecular scaffolds, nicotinic acid and its derivatives have frequently been the subject of this powerful modification. This guide provides an in-depth comparison of 5-fluoro-substituted nicotinic acid derivatives against their non-fluorinated counterparts, elucidating the key advantages this single-atom substitution confers in the design of novel therapeutics. We will explore the mechanistic basis for these benefits, supported by experimental data and detailed protocols, to offer a comprehensive resource for researchers in the field.

Fortifying the Molecular Core: Enhanced Metabolic Stability

One of the most significant advantages imparted by fluorine substitution is the enhancement of metabolic stability.[3] The pyridine ring of nicotinic acid is susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of Phase I metabolism in the liver.[4] This metabolic process can lead to rapid clearance of a drug, reducing its bioavailability and half-life.

The Causality: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~100 kcal/mol). Placing a fluorine atom at the 5-position of the nicotinic acid ring effectively "shields" a site that is otherwise vulnerable to enzymatic hydroxylation.[1][5] CYP-mediated oxidation typically proceeds via hydrogen atom abstraction, a step that is energetically disfavored at a fluorinated position.[2] This forces the metabolism to occur at alternative, often less favorable, sites or slows the overall rate of metabolic clearance.

Comparative In Vitro Metabolic Stability Data

The following table illustrates the typical improvement in metabolic stability observed when comparing a hypothetical 5-fluoro-nicotinic acid derivative with its non-fluorinated parent compound in a human liver microsome (HLM) assay.

Compoundt½ (min) in HLMIntrinsic Clearance (CLint, µL/min/mg)Metabolic Profile
Nicotinic Acid Derivative1546.2Rapidly Metabolized
5-Fluoro -Nicotinic Acid Derivative> 60< 11.5Stable

Note: Data are representative examples derived from typical outcomes in metabolic stability assays. Actual values are compound-specific.[6]

The workflow for assessing this critical parameter is a cornerstone of early drug discovery.

G cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase A Prepare Test Compound Stock (e.g., 10 mM in DMSO) D Pre-warm Microsomes and Test Compound in Buffer (pH 7.4) A->D B Thaw Liver Microsomes (Human, Rat, etc.) at 37°C B->D C Prepare NADPH Cofactor Solution E Initiate Reaction by adding NADPH C->E D->E F Incubate at 37°C with Shaking (Time points: 0, 5, 15, 30, 60 min) E->F G Quench Reaction at Each Time Point (e.g., with cold Acetonitrile + Internal Standard) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate % Remaining, t½, and CLint I->J caption Workflow for In Vitro Metabolic Stability Assay

Fine-Tuning Physicochemical Properties for Optimal Pharmacokinetics

Beyond blocking metabolic attack, 5-fluoro substitution subtly alters the electronic properties of the nicotinic acid scaffold, which can be leveraged to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.

The Causality: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. When placed at the 5-position, it lowers the pKa of the pyridine nitrogen, making it less basic.[7] This reduction in basicity can decrease unwanted interactions with acidic phospholipids in membranes or off-target proteins, potentially reducing phospholipidosis risk and improving the safety profile. Furthermore, fluorination typically increases lipophilicity (measured as LogP or LogD), which can enhance membrane permeability and absorption.[3][8] However, this effect is position-dependent and must be carefully balanced to avoid excessive lipophilicity, which can lead to poor solubility or increased metabolic clearance at other sites.[8]

Comparative Physicochemical and Pharmacokinetic Parameters
ParameterNicotinic Acid5-Fluoronicotinic AcidImpact on Drug Design
pKa (Pyridine N)~4.85[9]Lower (e.g., ~3.5)Reduced basicity, potentially fewer off-target ionic interactions.
LogP 0.219[9]Higher (e.g., ~0.5-0.8)Increased lipophilicity, can improve membrane permeability.
Bioavailability (Oral) Variable, often low for derivatives[10]Often ImprovedEnhanced stability and permeability can lead to greater systemic exposure.
Plasma Half-life (t½) Short (20-45 min)[9]Often ExtendedReduced metabolic clearance leads to longer duration of action.

Note: pKa and LogP for 5-fluoronicotinic acid are estimates based on known effects of fluorination. Bioavailability and half-life are general trends for derivatives.

Modulating Receptor Binding Affinity and Potency

The electronic perturbations caused by 5-fluoro substitution can directly influence how a molecule interacts with its biological target. For nicotinic acid derivatives targeting nicotinic acetylcholine receptors (nAChRs), these changes can enhance binding affinity and, consequently, potency.

The Causality: The binding of ligands to nAChRs involves a complex interplay of forces, including cation-π interactions with aromatic residues in the binding pocket and hydrogen bonds.[11] The electron-withdrawing nature of the 5-fluoro group alters the electron distribution across the entire pyridine ring. This can strengthen the hydrogen bond accepting capability of the pyridine nitrogen, which is known to interact with a backbone NH group on the complementary subunit of the nAChR.[11] This refined electronic profile can lead to a more favorable and higher-affinity interaction with the receptor, resulting in a more potent drug that can be administered at lower, potentially safer, doses.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Detection & Analysis A Prepare Receptor Membranes (e.g., from cells expressing nAChR subtype) D Incubate Membranes, Radioligand, and Test Compound in Assay Buffer A->D B Select Radioligand (e.g., [3H]Epibatidine) B->D C Prepare Serial Dilutions of Test Compound C->D F Incubate to Equilibrium (e.g., 60-120 min at RT) D->F E Define Non-Specific Binding (with excess unlabeled ligand, e.g., Nicotine) E->F G Rapidly Filter through Glass Fiber Filters to Separate Bound from Free Ligand F->G H Wash Filters with Ice-Cold Buffer G->H I Measure Radioactivity with a Scintillation Counter H->I J Calculate IC50 and Ki values using Cheng-Prusoff equation I->J caption Workflow for a Competitive Radioligand Binding Assay

Case Study: Sotorasib (AMG 510), a KRAS G12C Inhibitor

The value of a fluorinated nicotinic acid scaffold is exemplified in the structure of Sotorasib, the first-in-class approved inhibitor of the KRAS G12C oncoprotein.[12] The synthesis of Sotorasib utilizes 2,6-dichloro-5-fluoronicotinic acid as a key starting material.[12][13] While not a direct nicotinic receptor agonist, the fluoronicotinamide core of Sotorasib is crucial for its overall properties. The fluorine atom contributes to the molecule's metabolic stability and modulates its electronic character, which is vital for its covalent interaction with the target cysteine residue and its overall pharmacokinetic profile, enabling its use as an effective oral therapy for non-small cell lung cancer.[14]

Experimental Protocols

For researchers looking to validate these advantages in their own derivatives, the following are standardized, self-validating protocols.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol is designed to determine the metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound.

  • Preparation:

    • Thaw pooled HLM (e.g., from BioIVT or similar vendor) in a 37°C water bath.[15] Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[16]

    • Prepare a test compound stock solution (e.g., 1 mM in DMSO) and dilute it in the buffer to achieve a final incubation concentration of 1 µM. The final DMSO concentration should be ≤ 0.25%.[16][17]

    • Prepare an NADPH regenerating system (cofactor solution) containing 1 mM NADPH in the phosphate buffer.[16] A negative control without NADPH should also be prepared.[18]

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension and the test compound solution for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[19]

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard (a stable, structurally similar compound for LC-MS/MS normalization).[17]

  • Analysis:

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[19]

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.

    • Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression (k) is the elimination rate constant.

    • Calculate the half-life (t½) as 0.693 / k .

    • Calculate intrinsic clearance (CLint) as (k / protein concentration) .

Protocol 2: Competitive Radioligand Binding Assay for nAChR Affinity (Ki)

This protocol determines the binding affinity (Ki) of a test compound for a specific nAChR subtype.

  • Preparation:

    • Prepare cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., α4β2 or α7). Homogenize cells in a cold buffer and pellet the membranes via ultracentrifugation. Resuspend the final pellet in the binding buffer.[20][21]

    • Prepare serial dilutions of the 5-fluoro-nicotinic acid derivative (the "competitor") over a wide concentration range (e.g., 10 pM to 100 µM).

    • Select a suitable radioligand with high affinity for the target, such as [³H]Epibatidine or [¹²⁵I]-Epibatidine. Dilute it in the binding buffer to a final concentration at or below its Kd value.[22][23]

  • Incubation:

    • In a 96-well plate, add the receptor membranes, the radioligand, and the varying concentrations of the test compound.

    • For each assay, include wells for "total binding" (membranes + radioligand, no competitor) and "non-specific binding" (membranes + radioligand + a saturating concentration of a known unlabeled ligand like nicotine).[20]

    • Incubate the plate at room temperature for a period sufficient to reach equilibrium (e.g., 60-90 minutes).[21]

  • Filtration and Detection:

    • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding).[21]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the data using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

Conclusion

The substitution of a hydrogen atom with fluorine at the 5-position of a nicotinic acid derivative is a powerful and validated strategy in medicinal chemistry. This single modification can profoundly enhance metabolic stability by blocking CYP-mediated oxidation, leading to improved pharmacokinetic properties such as a longer half-life and greater oral bioavailability.[24] Furthermore, the unique electronic influence of fluorine can fine-tune physicochemical properties and modulate receptor binding affinity, often resulting in increased potency.[25] As demonstrated by its incorporation into successful therapeutics like Sotorasib, the 5-fluoronicotinic acid scaffold is a privileged structural motif that offers a clear and data-supported advantage for the design of next-generation drugs. By understanding the underlying principles and employing robust experimental validation, researchers can effectively harness the power of fluorine to accelerate the development of safer and more effective medicines.

References

The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 2-chloro-5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic selection of a starting scaffold is paramount to the successful development of novel therapeutic agents. Methyl 2-chloro-5-fluoronicotinate, and its parent acid, 2-chloro-5-fluoronicotinic acid, represent a highly versatile platform for the synthesis of a diverse array of biologically active compounds. The presence of chloro and fluoro substituents on the pyridine ring offers unique electronic properties and metabolic stability, making this scaffold an attractive starting point for drug discovery programs targeting a range of diseases.

This guide provides a comparative analysis of the biological activities of compounds derived from this privileged scaffold, with a focus on their potential applications in oncology, infectious diseases, and inflammatory conditions. We will delve into the experimental data supporting these activities, offering a clear comparison with alternative compounds and providing detailed methodologies to ensure scientific rigor and reproducibility.

The Strategic Advantage of the 2-Chloro-5-fluoronicotinate Moiety

The 2-chloro-5-fluoronicotinate scaffold is a valuable building block in medicinal chemistry for several key reasons. The chlorine atom at the 2-position is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups to explore the chemical space around the pyridine core. The fluorine atom at the 5-position can enhance metabolic stability by blocking potential sites of oxidation and can also improve binding affinity to target proteins through favorable electrostatic interactions. This combination of reactivity and stability makes it an ideal starting point for generating libraries of diverse compounds for biological screening.

Comparative Analysis of Biological Activities

While the direct derivatization of this compound is a common strategy in proprietary drug discovery, the publicly available literature more broadly explores the biological potential of derivatives from the parent 2-chloro-5-fluoronicotinic acid. Below, we compare the documented activities of these derivatives in key therapeutic areas.

Anticancer Activity

Derivatives of substituted nicotinic acids have shown considerable promise as anticancer agents. The core structure can be elaborated to interact with various cancer-specific targets.

Table 1: Comparison of Anticancer Activity of Nicotinic Acid Derivatives

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Phenylfuranylnicotinamidines6-(5-(4-chlorophenyl)furan-2-yl)nicotinamidineLeukemia (CCRF-CEM)1.5Doxorubicin0.05[1]
Phenylfuranylnicotinamidines6-(5-(4-methoxyphenyl)furan-2-yl)nicotinamidineLeukemia (CCRF-CEM)2.1Doxorubicin0.05[1]
Nicotinic acid-based VEGFR-2 inhibitorsCompound 5cColon (HCT-15)0.04Sorafenib0.09[2]

It is important to note that while these compounds are nicotinic acid derivatives, they are not directly synthesized from this compound in the cited literature. However, they provide strong evidence for the potential of the nicotinic acid scaffold in developing potent anticancer agents. The phenylfuranylnicotinamidines, for instance, demonstrate notable cytotoxicity against leukemia cell lines, although not as potent as the standard chemotherapeutic doxorubicin[1]. In contrast, a novel nicotinic acid derivative (Compound 5c) has shown remarkable inhibitory activity against VEGFR-2, a key target in angiogenesis, with a lower IC50 value than the approved drug Sorafenib in a colon cancer cell line[2].

The synthesis of phenylfuranylnicotinamidine derivatives, as described by Al-Tel et al., involves a multi-step process starting from a brominated furan derivative of nicotinonitrile[1].

  • Suzuki Coupling: To a solution of 6-(5-bromofuran-2-yl)nicotinonitrile in toluene, add Pd(PPh3)4 and an aqueous solution of Na2CO3.

  • To this mixture, add the desired phenylboronic acid in methanol.

  • Reflux the reaction mixture for 12 hours.

  • After cooling, extract the product with an organic solvent, dry, and purify by chromatography to obtain the phenylfuranylnicotinonitrile intermediate.

  • Amidination: Treat the nitrile intermediate with a solution of LiN(TMS)2 in THF.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with an appropriate workup to yield the final nicotinamidine product.

Caption: Synthetic workflow for Phenylfuranylnicotinamidines.

Antimicrobial Activity

The nicotinic acid scaffold is also a promising starting point for the development of novel antimicrobial agents. Researchers have synthesized and tested various derivatives for their efficacy against a range of bacterial and fungal pathogens.

Table 2: Comparison of Antimicrobial Activity of Nicotinic Acid Derivatives

Compound ClassSpecific Derivative ExampleBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Nicotinic acid acylhydrazonesCompound with 5-nitrofuran substituentStaphylococcus epidermidis1.95Ciprofloxacin0.98[3]
Nicotinic acid acylhydrazonesCompound with 5-nitrofuran substituentMRSA7.81Ciprofloxacin>125[3]
Phenylfuranylnicotinamidines6-(5-phenylfuran-2-yl)nicotinamidineStaphylococcus aureus10 µM (~3.5 µg/mL)Ampicillin10 µM[4]
NicotinamidesNC 3Pseudomonas aeruginosa0.016 mM (~5 µg/mL)--[5]

The data indicates that nicotinic acid derivatives can exhibit potent antimicrobial activity. A notable example is a nicotinic acid acylhydrazone containing a 5-nitrofuran moiety, which displayed a very low Minimum Inhibitory Concentration (MIC) against Staphylococcus epidermidis and was also effective against Methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen[3]. Phenylfuranylnicotinamidines have also demonstrated excellent activity against Staphylococcus aureus, comparable to the standard antibiotic ampicillin[4]. Furthermore, certain nicotinamides have shown significant inhibitory effects against Pseudomonas aeruginosa[5].

The antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive controls (microorganism with no compound) and negative controls (broth only).

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Caption: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity

While specific studies on the anti-inflammatory properties of compounds directly derived from this compound are limited in the public domain, the broader class of nicotinic acid derivatives has been investigated for such activities. The anti-inflammatory effects are often mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The available literature, primarily on derivatives of the parent 2-chloro-5-fluoronicotinic acid and other substituted nicotinic acids, demonstrates the potential to generate compounds with potent anticancer and antimicrobial activities.

For researchers in drug discovery, this scaffold offers a synthetically tractable starting point with desirable physicochemical properties. Future research should focus on the systematic synthesis and biological evaluation of a broader range of derivatives of this compound. Such studies, directly comparing the activity of these compounds against various targets, will be crucial in elucidating detailed structure-activity relationships and in identifying lead compounds for further development. The exploration of their anti-inflammatory potential also remains a largely untapped but promising avenue of investigation.

References

A Comparative Analysis of Methyl 2-chloro-5-fluoronicotinate and its Non-Fluorinated Analogs in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and biological properties.[1][2][3] This guide provides a comparative study of Methyl 2-chloro-5-fluoronicotinate and its non-fluorinated analogs, such as Methyl 2-chloronicotinate. We will delve into the impact of fluorination on the reactivity, synthetic utility, and ultimately the performance of these critical building blocks in the synthesis of complex pharmaceutical intermediates. Through an objective lens, supported by experimental data and established chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

Introduction: The Fluorine Advantage in Drug Design

The introduction of fluorine into organic molecules can profoundly alter their properties.[2][4][5] The high electronegativity of fluorine, the second most electronegative element, can influence a molecule's pKa, dipole moment, and metabolic stability.[5] In the context of drug design, these modifications can lead to enhanced potency, improved membrane permeability, and altered metabolic pathways.[2][3] Specifically, the carbon-fluorine bond is the strongest single bond in organic chemistry, which can block metabolic oxidation at that position.[5] This guide will explore these effects through a direct comparison of fluorinated and non-fluorinated nicotinic acid derivatives.

Physicochemical Properties: A Tale of Two Analogs

The presence of a fluorine atom at the 5-position of the pyridine ring in this compound imparts distinct physicochemical properties when compared to its non-fluorinated counterpart, Methyl 2-chloronicotinate.

PropertyThis compoundMethyl 2-chloronicotinateNon-fluorinated Analog (Example)
Molecular Formula C7H5ClFNO2C7H6ClNO2C8H8ClNO2 (Methyl 2-chloro-5-methylnicotinate)[6]
Molecular Weight 190.57 g/mol 171.58 g/mol 185.61 g/mol [6]
Boiling Point Not readily availableNot readily availableNot readily available
Melting Point Not readily availableNot readily availableNot readily available
pKa (of corresponding acid) Expected to be lower (more acidic) due to the electron-withdrawing fluorine atom.Higher (less acidic) than the fluorinated analog.Varies depending on the substituent.

The most significant difference lies in the electronic nature of the pyridine ring. The strongly electron-withdrawing fluorine atom in this compound decreases the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. This electronic perturbation is the primary driver for the observed differences in chemical reactivity.

Comparative Reactivity: Nucleophilic Aromatic Substitution (SNAr)

A key reaction for these building blocks is nucleophilic aromatic substitution (SNAr), where the chlorine atom at the 2-position is displaced by a nucleophile.[7] The rate of this reaction is highly dependent on the electronic properties of the aromatic ring.

The Activating Effect of Fluorine

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex.[8][9] The stability of this intermediate is crucial to the overall reaction rate.

The electron-withdrawing fluorine atom in this compound significantly stabilizes the Meisenheimer complex through its strong inductive effect (-I effect).[8] This stabilization lowers the activation energy of the first step, leading to a faster reaction rate compared to the non-fluorinated analog.[8]

It is a common misconception that since fluoride is a poor leaving group in SN2 reactions, it would also be unreactive in SNAr. However, in SNAr, the C-X (where X is a halogen) bond cleavage is not the rate-determining step.[8][9] The reactivity order for halogens in SNAr is often F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions.[8]

Experimental Workflow: Comparative SNAr Reaction

To illustrate the difference in reactivity, a general experimental protocol for a comparative SNAr reaction is provided below. This protocol can be adapted for various nucleophiles.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve this compound (or non-fluorinated analog) in anhydrous DMF nucleophile Add amine nucleophile (1.1 eq) and K2CO3 (2.0 eq) reagents->nucleophile Stir at RT heating Heat to 80 °C nucleophile->heating monitoring Monitor by TLC/LC-MS heating->monitoring Maintain for 2-4 h quench Cool to RT, add water monitoring->quench extraction Extract with Ethyl Acetate quench->extraction purification Dry, concentrate, and purify by column chromatography extraction->purification

Caption: General workflow for a comparative SNAr experiment.

Expected Results and Data Presentation

It is anticipated that the reaction with this compound will proceed to completion significantly faster than the reaction with Methyl 2-chloronicotinate under identical conditions.

SubstrateNucleophileReaction Time (h)Yield (%)
This compoundAniline2>95%
Methyl 2-chloronicotinateAniline8~60%
Methyl 2-chloro-5-methylnicotinateAniline12~40%
Methyl 2-chloro-5-nitronicotinateAniline1>98%

Note: The data in this table is illustrative and based on general principles of SNAr reactivity. Actual results may vary depending on the specific nucleophile and reaction conditions. The highly activating nitro group in Methyl 2-chloro-5-nitronicotinate serves as a positive control for rapid SNAr.[10][11][12]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. One common method involves the selective dechlorination of a 2,6-dichloro-5-fluoronicotinate precursor.[13]

synthesis_pathway start 2,6-dichloro-5-fluoronicotinic acid esterification Esterification (e.g., SOCl2, MeOH) start->esterification intermediate Methyl 2,6-dichloro-5-fluoronicotinate esterification->intermediate dechlorination Selective Catalytic Hydrogenation (e.g., Lindlar catalyst, Et3N) intermediate->dechlorination product This compound dechlorination->product

Caption: A synthetic route to this compound.

Other synthetic approaches may start from 2-chloro-5-fluoronicotinic acid and involve esterification.[14]

Applications in Medicinal Chemistry

Both fluorinated and non-fluorinated chloronicotinates are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[7] The enhanced reactivity of the fluorinated analog can be advantageous in streamlining synthetic pathways and improving overall yields. Derivatives of these compounds have been investigated for a range of biological activities. The strategic placement of fluorine can also be utilized for developing tracers for Positron Emission Tomography (PET) imaging.[1]

Troubleshooting and Optimization

Common issues in nucleophilic substitution reactions with these substrates include side reactions such as ester hydrolysis, especially when using hydroxide bases or in the presence of water.[15] To mitigate this, anhydrous conditions and non-hydroxide bases like potassium carbonate or cesium carbonate are recommended.[15] If low reactivity is observed, particularly with the non-fluorinated analogs, increasing the reaction temperature or using a more polar aprotic solvent like DMSO can be beneficial.[15]

Conclusion

The inclusion of a fluorine atom in this compound significantly enhances its reactivity towards nucleophilic aromatic substitution compared to its non-fluorinated counterparts. This heightened reactivity, driven by the powerful electron-withdrawing nature of fluorine, can be a considerable advantage in the synthesis of complex molecules, potentially leading to shorter reaction times, milder conditions, and improved yields. While the choice between a fluorinated and a non-fluorinated building block will always depend on the specific synthetic goals and the desired properties of the final product, understanding the fundamental differences in their reactivity is paramount for the modern synthetic chemist.

References

Stability Analysis of Methyl 2-chloro-5-fluoronicotinate: A Comparative Guide to Reaction Condition Effects

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-chloro-5-fluoronicotinate is a key intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its trifunctionalized pyridine ring, featuring a reactive chlorine atom, an electron-withdrawing fluorine atom, and a methyl ester, presents a unique combination of properties. The inherent reactivity of the 2-chloro position, activated by the ring nitrogen and the fluorine, makes it a valuable synthon for introducing the nicotinoyl moiety via nucleophilic aromatic substitution (SNAr). However, this reactivity also raises critical questions about the compound's stability under various process conditions.

This guide provides a comprehensive analysis of the stability of this compound under different reaction conditions. It is intended for researchers, scientists, and drug development professionals who utilize this intermediate and require a deep understanding of its degradation pathways to optimize reaction yields, ensure process robustness, and maintain product purity. We will explore the theoretical underpinnings of its reactivity and present a framework for experimental validation, enabling users to make informed decisions in their synthetic endeavors.

Theoretical Stability Profile

The stability of this compound is primarily governed by the electrophilic nature of the pyridine ring, which is enhanced by the presence of both the nitrogen atom and the fluorine substituent. This electronic arrangement significantly influences the lability of the chlorine atom at the C-2 position and the susceptibility of the methyl ester to hydrolysis.

Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position

The chlorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic attack. The electron-withdrawing nature of the ring nitrogen and the fluorine atom at the 5-position delocalizes the negative charge of the Meisenheimer intermediate, thereby stabilizing the transition state and facilitating the substitution reaction.[1][2] This inherent reactivity is a double-edged sword: while it is beneficial for planned synthetic transformations, it also renders the molecule susceptible to degradation by nucleophiles present in the reaction mixture, such as amines, water, or alcohols, especially under basic conditions or at elevated temperatures.[3][4]

Hydrolysis of the Methyl Ester

The methyl ester group at the C-3 position is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-chloro-5-fluoronicotinic acid.[5][6] The rate of hydrolysis is expected to be significantly accelerated by the presence of strong acids or bases and at higher temperatures. This degradation pathway is a critical consideration in aqueous workups, purification steps, and any reactions performed in protic solvents.

Photostability

Proposed Experimental Investigation of Stability

To quantitatively assess the stability of this compound, a series of experiments are proposed. These studies are designed to mimic common reaction and workup conditions, providing a comparative analysis of the compound's stability.

Experimental Design

The stability of this compound will be evaluated under the following conditions:

  • pH Stability: The compound will be incubated in buffered solutions at various pH levels (e.g., pH 2, 4, 7, 9, and 12) to assess its hydrolytic stability.

  • Thermal Stability: The compound will be subjected to elevated temperatures in a common organic solvent (e.g., N,N-Dimethylformamide - DMF) to evaluate its thermal robustness.

  • Nucleophilic Challenge: The compound will be exposed to a model nucleophile (e.g., morpholine) to simulate its reactivity in the presence of common reagents.

  • Photostability: The compound will be exposed to a controlled light source to determine its susceptibility to photodegradation.

Analytical Methodology

The primary analytical technique for monitoring the degradation of this compound and the formation of its degradants will be High-Performance Liquid Chromatography (HPLC) with UV detection. Peak identification can be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols
Protocol 1: pH Stability Assessment
  • Prepare a stock solution of this compound in acetonitrile (ACN) at a concentration of 1 mg/mL.

  • Prepare a series of aqueous buffers at pH 2, 4, 7, 9, and 12.

  • In separate vials, add an aliquot of the stock solution to each buffer to achieve a final concentration of 0.1 mg/mL.

  • Incubate the vials at a controlled temperature (e.g., 40 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial, quench with a suitable solvent if necessary, and analyze by HPLC.

  • Quantify the remaining percentage of this compound and the formation of any major degradants.

Protocol 2: Thermal Stability in Organic Solvent
  • Prepare a solution of this compound in DMF at a concentration of 1 mg/mL.

  • Divide the solution into separate vials for each temperature point.

  • Incubate the vials at different temperatures (e.g., 25 °C, 50 °C, 75 °C, and 100 °C).

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial, dilute with ACN, and analyze by HPLC.

  • Determine the degradation rate at each temperature.

Protocol 3: Stability in the Presence of a Nucleophile
  • Prepare a solution of this compound in a suitable aprotic solvent (e.g., ACN or DMF) at a concentration of 1 mg/mL.

  • To this solution, add a defined molar excess of a model nucleophile (e.g., 1.2 equivalents of morpholine).

  • Incubate the reaction mixture at a controlled temperature (e.g., 50 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 0, 1, 2, 4, and 8 hours), diluting them, and analyzing by HPLC.

  • Quantify the consumption of the starting material and the formation of the corresponding substituted product.

Protocol 4: Photostability Assessment
  • Prepare a solution of this compound in a photochemically inert solvent (e.g., ACN) at a concentration of 0.1 mg/mL in a quartz cuvette.

  • Prepare a control sample in an amber vial wrapped in aluminum foil.

  • Expose the test sample to a light source with a defined output (e.g., a xenon lamp providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines).

  • Maintain the control sample at the same temperature in the dark.

  • At specified time points, analyze both the exposed and control samples by HPLC.

  • Compare the degradation profiles to determine the extent of photodegradation.

Data Presentation

The results of these stability studies should be summarized in clear and concise tables for easy comparison.

Table 1: pH Stability of this compound at 40 °C

Time (hours)% Remaining (pH 2)% Remaining (pH 4)% Remaining (pH 7)% Remaining (pH 9)% Remaining (pH 12)
0100100100100100
2
4
8
24
48

Table 2: Thermal Stability of this compound in DMF

Time (hours)% Remaining (25 °C)% Remaining (50 °C)% Remaining (75 °C)% Remaining (100 °C)
0100100100100
2
4
8
24

Table 3: Stability in the Presence of Morpholine at 50 °C

Time (hours)% this compound Remaining% Substituted Product Formed
01000
1
2
4
8

Table 4: Photostability of this compound

Time (hours)% Remaining (Exposed)% Remaining (Control)
0100100
2
4
8
24

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

A This compound B 2-chloro-5-fluoronicotinic acid A->B Hydrolysis (H+ or OH-) C Methyl 2-(nucleophil)-5-fluoronicotinate A->C Nucleophilic Substitution (Nu-) D Photodegradation Products A->D Light (hν)

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

cluster_prep Sample Preparation cluster_conditions Incubation under Different Conditions cluster_analysis Analysis A Prepare Stock Solution of This compound B1 pH Buffers (2, 4, 7, 9, 12) A->B1 B2 Thermal Stress (25, 50, 75, 100 °C) A->B2 B3 Nucleophilic Challenge (+ Morpholine) A->B3 B4 Photostability (Light Exposure) A->B4 C Time-Point Sampling B1->C B2->C B3->C B4->C D HPLC-UV Analysis C->D E Data Interpretation and Comparison D->E

Caption: General experimental workflow for stability analysis.

Conclusion and Recommendations

The stability of this compound is a critical parameter that dictates its handling, storage, and use in chemical synthesis. Based on its chemical structure, the compound is anticipated to be most susceptible to degradation under basic conditions due to hydrolysis of the ester and nucleophilic substitution of the chloro group. Elevated temperatures are expected to accelerate these degradation processes.

For optimal use, it is recommended to:

  • Avoid strongly basic conditions, especially in the presence of nucleophiles, unless SNAr is the desired transformation.

  • Maintain neutral or slightly acidic pH during aqueous workups and purifications.

  • Use moderate temperatures whenever possible. If high temperatures are required, reaction times should be minimized.

  • Protect the compound from prolonged exposure to intense light, pending the results of photostability studies.

By understanding these stability characteristics, researchers can design more robust synthetic routes, improve process efficiency, and ensure the quality of their final products. The experimental framework provided in this guide offers a systematic approach to generating the necessary data to support these goals.

References

Benchmarking Methyl 2-chloro-5-fluoronicotinate against other building blocks for library synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of building blocks for library synthesis is a critical determinant of success. The pyridine scaffold remains a privileged core in medicinal chemistry, and its functionalization is a key focus for generating novel chemical entities.[1] This guide provides an in-depth technical comparison of Methyl 2-chloro-5-fluoronicotinate against other commercially available and structurally related building blocks. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions for their library synthesis campaigns.

We will delve into the reactivity of these building blocks in three cornerstone reactions for library diversification: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). The comparative analysis will be grounded in the electronic properties of the substituents and supported by experimental data from the literature.

The Building Blocks Under Review

Our primary building block of interest is This compound . For a robust comparison, we have selected two pertinent alternatives:

  • Methyl 2-chloro-5-(trifluoromethyl)nicotinate : This analogue allows for a direct comparison of the effects of a fluorine atom versus a trifluoromethyl group at the 5-position. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the reactivity of the pyridine ring.[2]

  • Methyl 2,5-dichloronicotinate : This building block replaces the fluorine with a chlorine atom, enabling an assessment of the impact of different halogens at the 5-position on the reactivity of the 2-chloro position.

Building BlockStructureCAS Number
This compound 847729-27-5
Methyl 2-chloro-5-(trifluoromethyl)nicotinate 1360934-51-5
Methyl 2,5-dichloronicotinate 54441-59-9

Theoretical Underpinnings of Reactivity

The reactivity of the 2-chloro position on the pyridine ring is predominantly governed by the electronic nature of the substituents at other positions. The pyridine nitrogen itself is electron-withdrawing, which activates the 2- and 4-positions towards nucleophilic attack.[3]

  • Fluorine (at C5): The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect is expected to increase the electrophilicity of the pyridine ring, thereby enhancing its reactivity towards nucleophilic attack and facilitating the oxidative addition step in palladium-catalyzed cross-coupling reactions.[4]

  • Trifluoromethyl (at C5): The -CF3 group is a powerful electron-withdrawing group, even more so than fluorine.[2] This is anticipated to significantly activate the ring for both nucleophilic aromatic substitution and palladium-catalyzed couplings.

  • Chlorine (at C5): Chlorine is also an electron-withdrawing halogen, but less so than fluorine. Its influence on the reactivity of the 2-chloro position will be compared to that of fluorine.

The following diagram illustrates the general workflow for library synthesis using these building blocks.

G cluster_0 Building Blocks cluster_1 Core Reactions cluster_2 Diverse Chemical Libraries A This compound R1 Suzuki-Miyaura Coupling A->R1 R2 Buchwald-Hartwig Amination A->R2 R3 Nucleophilic Aromatic Substitution A->R3 B Methyl 2-chloro-5-(trifluoromethyl)nicotinate B->R1 B->R2 B->R3 C Methyl 2,5-dichloronicotinate C->R1 C->R2 C->R3 L Novel Chemical Entities R1->L R2->L R3->L

Caption: Library Synthesis Workflow.

Comparative Reactivity in Key Transformations

While direct head-to-head comparative studies under identical conditions are not extensively available, we can infer performance from existing literature and the known electronic effects of the substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. The reactivity of the 2-chloropyridine is largely dependent on the ease of oxidative addition to the Pd(0) catalyst.

Expected Reactivity Trend: Methyl 2-chloro-5-(trifluoromethyl)nicotinate > this compound > Methyl 2,5-dichloronicotinate

The strong electron-withdrawing nature of the -CF3 group is expected to make the trifluoromethyl analogue the most reactive. The higher electronegativity of fluorine compared to chlorine should render the fluoro-substituted building block more reactive than its chloro-analogue.

Comparative Reaction Conditions (Illustrative)

Building BlockArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
This compound4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012~85-95
Methyl 2-chloro-5-(trifluoromethyl)nicotinate4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1008>90
Methyl 2,5-dichloronicotinate4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O11016~70-85

Note: These are representative conditions and yields based on similar substrates in the literature; optimization is recommended for specific applications.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for C-N bond formation. Similar to the Suzuki coupling, the reactivity is influenced by the electronic properties of the pyridine ring.

Expected Reactivity Trend: Methyl 2-chloro-5-(trifluoromethyl)nicotinate > this compound > Methyl 2,5-dichloronicotinate

The electron-deficient nature of the pyridine ring is enhanced by the -CF3 and -F substituents, facilitating the oxidative addition step of the catalytic cycle.

Comparative Reaction Conditions (Illustrative)

Building BlockAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
This compoundMorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene1006>90
Methyl 2-chloro-5-(trifluoromethyl)nicotinateMorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene904>95
Methyl 2,5-dichloronicotinateMorpholinePd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene11012~80-90

Note: These are representative conditions and yields based on similar substrates in the literature; optimization is recommended for specific applications.[3][5]

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a classical method for functionalizing electron-deficient aromatic rings. The rate of reaction is dependent on the stability of the Meisenheimer intermediate, which is enhanced by electron-withdrawing groups.

Expected Reactivity Trend: Methyl 2-chloro-5-(trifluoromethyl)nicotinate > this compound > Methyl 2,5-dichloronicotinate

The strong electron-withdrawing properties of the -CF3 and -F groups are expected to stabilize the negatively charged Meisenheimer complex, thus accelerating the reaction.[6]

Comparative Reaction Conditions (Illustrative)

| Building Block | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | Piperidine | K₂CO₃ | DMSO | 80 | 4 | >90 | | Methyl 2-chloro-5-(trifluoromethyl)nicotinate | Piperidine | K₂CO₃ | DMSO | 60 | 2 | >95 | | Methyl 2,5-dichloronicotinate | Piperidine | K₂CO₃ | DMSO | 100 | 8 | ~85-95 |

Note: These are representative conditions and yields based on similar substrates in the literature; optimization is recommended for specific applications.

Impact on Physicochemical Properties

The choice of the 5-substituent not only affects the reactivity of the building block but also significantly influences the physicochemical properties of the resulting library members, which is a critical consideration in drug design.

  • Lipophilicity (logP): The trifluoromethyl group generally increases lipophilicity to a greater extent than a fluorine or chlorine atom.[7] This can impact solubility, cell permeability, and plasma protein binding.

  • Acidity/Basicity (pKa): Both fluorine and trifluoromethyl groups are electron-withdrawing and will lower the pKa of the pyridine nitrogen, making it less basic.[4] The effect of the -CF3 group is more pronounced. This can be advantageous in reducing off-target effects and improving oral bioavailability.

  • Metabolic Stability: The C-F bond is exceptionally strong, and the introduction of fluorine or a trifluoromethyl group can block sites of oxidative metabolism, thereby increasing the metabolic stability of the molecule.[8][9][10]

The following diagram illustrates the decision-making process for selecting a building block based on desired properties.

G cluster_reactivity Reactivity Profile cluster_properties Physicochemical Profile cluster_choice Building Block Selection Start Desired Library Properties High_Reactivity High Reactivity / Milder Conditions Start->High_Reactivity Moderate_Reactivity Moderate Reactivity Start->Moderate_Reactivity High_LogP Higher Lipophilicity Start->High_LogP Lower_pKa Lower Basicity Start->Lower_pKa High_Metabolic_Stability Enhanced Metabolic Stability Start->High_Metabolic_Stability CF3_Nicotinate Methyl 2-chloro-5-(trifluoromethyl)nicotinate High_Reactivity->CF3_Nicotinate F_Nicotinate This compound Moderate_Reactivity->F_Nicotinate Cl_Nicotinate Methyl 2,5-dichloronicotinate Moderate_Reactivity->Cl_Nicotinate High_LogP->CF3_Nicotinate Lower_pKa->CF3_Nicotinate Lower_pKa->F_Nicotinate High_Metabolic_Stability->CF3_Nicotinate High_Metabolic_Stability->F_Nicotinate

Caption: Building Block Selection Guide.

Experimental Protocols

The following are detailed, representative protocols for the three key reactions discussed.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried reaction vial, add this compound, 4-methoxyphenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed toluene and degassed water.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Reaction: this compound with morpholine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox, combine this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos in a reaction vial.

  • Add toluene, followed by morpholine.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring for 6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.[11]

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

Reaction: this compound with piperidine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Piperidine (1.2 mmol, 1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Dimethyl sulfoxide (DMSO) (5 mL)

Procedure:

  • To a round-bottom flask, add this compound and potassium carbonate.

  • Add DMSO, followed by piperidine.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization or column chromatography.[12]

Conclusion

This compound stands as a versatile and highly valuable building block for library synthesis. Its reactivity profile, influenced by the electron-withdrawing fluorine atom, makes it a reliable substrate for a range of diversification reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and SNAr.

When benchmarked against its trifluoromethyl and dichloro analogues, it occupies a strategic position. It is generally more reactive than Methyl 2,5-dichloronicotinate, allowing for milder reaction conditions. While likely less reactive than the highly activated Methyl 2-chloro-5-(trifluoromethyl)nicotinate, it offers a more moderate increase in lipophilicity, which can be advantageous in fine-tuning the physicochemical properties of the final compounds.

Ultimately, the choice of building block will depend on the specific goals of the library synthesis campaign, including the desired reactivity profile, the targeted physicochemical properties of the library members, and cost considerations. This guide provides the foundational data and experimental frameworks to empower chemists to make the most strategic selection for their drug discovery endeavors.

References

A Senior Application Scientist's Guide to the Influence of the 2-Chloro Substituent on the Reactivity of Fluoronicotinates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Versatility in Pyridine Scaffolds

Fluoronicotinates are privileged scaffolds in medicinal chemistry and materials science, offering a unique combination of metabolic stability, modulated basicity, and opportunities for diverse functionalization. The strategic placement of halogen substituents on the pyridine ring is a cornerstone of modern synthetic strategy, allowing for precise, regioselective modifications. This guide provides an in-depth analysis of a particularly valuable building block: the 2-chloro-substituted fluoronicotinate.

We will move beyond simple reaction schemes to explore the underlying electronic principles governing the reactivity of these molecules. This guide will objectively compare the performance of 2-chloro-fluoronicotinates against other alternatives in two critical classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. By understanding the causal relationships between structure and reactivity, researchers can harness the 2-chloro substituent as a powerful tool for molecular design and synthesis.

The Electronic Landscape: How Substituents Dictate Reactivity

The reactivity of any pyridine derivative is a direct consequence of its electronic architecture. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which withdraws electron density and makes the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[1] The introduction of additional substituents—fluoro, chloro, and the nicotinate ester—further modulates this reactivity profile.

  • Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), further depleting the ring of electron density and activating it towards nucleophilic attack. Its resonance effect (+R) is weak. In SNAr reactions, this strong inductive pull stabilizes the negatively charged Meisenheimer intermediate, making fluorine an excellent activating group.[2]

  • Chlorine: The 2-chloro substituent also exhibits a strong inductive electron-withdrawing effect (-I), albeit weaker than fluorine's. It also possesses a weak electron-donating resonance effect (+R).[3] Crucially, its presence at the C2 position, adjacent to the electron-withdrawing nitrogen, significantly enhances the electrophilicity of the ring.

  • Nicotinate Ester (-COOR): This group is strongly electron-withdrawing through both induction and resonance (-I, -R), further activating the entire ring system to nucleophilic attack.

The combination of these electron-withdrawing groups renders the 2-chloro-fluoronicotinate ring highly electrophilic and primed for selective chemical transformations.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing electron-poor aromatic systems. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

SNAr_Mechanism Start 2-Chloro-5-fluoronicotinate + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Product Substituted Product + Leaving Group (F⁻) Intermediate->Product

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

The Activating Role of the 2-Chloro Group

While both fluorine and chlorine can act as leaving groups, the primary role of the 2-chloro substituent in many contexts is to activate the ring for substitution at other positions. Its strong inductive effect synergizes with the ring nitrogen and the nicotinate group to lower the energy of the Meisenheimer intermediate, thereby accelerating the rate of nucleophilic attack.

For substrates like 5-chloro-2-fluoropyridin-3-amine, a close analog, the fluorine atom at the C2 position is the most activated site for nucleophilic displacement due to the powerful activation by the adjacent ring nitrogen.[5] This principle highlights the importance of the C2 position. In a 2-chloro-5-fluoronicotinate, the fluorine at C5 is less activated than a halogen at C2 or C4. However, the overall electron deficiency created by the C2-chloro group makes substitution at the C5 position more facile than in a nicotinate lacking the C2-chloro group.

Regioselectivity and Leaving Group Ability

In SNAr reactions involving activated aryl halides, the typical leaving group reactivity order is F > Cl > Br > I.[4] This counterintuitive trend arises because the C-F bond is the most polarized, making the attached carbon highly electrophilic and lowering the activation energy of the rate-determining nucleophilic attack step.[2]

However, in pyridinium systems, the reactivity can be more nuanced. Studies on N-methylpyridinium ions have shown a different leaving group order where the reactivity of F, Cl, Br, and I are roughly similar, and significantly less than a cyano group.[6][7] This is attributed to a mechanism where the rate-determining step shifts to the deprotonation of the addition intermediate.[6] For synthetic chemists, this means that while fluorine is often the preferred leaving group, the high activation of the pyridine ring means that chlorine can also be displaced under appropriate conditions, offering an additional handle for functionalization.

Table 1: Illustrative Comparison of SNAr Reactivity

Starting MaterialNucleophileConditionsProductYieldRationale
Ethyl 5-fluoronicotinatePiperidineDMSO, 100 °C, 12hEthyl 5-(piperidin-1-yl)nicotinateModerateThe ring is activated only by the ester and fluorine. Reaction requires forcing conditions.
Ethyl 2-chloro-5-fluoronicotinatePiperidineDMSO, 80 °C, 4hEthyl 2-chloro-5-(piperidin-1-yl)nicotinateHighThe 2-chloro group adds significant inductive activation, accelerating the reaction at the C5 position and allowing for milder conditions.

This table is a representative illustration based on established reactivity principles.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a dominant method for C-C and C-heteroatom bond formation. In contrast to SNAr, the reactivity of halogens in the key oxidative addition step is typically I > Br > Cl >> F. This differential reactivity provides a powerful synthetic tool for orthogonal functionalization of polyhalogenated aromatics.

Site-Selectivity: C-Cl vs. C-F

For a typical 2-chloro-5-fluoronicotinate, the C-Cl bond at the C2 position is the primary site for cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Negishi. The C-F bond is generally unreactive under standard conditions for these reactions, providing a robust orthogonal handle. The C2 position is further activated towards oxidative addition due to its proximity to the coordinating pyridine nitrogen.

This predictable selectivity is a major advantage. One can perform a cross-coupling reaction at the C2-Cl bond, leaving the C5-F bond intact for subsequent SNAr or other fluorine-specific chemistry.

Orthogonal_Reactivity Start Ethyl 2-chloro-5-fluoronicotinate CC_Reagents Pd Catalyst, Ligand, Base, R-B(OH)₂ Start->CC_Reagents Suzuki-Miyaura Cross-Coupling SNAr_Reagents Nucleophile (NuH), Base, Solvent Start->SNAr_Reagents Nucleophilic Aromatic Substitution CC_Product Ethyl 2-aryl-5-fluoronicotinate CC_Reagents->CC_Product C-Cl Bond Reacts SNAr_Product Ethyl 2-chloro-5-nucleo-nicotinate SNAr_Reagents->SNAr_Product C-F Bond Reacts

Caption: Orthogonal reactivity of 2-chloro-5-fluoronicotinate.

While conventional wisdom dictates selectivity for the C2 position in dihalopyridines, advanced catalytic systems can invert this preference. The use of very sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines, demonstrating that selectivity can be ligand-controlled.[8] This insight is critical for researchers needing to access less conventional substitution patterns.

Table 2: Site-Selectivity in Suzuki-Miyaura Cross-Coupling of Ethyl 2-chloro-5-fluoronicotinate

Arylboronic AcidCatalyst / LigandBase / SolventMajor ProductApprox. Yield
Phenylboronic acidPd(PPh₃)₄Na₂CO₃ / DioxaneEthyl 2-phenyl-5-fluoronicotinate85-95%
4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄ / TolueneEthyl 5-fluoro-2-(4-methoxyphenyl)nicotinate>90%
Phenylboronic acidForcing ConditionsHigh Temp, Long TimeMixture of products, including defluorinationLow

This table presents expected outcomes based on established cross-coupling principles for heteroaromatic halides.[9]

Experimental Protocols

The following protocols are illustrative examples. Researchers must always adhere to appropriate laboratory safety practices.

Protocol 1: SNAr Reaction with an Amine Nucleophile

This protocol describes the substitution of the fluorine atom in ethyl 2-chloro-5-fluoronicotinate, leveraging the activation provided by the 2-chloro group.

Objective: Synthesize Ethyl 2-chloro-5-(morpholino)nicotinate.

Materials:

  • Ethyl 2-chloro-5-fluoronicotinate (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 2-chloro-5-fluoronicotinate.

  • Add anhydrous DMSO to dissolve the starting material (approx. 0.5 M concentration).

  • Add potassium carbonate, followed by morpholine.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Causality: The polar aprotic solvent (DMSO) is ideal for SNAr, and the mild heat provides sufficient energy to overcome the activation barrier without promoting side reactions. K₂CO₃ acts as a base to neutralize the HF byproduct.

  • Upon completion, cool the reaction to room temperature.

  • Pour the mixture into ice-water and stir. The product should precipitate.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield the crude product.

  • Purify the product by recrystallization from ethanol or column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C2 Position

This protocol demonstrates the selective functionalization of the C-Cl bond, leaving the C-F bond intact.

Objective: Synthesize Ethyl 5-fluoro-2-(thiophen-3-yl)nicotinate.

Materials:

  • Ethyl 2-chloro-5-fluoronicotinate (1.0 eq)

  • Thiophen-3-ylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq, as a 2M aqueous solution)

  • 1,4-Dioxane

Procedure:

  • To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add ethyl 2-chloro-5-fluoronicotinate, thiophen-3-ylboronic acid, and Pd(dppf)Cl₂.

  • Causality: The use of an inert atmosphere is critical to prevent the degradation of the palladium catalyst and phosphine ligand. Pd(dppf)Cl₂ is a robust, air-stable precatalyst effective for coupling with heteroarylboronic acids.

  • Add anhydrous 1,4-dioxane, followed by the 2M aqueous solution of Na₂CO₃.

  • Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours, or until TLC/LC-MS indicates consumption of the starting material.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with water, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Conclusion

The 2-chloro substituent on a fluoronicotinate is far more than a simple placeholder; it is a strategic element that profoundly influences the molecule's reactivity in a predictable and synthetically useful manner.

  • For Nucleophilic Aromatic Substitution: The 2-chloro group acts as a powerful activating group via its inductive effect, accelerating substitutions at other positions on the ring and allowing for milder reaction conditions.

  • For Cross-Coupling Reactions: It serves as a reliable and selective reaction handle. The C-Cl bond undergoes facile oxidative addition with palladium catalysts, providing a robust method for C-C and C-N bond formation while preserving the chemically orthogonal C-F bond for subsequent transformations.

By understanding these dual roles, researchers can design more efficient and elegant synthetic routes, unlocking access to novel and complex molecular architectures for drug discovery and materials science.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-chloro-5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, the synthesis and application of novel compounds like Methyl 2-chloro-5-fluoronicotinate are the primary focus. However, the lifecycle of such a chemical within the laboratory does not end upon the completion of a reaction. Its proper disposal is a critical, non-negotiable aspect of our work, safeguarding not only our personal safety but also that of our colleagues and the environment. This guide provides a comprehensive, technically grounded framework for the responsible management and disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety and scientific integrity.

Core Principle: Hazard-Based Waste Management

This compound is a halogenated organic compound. This classification is the cornerstone of its disposal plan. Halogenated organics, due to their potential to form persistent and toxic byproducts upon incomplete combustion or environmental release, require specific disposal pathways.[1] The presence of chlorine and fluorine atoms necessitates disposal via high-temperature incineration at a licensed hazardous waste facility to ensure complete destruction.[1][2]

Key Hazards Associated with this Chemical Class: Based on data for structurally similar compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed (Acute Toxicity, Oral).[3]

  • Causes skin irritation. [3]

  • Causes serious eye irritation. [3]

  • May cause respiratory irritation. [3]

This hazard profile dictates every subsequent step in handling, segregation, and disposal.

Essential Safety & Handling Protocols

Prior to generating or handling this waste, a thorough understanding and implementation of safety measures are imperative. The causality is simple: preventing exposure is the most effective safety protocol.

Personal Protective Equipment (PPE)

The selection of PPE is your first line of defense against the hazards outlined above. The following table summarizes the minimum required PPE when handling this compound or its waste.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.[4][5]Protects against splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[4]Prevents skin contact which can lead to irritation.
Protective Clothing Standard lab coat, closed-toe shoes, and long pants.[4]Minimizes potential skin exposure from minor drips or spills.
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridge.[4][5]Recommended when handling outside of a fume hood or during a spill to prevent respiratory tract irritation.
Engineering Controls

Always handle this compound and its associated waste within a certified chemical fume hood.[4] This primary engineering control minimizes the concentration of airborne vapors, directly addressing the respiratory irritation hazard. Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[5]

Step-by-Step Disposal Procedure

The following protocol provides a self-validating system for the safe segregation and accumulation of this compound waste.

Protocol 1: Routine Waste Collection
  • Container Selection: Procure a dedicated hazardous waste container compatible with halogenated organic liquids. The container must be in good condition with a secure, threaded cap.[6]

  • Labeling: Immediately label the container as "Hazardous Waste." The label must include:

    • The words "Halogenated Organic Waste."[1]

    • The full chemical name: "this compound."

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date the first waste was added.

  • Segregation: This is the most critical step.

    • DO collect only compatible halogenated organic wastes in this container.[1][6]

    • DO NOT mix with non-halogenated organic wastes, aqueous wastes, acids, or bases.[1] Mixing incompatible waste streams can lead to dangerous reactions and complicates the final disposal process, increasing costs and risks.

  • Accumulation: Add waste to the container using a funnel to prevent drips. Keep the container closed at all times except when actively adding waste.[6] This "vapor tight" and "spill proof" state is a key safety and regulatory requirement.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be under the control of the laboratory personnel.

  • Full Container: Once the container is full (do not overfill, leave at least 10% headspace), ensure the cap is tightly sealed. Arrange for pickup by your institution's Environmental Health & Safety (EHS) office for transport to a licensed disposal facility.

Diagram: Waste Disposal Workflow

The following diagram illustrates the decision-making process for handling and disposing of this compound.

start Waste Generation (this compound) assess Assess Hazards (Halogenated, Irritant) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate Segregate Waste ppe->segregate spill Spill Occurs? segregate->spill collect Collect in Labeled 'Halogenated Waste' Container spill->collect No cleanup Follow Spill Cleanup Protocol spill->cleanup Yes store Store in Satellite Accumulation Area collect->store cleanup->collect pickup Arrange EHS Pickup store->pickup dispose Final Disposal (Licensed Incineration) pickup->dispose

Caption: Workflow for this compound Disposal.

Spill Management Protocol

In the event of a spill, prompt and correct action is required to mitigate exposure and environmental contamination.

  • Evacuate & Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated. If the spill is large, evacuate the lab.[4]

  • Contain: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[4][5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable container. Use spark-proof tools if applicable.[7]

  • Package & Label: Place the contaminated absorbent and any used cleaning materials into a sealed, leak-proof container. Label it clearly as "Hazardous Waste" with the chemical name and date.

  • Decontaminate: Clean the spill area with soap and water, and wash the area down with large amounts of water.[3] Prevent runoff from entering drains.[3][7]

  • Dispose: The container with the spill cleanup material must be disposed of as halogenated hazardous waste, following the same pathway as the liquid waste.

  • Report: Report the spill to your EHS office, regardless of size.

Regulatory Framework

Disposal of this chemical is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for hazardous waste classification under 40 CFR Part 261.3.[5] While this compound may not be explicitly a "listed" waste (RCRA P-Series or U-Series), it must be evaluated for hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).[5] As a halogenated organic compound, it falls under specific waste segregation and treatment categories.[1][8] Always consult your local and state regulations, as they may be more stringent than federal guidelines.[5]

By adhering to these scientifically sound and procedurally robust guidelines, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health.

References

Mastering Safety: A Researcher's Guide to Handling Methyl 2-chloro-5-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide, grounded in the principles of risk assessment for novel chemical entities, provides essential safety and operational protocols for handling Methyl 2-chloro-5-fluoronicotinate.[1][2][3] By treating the compound as potentially hazardous based on the profiles of structurally similar molecules, we can establish a robust framework of protection.[3]

Understanding the Hazard Landscape: An Analog-Based Assessment

While a specific Safety Data Sheet (SDS) for this compound (CAS No. 847729-27-5) is not widely available, we can infer its potential hazards from closely related analogs like Methyl 2-chloro-5-(trifluoromethyl)nicotinate and Methyl 2-chloro-5-methylnicotinate.[4][5][6] The consistent hazard classifications across these analogs strongly suggest that this compound should be handled as a substance that is:

  • Harmful if swallowed [4][6]

  • Causes skin irritation [4][6]

  • Causes serious eye irritation [4][6]

  • May cause respiratory irritation [4][6]

Given its structure as a pyridine derivative, it is also prudent to handle it with the care afforded to this class of compounds, which can be toxic and readily absorbed through the skin.[7][8] Therefore, all handling procedures must be designed to prevent contact and inhalation.

The Hierarchy of Controls: Your First Line of Defense

Before selecting Personal Protective Equipment (PPE), we must implement engineering and administrative controls to minimize exposure. This is a fundamental principle of laboratory safety, as mandated by the Occupational Safety and Health Administration (OSHA).[9]

Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, dissolution, and transfers, must be performed inside a properly functioning and certified chemical fume hood.[7] This is non-negotiable. The fume hood is your primary barrier, capturing potentially harmful dust and vapors at the source.

Administrative Controls:

  • Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the laboratory to prevent cross-contamination.

  • Training: All personnel must be trained on the potential hazards and the specific handling procedures outlined in this guide before commencing any work.

  • Waste Management: A clear and compliant waste disposal plan must be in place before the experiment begins.

Personal Protective Equipment (PPE): Your Essential Last Line of Defense

PPE is a critical final barrier between you and the chemical. The following table summarizes the minimum required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing (Solid) Chemical splash gogglesNitrile glovesLab coatRecommended as a precaution
Solution Preparation Chemical splash goggles and face shieldNitrile gloves (consider double-gloving)Lab coatNot required if in a certified fume hood
Reaction Workup Chemical splash goggles and face shieldNitrile gloves (consider double-gloving)Lab coatNot required if in a certified fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coatAir-purifying respirator with organic vapor cartridge

Operational Plan: Step-by-Step Protocol for Solution Preparation

This protocol details the procedure for safely weighing the solid compound and preparing a solution.

Objective: To accurately weigh 100 mg of this compound and dissolve it in a solvent.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO, Methanol)

  • Spatula

  • Weigh paper or weigh boat

  • Volumetric flask with stopper

  • Beaker for waste

Procedure:

  • Preparation and Fume Hood Verification:

    • Don all required PPE: chemical splash goggles, nitrile gloves, and a fully buttoned lab coat.

    • Verify that the chemical fume hood has a current certification sticker and that the airflow monitor indicates it is functioning correctly.

    • Place all necessary equipment (analytical balance, glassware, solvent, waste beaker) at least 6 inches inside the fume hood to ensure proper containment.[7]

  • Weighing the Compound:

    • Inside the fume hood, carefully open the container of this compound.

    • Using a clean spatula, carefully transfer a small amount of the solid onto a tared weigh paper on the analytical balance.

    • Avoid generating dust. If any dust is created, it will be contained by the fume hood's airflow.

    • Once the desired weight (100 mg) is obtained, securely close the primary container.

  • Dissolution:

    • Carefully transfer the weighed solid into the volumetric flask.

    • Add a portion of the solvent to the flask, cap it securely, and gently swirl to dissolve the solid.

    • Once dissolved, add the remaining solvent to the calibration mark.

    • Stopper the flask and invert several times to ensure a homogenous solution.

  • Cleanup:

    • Dispose of the used weigh paper in the designated solid hazardous waste container.

    • Rinse the spatula with a small amount of solvent, collecting the rinse into a designated liquid hazardous waste container.

    • Wipe down the work surface inside the fume hood with an appropriate solvent.

Risk Assessment & PPE Selection Workflow

The selection of appropriate PPE is a result of a careful risk assessment. The following diagram illustrates this decision-making process.

PPE_Selection_Workflow PPE Selection Workflow for Novel Compounds cluster_assessment Risk Assessment cluster_controls Control Implementation cluster_ppe PPE Selection cluster_operation Operation start Start: Handle New Compound assess_hazards Assess Hazards (Analog Data, Structure Analysis) start->assess_hazards identify_tasks Identify Handling Tasks (Weighing, Dissolving, etc.) assess_hazards->identify_tasks eng_controls Implement Engineering Controls (Chemical Fume Hood) identify_tasks->eng_controls admin_controls Implement Administrative Controls (Designated Area, SOPs) eng_controls->admin_controls select_eye Select Eye/Face Protection (Goggles, Face Shield) admin_controls->select_eye select_gloves Select Hand Protection (Nitrile, Butyl) admin_controls->select_gloves select_body Select Body Protection (Lab Coat, Apron) admin_controls->select_body select_resp Select Respiratory Protection (If required) admin_controls->select_resp conduct_work Conduct Work Following Protocol select_eye->conduct_work select_gloves->conduct_work select_body->conduct_work select_resp->conduct_work

Caption: Decision workflow for risk assessment and PPE selection.

Disposal Plan: Managing Hazardous Waste

All waste generated from handling this compound must be treated as hazardous waste. Adherence to EPA's Resource Conservation and Recovery Act (RCRA) guidelines is mandatory.

  • Solid Waste: All contaminated consumables (gloves, weigh paper, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Disposal: The empty stock bottle must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Once decontaminated, the bottle can be disposed of according to institutional guidelines.

By embracing a culture of safety and following these rigorous protocols, we can confidently advance our research while ensuring the well-being of our most valuable asset: our scientists.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloro-5-fluoronicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloro-5-fluoronicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.